4-bromo-2-isopropyl-5-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIQWWYOUYOECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164583 | |
| Record name | Vermella | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15062-34-7 | |
| Record name | 6-Bromothymol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15062-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vermella | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015062347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vermella | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-bromo-2-isopropyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth, technical walkthrough for the structural elucidation of 4-bromo-2-isopropyl-5-methylphenol, a substituted phenol with potential applications in organic synthesis and medicinal chemistry. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a comprehensive and self-validating workflow. This document is designed to not only outline the necessary experimental protocols but also to provide the scientific rationale behind each step, empowering researchers to confidently and accurately characterize this and similar molecular structures.
Introduction
This compound, with the chemical formula C₁₀H₁₃BrO, is a derivative of thymol, a naturally occurring monoterpenoid phenol.[1] The introduction of a bromine atom to the aromatic ring significantly alters its electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Accurate structural confirmation is paramount to understanding its reactivity, biological activity, and potential applications. This guide will detail a multi-faceted analytical approach to unequivocally confirm the connectivity and substitution pattern of this compound.
Synthesis and Purification
A common synthetic route to this compound involves the electrophilic bromination of thymol (2-isopropyl-5-methylphenol).
Experimental Protocol: Synthesis
-
Dissolution: Dissolve thymol (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add bromine (1.0 eq) dissolved in glacial acetic acid dropwise to the cooled solution with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching: Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: High-Performance Liquid Chromatography (HPLC)
Purification of the crude product is essential to obtain a sample of high purity for spectroscopic analysis. Reversed-phase HPLC is a suitable technique for separating brominated phenols.[2][3][4][5][6]
Experimental Protocol: HPLC Purification
-
Column: A C18 reversed-phase column is typically effective.
-
Mobile Phase: A gradient of water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[3][6]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 280 nm.
-
Injection Volume: Dependent on the concentration of the sample solution.
-
Flow Rate: A typical flow rate is 1 mL/min for an analytical column.
The purified fractions corresponding to the desired product are collected, combined, and the solvent is removed under reduced pressure.
Spectroscopic Analysis and Structure Elucidation
The purified this compound is then subjected to a suite of spectroscopic techniques to confirm its structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as fragmentation patterns that can offer clues about its structure.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 228/230 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio). |
| [M-CH₃]⁺ | 213/215 | Loss of a methyl group from the isopropyl substituent. |
| [M-C₃H₇]⁺ | 185/187 | Loss of the isopropyl group. |
Interpretation: The presence of a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is a definitive indicator of the presence of a single bromine atom. The fragmentation pattern, showing the loss of methyl and isopropyl groups, is consistent with the proposed structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3500-3200 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1600 & ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (phenol) |
| ~800-600 | Strong | C-Br stretch |
Interpretation: The broad O-H stretch is characteristic of a hydrogen-bonded phenolic hydroxyl group. The presence of both aromatic and aliphatic C-H stretches, along with aromatic C=C stretches, confirms the basic carbon skeleton. The strong C-O stretch at a relatively high wavenumber is typical for phenols, and the C-Br stretch in the fingerprint region further supports the presence of a bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | s | 1H | Ar-H |
| ~6.8 | s | 1H | Ar-H |
| ~5.0 | s (broad) | 1H | -OH |
| ~3.2 | septet | 1H | -CH(CH₃)₂ |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
Interpretation:
-
The two singlets in the aromatic region (around 7.2 and 6.8 ppm) indicate the presence of two non-equivalent protons on the benzene ring. This is consistent with a tetrasubstituted ring.
-
The broad singlet around 5.0 ppm is characteristic of a phenolic hydroxyl proton. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, confirming its assignment.
-
The septet at approximately 3.2 ppm and the doublet at 1.2 ppm are classic patterns for an isopropyl group, with the septet corresponding to the CH proton and the doublet to the two equivalent methyl groups. The integration of 1H and 6H, respectively, confirms this.
-
The singlet at around 2.3 ppm with an integration of 3H is indicative of a methyl group attached to the aromatic ring.
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-OH |
| ~135 | C-Br |
| ~130 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-C |
| ~115 | Ar-CH |
| ~33 | -CH(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
| ~20 | Ar-CH₃ |
Interpretation:
-
The spectrum is expected to show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule.
-
The signal around 150 ppm is typical for a carbon atom attached to a hydroxyl group in a phenol.
-
The signal at approximately 135 ppm is in the expected range for an aromatic carbon bonded to a bromine atom.
-
The remaining signals in the aromatic region (~115-130 ppm) correspond to the other four carbon atoms of the benzene ring.
-
The aliphatic signals around 33, 23, and 20 ppm are consistent with the isopropyl and methyl carbons.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow for the structure elucidation of this compound, integrating the data from all analytical techniques.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[8][9][10]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By combining the molecular weight and isotopic information from mass spectrometry, the functional group identification from infrared spectroscopy, and the detailed connectivity map from ¹H and ¹³C NMR spectroscopy, an unambiguous structural assignment can be made. This guide provides a robust framework for researchers to approach the characterization of this and other novel chemical entities with confidence and scientific rigor.
References
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- ResearchGate. (a) HPLC separation of seven bromophenols under optimized conditions... Accessed January 12, 2026.
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- Chromatographic Determination of Chlorophenols. Accessed January 12, 2026.
- ResearchGate. Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. Accessed January 12, 2026.
- MDPI.
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- Sigma-Aldrich. This compound 15062-34-7. Accessed January 12, 2026.
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- ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Accessed January 12, 2026.
- ResearchGate. GC-MS analysis and proposed fragmentation of control Thymol. 15. Accessed January 12, 2026.
- MDPI. Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). Accessed January 12, 2026.
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- PubMed. GC/MS evaluation of thyme (Thymus vulgaris L.)
- NIST WebBook. 4-Bromo-2-methylphenol. Accessed January 12, 2026.
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- ChemicalBook. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL(89-68-9) IR Spectrum. Accessed January 12, 2026.
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The Rising Tide of Brominated Thymol Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential
Abstract
Thymol, a well-characterized monoterpenoid phenol, has long been recognized for its broad-spectrum biological activities. However, the quest for enhanced potency and specificity has led researchers to explore its synthetic derivatives. Among these, brominated thymol derivatives have emerged as a class of compounds with significantly amplified therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of brominated thymol derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. We will delve into the synthetic methodologies, structure-activity relationships, and detailed experimental protocols for evaluating their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of these promising compounds.
Introduction: From Thymol to its Brominated Counterparts
Thymol, a major constituent of essential oils from plants like Thymus vulgaris, has a rich history in traditional medicine.[1] Its phenolic structure is the cornerstone of its diverse biological functions. The introduction of bromine atoms onto the thymol scaffold is a strategic chemical modification aimed at augmenting these inherent properties. Halogenation, particularly bromination, can significantly alter the electronic and lipophilic character of a molecule, thereby enhancing its interaction with biological targets.[2] This guide will explore the scientific evidence supporting the enhanced bioactivity of brominated thymol derivatives and provide the technical framework for their study.
Synthesis of Brominated Thymol Derivatives: A Step-by-Step Approach
The synthesis of brominated thymol derivatives is primarily achieved through electrophilic aromatic substitution. The position and number of bromine substituents can be controlled by the choice of brominating agent and reaction conditions.
Key Reagents and Equipment
-
Thymol: Starting material.
-
Brominating Agents: N-Bromosuccinimide (NBS), Bromine (Br2).
-
Solvents: Glacial Acetic Acid, Dichloromethane (DCM), Carbon Tetrachloride (CCl4).
-
Catalyst (for some reactions): Ceric Ammonium Nitrate.
-
Standard laboratory glassware: Round-bottom flasks, condensers, dropping funnels, beakers.
-
Magnetic stirrer and heating mantle.
-
Purification equipment: Chromatography column, silica gel, thin-layer chromatography (TLC) plates.
Experimental Protocol: Synthesis of 4-Bromothymol and 2,4-Dibromothymol using N-Bromosuccinimide
This protocol describes a common method for the selective bromination of thymol.
-
Dissolution: Dissolve thymol (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.
-
Addition of NBS: For the synthesis of 4-bromothymol (monobromination), add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at room temperature. For the synthesis of 2,4-dibromothymol (dibromination), use 2 equivalents of NBS.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure brominated thymol derivative.[2]
Diagram of Synthetic Workflow
Caption: Proposed mechanism of antimicrobial action of brominated thymol derivatives.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Chlorothymol | Staphylococcus aureus | 12.5 | [2] |
| Staphylococcus epidermidis | 25 | [2] | |
| Thymol Derivative 1 | Staphylococcus aureus | 7.8 | [3] |
| Thymol Derivative 5 | Staphylococcus aureus | 7.8 | [3] |
| Bacillus cereus | 3.9 | [3] | |
| Bacillus thuringiensis | 7.8 | [3] | |
| Escherichia coli | 15.6 | [3] | |
| Salmonella enterica | 15.6 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [4]
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells. [5]2. Preparation of Test Compounds: Prepare a stock solution of the brominated thymol derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to obtain a range of concentrations. To enhance solubility, a surfactant like Tween 80 (at a final concentration of 0.5%) can be added to the broth. [4]3. Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only). Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
The phenolic hydroxyl group in thymol is a key contributor to its antioxidant properties. Bromination can further enhance this activity by modulating the electron-donating ability of the hydroxyl group.
Mechanism of Action
Brominated thymol derivatives act as antioxidants through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, converting it to a more stable species.
Quantitative Assessment of Antioxidant Activity
Common assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 (µM) | Reference |
| Bromophenol 1.2 | DPPH | 7.5 | [6] |
| Bromophenol 1.18 | DPPH | 6.8 | [6] |
| Bromophenol 1.19 | DPPH | 6.1 | [6] |
| Butylated Hydroxytoluene (BHT) | DPPH | 81.8 | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step guide for performing the DPPH assay. [7]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Samples: Prepare a series of dilutions of the brominated thymol derivative in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube. Then, add a specific volume of the test sample dilutions. Include a control containing the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value.
Diagram of Antioxidant Assay Workflow
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Brominated thymol derivatives have shown promise as potent anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways:
-
Inhibition of NF-κB Pathway: They can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2). [8]* Inhibition of COX Enzymes: Some derivatives may directly inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [9]
Diagram of Anti-inflammatory Signaling Pathway
Caption: Inhibition of pro-inflammatory pathways by brominated thymol derivatives.
Anticancer Activity: A New Frontier in Cancer Therapy
Emerging evidence suggests that brominated thymol derivatives possess significant cytotoxic activity against various cancer cell lines, opening up new avenues for cancer drug discovery.
Mechanism of Action
The precise anticancer mechanisms are still under investigation, but potential modes of action include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within cancer cells, leading to their demise. [10]
In Vitro Cytotoxicity Data
The anticancer potential is evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thymol Derivative 1 | MCF-7 (Breast) | 7.45 ± 0.22 | [3] |
| NCI-H460 (Lung) | 8.32 ± 0.21 | [3] | |
| HeLa (Cervical) | 9.45 ± 0.46 | [3] | |
| Thymol Derivative 5 | MCF-7 (Breast) | 25.31 ± 0.53 | [3] |
| NCI-H460 (Lung) | 28.63 ± 0.87 | [3] | |
| HeLa (Cervical) | 26.84 ± 0.65 | [3] | |
| Acetic Acid Thymol Ester (DT1) | HT-29 (Colon) | ~0.08 µg/mL | [10] |
| HCT-116 (Colon) | ~0.08 µg/mL | [10] |
Structure-Activity Relationship (SAR): Decoding the Role of Bromine
The biological activity of brominated thymol derivatives is intimately linked to their chemical structure. Key SAR observations include:
-
Position of Bromine: The position of the bromine atom on the aromatic ring significantly influences the activity. For instance, in some brominated phenols, antimicrobial activity is enhanced when bromine is at the para-position relative to the hydroxyl group. [11]* Number of Bromine Atoms: The degree of bromination can also impact potency. Dibrominated derivatives often exhibit greater activity than their monobrominated counterparts. [2]* Lipophilicity: Increased bromination generally leads to higher lipophilicity, which can enhance membrane permeability and, consequently, antimicrobial and anticancer activities.
Conclusion and Future Perspectives
Brominated thymol derivatives represent a promising class of bioactive compounds with enhanced antimicrobial, antioxidant, anti-inflammatory, and anticancer properties compared to their parent molecule. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and methods for evaluating their efficacy. The structure-activity relationships highlight the importance of the position and number of bromine substituents in fine-tuning their biological activities.
Future research should focus on elucidating the detailed molecular mechanisms underlying their anticancer effects and exploring their potential in preclinical and clinical studies. Furthermore, the development of novel synthetic strategies to create a wider diversity of brominated thymol derivatives will undoubtedly lead to the discovery of even more potent and selective therapeutic agents. The tide is rising for these modified natural products, and they hold significant promise for addressing some of the most pressing challenges in medicine and drug development.
References
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Salehi, B., et al. (2021). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. International Journal of Molecular Sciences, 22(19), 10569. [Link]
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Al-Harrasi, A., et al. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers in Chemistry, 12, 1376783. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Kaur, R., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research, 23(3), 1345-1352. [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Barciela, P., et al. (2024). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. [Link]
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Gálová, E., et al. (2021). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. Molecules, 26(23), 7167. [Link]
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Tan, J. W., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5674-5681. [Link]
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ResearchGate. (n.d.). IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. [Link]
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D'abrosca, B., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Foods, 10(7), 1638. [Link]
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Mamonov, L. K., et al. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]
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Vanegas, D., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 439. [Link]
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Review of literature on 4-bromo-2-isopropyl-5-methylphenol
An In-Depth Technical Guide to 4-Bromo-2-isopropyl-5-methylphenol
Executive Summary: this compound, also known as 4-bromothymol, is a halogenated derivative of the natural monoterpenoid thymol. This modification significantly enhances its biological activities, making it a compound of substantial interest for researchers in drug development, agrochemicals, and organic synthesis. Its potent antimicrobial and anti-inflammatory properties, coupled with its utility as a synthetic intermediate, underscore its importance. This guide provides a comprehensive review of its synthesis, chemical and spectroscopic properties, biological activities, and toxicological profile, serving as a critical resource for scientific professionals.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenol. The introduction of a bromine atom onto the thymol scaffold alters its electronic and lipophilic characteristics, which is believed to be a primary contributor to its enhanced bioactivity compared to the parent compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-Bromothymol, 6-Bromothymol | [1] |
| CAS Number | 15062-34-7 | [2] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2] |
| Molecular Weight | 229.11 g/mol | [1][2] |
| Appearance | White powder or solid | |
| Melting Point | 55 °C | [3] |
| Boiling Point | 281.8±35.0 °C (Predicted) | [3] |
| Density | 1.344±0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC1=CC(=C(C=C1Br)C(C)C)O | [1] |
| InChI | 1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 |
Synthesis and Mechanistic Insights
The principal and most direct method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, thymol.
Primary Synthetic Route: Electrophilic Bromination of Thymol
The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the thymol ring are ortho-, para-directing activators for electrophilic aromatic substitution. The bromine atom is selectively introduced at the position para to the hydroxyl group and ortho to the isopropyl group. This regioselectivity is governed by both electronic and steric factors; the para position is electronically activated and sterically less hindered than the ortho position adjacent to the bulky isopropyl group.
Classical methods often employ molecular bromine (Br₂) in a solvent like glacial acetic acid. More sustainable and modern approaches utilize vanadium-based catalysts, which allow the reaction to proceed in water using potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as an oxidant.
Caption: Synthesis of this compound from thymol.
Detailed Experimental Protocol (Classical Method)
This protocol is adapted from established laboratory procedures for the bromination of phenols.
-
Dissolution: Dissolve thymol (1.22 g) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath to control the exothermic reaction.
-
Bromine Addition: Slowly add molecular bromine (0.51 mL) dropwise over a period of 20 minutes using a dropping funnel. The reaction mixture will change color.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product and quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture three times with 30 mL portions of dichloromethane.
-
Washing & Drying: Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove acid, then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product via column chromatography on silica gel, using a hexane:ethyl acetate (e.g., 40:1) eluent system to yield the pure product as a white solid (yield typically ~82%).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | δ (CDCl₃): 7.31 (s, 1H, Ar-H), 6.66 (s, 1H, Ar-H), 4.65 (s, 1H, -OH), 3.13 (m, 1H, -CH(CH₃)₂), 2.32 (s, 3H, -CH₃), 1.24 (d, J=7 Hz, 6H, -CH(CH₃)₂) | |
| Mass Spec. (EI) | m/z (%): 230 [M+2]⁺ (30), 228 [M]⁺ (30), 213 [M-CH₃]⁺ (85), 134 [M-CH₃Br]⁺ (100) |
-
Infrared (IR) Spectroscopy (Predicted): Characteristic absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch, peaks around 2850-3000 cm⁻¹ for C-H stretching of the alkyl groups, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a C-Br stretching frequency typically found in the 500-650 cm⁻¹ range.
Biological and Pharmacological Profile
Antimicrobial and Antifungal Activity
This compound is recognized for having significantly enhanced antimicrobial properties compared to thymol. It is described as possessing antiseptic and fungicidal capabilities.[1] This enhanced efficacy is attributed to the presence of the bromine atom, which increases the compound's lipophilicity, potentially facilitating its transport across microbial cell membranes. Some reports suggest its activity can be up to 15 times stronger than thymol against various pathogenic bacterial and fungal strains.[4] The mechanism of action is thought to involve the disruption of cell membrane integrity and function.[1]
Workflow for Antimicrobial Susceptibility Testing (MIC Assay)
To quantify the antimicrobial potency, a Minimum Inhibitory Concentration (MIC) assay is a standard and self-validating protocol. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
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A Technical Guide to the Discovery and Synthesis of 4-Bromothymol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of 4-bromothymol, a significant halogenated derivative of the natural monoterpenoid, thymol. While the formal discovery of 4-bromothymol is rooted in the systematic exploration of phenol chemistry, its enduring importance stems from its markedly enhanced antimicrobial properties compared to its parent compound. This document details the evolution of its synthesis, from classical electrophilic substitution to modern, milder, and catalytic methodologies. We will explore the causality behind experimental choices, provide detailed protocols for key synthetic routes, and offer a comparative analysis of these methods. This guide serves as a technical resource for chemists and pharmacologists interested in the development and application of thymol-based compounds.
Chapter 1: Thymol and the Rationale for Derivatization
Thymol (2-isopropyl-5-methylphenol) is a naturally occurring phenolic monoterpenoid found predominantly in the essential oils of thyme (Thymus vulgaris) and other plants. It has a long history of use in traditional medicine, valued for its antiseptic, anti-inflammatory, and antioxidant properties.[1][2] The pharmacological profile of thymol is well-documented, with numerous studies confirming its potent activity against a wide spectrum of bacteria and fungi.[1]
The core of medicinal chemistry often lies in leveraging a natural scaffold to create derivatives with improved potency, selectivity, or pharmacokinetic properties. The phenolic ring of thymol presents chemically active sites, particularly the hydroxyl group and the aromatic ring, which are amenable to modification.[3] Halogenation is a common strategy in drug design to enhance biological activity. The introduction of a halogen, such as bromine, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to a significant increase in efficacy.
This principle is powerfully illustrated by 4-bromothymol. The strategic addition of a bromine atom at the C-4 position of the thymol ring results in a compound with antimicrobial activity up to 15 times stronger than the parent molecule against various pathogenic bacterial and fungal strains.[4] This dramatic enhancement in bioactivity is the primary driver for the continued scientific interest in 4-bromothymol and its synthesis.
Chapter 2: Historical Context of Discovery
The specific moment of the "discovery" of 4-bromothymol is not marked by a singular, celebrated event but is rather the logical and inevitable outcome of the advancement of organic chemistry in the late 19th and early 20th centuries. Following the elucidation of the principles of electrophilic aromatic substitution, the systematic investigation of phenols and their reactions became a fertile ground for chemical exploration.
Thymol, as a readily available and biologically active phenol, was a natural candidate for such studies. The bromination of a phenol ring is a classic and predictable reaction. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of thymol, the bulky isopropyl group adjacent to the C-2 position creates significant steric hindrance.[5] Consequently, electrophilic attack is heavily favored at the open C-4 (para) and C-6 (ortho) positions, with the C-4 position being electronically and sterically preferred for monosubstitution.
Therefore, the first synthesis of 4-bromothymol was likely achieved as part of a broader, systematic study of thymol's reactivity. Its true "discovery" in a modern context is not its initial creation, but the subsequent recognition of its potent biological activity, which elevated it from a chemical curiosity to a compound of significant pharmacological interest.[4]
Chapter 3: Synthesis of 4-Bromothymol: A Comparative Analysis
The synthesis of 4-bromothymol is fundamentally an exercise in controlled electrophilic aromatic substitution. The choice of brominating agent and reaction conditions dictates the selectivity, yield, and environmental impact of the process. Over time, methodologies have evolved from harsh, classical approaches to milder and more sophisticated catalytic systems.
Methodology 1: Direct Bromination with Elemental Bromine (Br₂)
The most traditional method for brominating a phenol is the direct use of elemental bromine (Br₂), often in a solvent like glacial acetic acid or a chlorinated hydrocarbon.
Mechanism: The Br-Br bond is polarized by the electron-rich phenol ring, or by a Lewis acid catalyst, generating a potent electrophile ("Br+"). This electrophile is then attacked by the aromatic ring, primarily at the para-position, to form a resonance-stabilized carbocation (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the 4-bromothymol product.
Causality: This method is straightforward and utilizes inexpensive reagents. However, elemental bromine is highly toxic, corrosive, and difficult to handle.[6] The reaction can also be difficult to control, with a risk of over-bromination leading to the formation of 2,4-dibromothymol.[5]
Methodology 2: Selective Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for providing a low, controlled concentration of electrophilic bromine, making it a milder and more selective alternative to Br₂.[6][7] It is particularly effective for the bromination of activated aromatic rings.
Mechanism: In the presence of an acid catalyst or a polar protic solvent, the N-Br bond of NBS is polarized, making the bromine atom electrophilic. The reaction then proceeds via the same electrophilic aromatic substitution pathway as with elemental bromine. NBS is often preferred because the succinimide byproduct is easily removed, and the reagent itself is a crystalline solid that is safer to handle than liquid bromine.[6][8]
Experimental Protocol: Synthesis of 4-Bromothymol using NBS [7]
-
Dissolution: Dissolve thymol in a suitable solvent, such as chloroform or carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add one molar equivalent of N-Bromosuccinimide (NBS) to the solution.
-
Initiation/Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 4-bromothymol, which can be further purified by column chromatography or recrystallization.
Methodology 3: Catalytic Oxidative Bromination
Modern synthetic chemistry emphasizes "green" and sustainable methods. Catalytic oxidative bromination utilizes a catalytic amount of a transition metal, a simple bromide salt (like KBr) as the bromine source, and an oxidant (like H₂O₂) to generate the brominating species in situ.
Mechanism: Vanadium-based catalysts, such as ammonium vanadate (NH₄VO₃), are particularly effective.[5] In the presence of hydrogen peroxide, a vanadium-peroxo complex is formed. This powerful oxidant then oxidizes the bromide ion (from KBr) into an electrophilic brominating intermediate, which then reacts with thymol.[5] This catalytic cycle avoids the use of stoichiometric amounts of hazardous brominating agents.
Experimental Protocol: Vanadium-Catalyzed Oxidative Bromination of Thymol [5]
-
Preparation: In a reaction vessel, prepare an aqueous solution of thymol (100 mM) and potassium bromide (KBr, 100 mM).
-
Catalyst Addition: Add the vanadium catalyst, such as ammonium vanadate (NH₄VO₃), to a concentration of 5 mM.
-
pH Adjustment: Adjust the pH of the mixture to an acidic range (e.g., pH 1) to facilitate the reaction.
-
Initiation: Initiate the reaction by adding hydrogen peroxide (H₂O₂, 200 mM) to the mixture at a controlled temperature (e.g., 30°C).
-
Reaction and Monitoring: Allow the reaction to proceed for several hours (e.g., 3-24 hours). The formation of 4-bromothymol can be monitored by HPLC or GC-MS.
-
Extraction and Purification: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product mixture, which is purified by chromatography to isolate 4-bromothymol.
Comparative Summary of Synthesis Methods
| Feature | Direct Bromination (Br₂) | N-Bromosuccinimide (NBS) | Catalytic Oxidative Bromination |
| Bromine Source | Elemental Bromine (Br₂) | N-Bromosuccinimide | Potassium Bromide (KBr) |
| Reagent Safety | Hazardous, corrosive, toxic | Crystalline solid, easier to handle | Benign salt (KBr) |
| Selectivity | Moderate; risk of over-bromination | High for mono-bromination | High, tunable by conditions |
| Byproducts | HBr (corrosive gas) | Succinimide (solid, easily filtered) | Water |
| Conditions | Often requires inert solvent | Reflux in organic solvent | Mild (e.g., 30°C), aqueous medium |
| Sustainability | Poor | Moderate | Good ("Green" approach) |
Visualizing the Synthesis Pathways
To better understand the chemical logic, the following diagrams illustrate the core reaction mechanism and the different approaches to generating the key bromine electrophile.
Caption: General mechanism for the bromination of thymol.
Caption: Comparison of different brominating systems.
Chapter 4: Conclusion
The journey of 4-bromothymol from a predictable product of phenol chemistry to a molecule of significant pharmacological interest showcases the power of chemical derivatization. Its history is intertwined with the development of synthetic organic chemistry itself. The evolution of its synthesis reflects a broader trend in the field: a move away from hazardous, stoichiometric reagents like elemental bromine towards safer, more selective, and environmentally benign catalytic systems. For researchers in drug development, 4-bromothymol remains an important lead structure, demonstrating that simple modifications to natural scaffolds can unlock substantial gains in therapeutic potential.
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Buttafuoco, A., et al. (2015). Thymol Bromination: A Comparison between Enzymatic and Chemical Catalysis. European Journal of Organic Chemistry.
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The In-Depth Technical Guide to the Mechanism of Action of 4-bromo-2-isopropyl-5-methylphenol
A Senior Application Scientist's Synthesis of its Antimicrobial, Anti-Biofilm, and Neuromodulatory Actions
Introduction
4-bromo-2-isopropyl-5-methylphenol, a brominated derivative of the natural monoterpenoid thymol, is a potent antimicrobial agent. While its parent compound, thymol, has been extensively studied for a wide range of pharmacological activities, the precise molecular mechanisms underpinning the enhanced efficacy of its halogenated counterpart are a subject of focused research. This guide provides an in-depth analysis of the compound's mechanism of action, moving beyond general antimicrobial activity to explore its effects on bacterial membranes, virulence factor expression, and a novel, emerging role as a modulator of ion channels. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted compound.
Core Mechanism I: Potent Disruption of Bacterial Membrane Integrity
The primary and most immediate mechanism of action for this compound, consistent with the activity of other halogenated phenols, is the disruption of the bacterial cell membrane. The addition of a bromine atom and the presence of the isopropyl and methyl groups on the phenol ring significantly increase the lipophilicity of the molecule compared to phenol alone. This chemical modification is key to its enhanced bactericidal properties.
The increased lipid solubility allows the compound to readily partition into the lipid bilayer of the bacterial cell membrane. Once intercalated, it disrupts the membrane's structural integrity and function through several simultaneous actions:
-
Altered Membrane Fluidity and Permeability: The presence of these bulky molecules within the lipid bilayer disrupts the ordered packing of phospholipids. This increases membrane fluidity and leads to a loss of the selective permeability crucial for bacterial survival.
-
Leakage of Cellular Components: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (K+), ATP, nucleic acids, and amino acids, leading to a collapse of the transmembrane electrochemical gradients.
-
Inhibition of Membrane-Bound Enzymes: Many critical cellular processes in bacteria, including respiration and cell wall synthesis, are carried out by enzyme complexes embedded within the cell membrane. This compound can denature these proteins or disrupt the lipid environment required for their function, leading to a rapid cessation of cellular metabolism. Phenolic compounds are known to act by denaturing and coagulating proteins, and their increased presence within the membrane enhances this effect.
The causality is clear: increased lipophilicity drives membrane association, which in turn causes physical disruption and functional inhibition, culminating in rapid bacterial cell death.
Caption: Mechanism of Bacterial Membrane Disruption.
Core Mechanism II: Attenuation of Virulence and Biofilm Formation
Beyond direct bactericidal action, a critical aspect of modern antimicrobial research is the ability of a compound to neutralize bacterial pathogenicity. Halogenated phenols have demonstrated significant efficacy in this area, and it is highly probable that this compound shares these advanced antimicrobial properties. This mechanism is particularly relevant for treating persistent infections caused by bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Studies on structurally similar halogenated phenols have revealed that they can inhibit the formation of biofilms and the production of virulence factors at sub-inhibitory concentrations.[1][2] For instance, 2,4,6-triiodophenol has been shown to significantly repress the expression of RNAIII, a key regulatory molecule in the S. aureus quorum-sensing system that controls the expression of numerous virulence factors and biofilm formation.[1] The chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol, is also a potent inhibitor of MRSA biofilm formation and the production of the virulence factor staphyloxanthin.[3][4]
Therefore, the proposed mechanism for this compound involves the downregulation of genetic regulatory networks responsible for:
-
Biofilm Formation: Preventing the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm matrix.
-
Toxin Production: Inhibiting the synthesis of hemolysins, proteases, and other toxins that contribute to tissue damage during infection.
-
Motility: Reducing bacterial motility, which is crucial for colonization and dissemination.[3][4]
This anti-virulence activity represents a more sophisticated mechanism than simple membrane disruption and suggests that this compound could be effective in preventing and treating complex, biofilm-associated infections.
Emerging Mechanism III: Modulation of Eukaryotic Ion Channels
A compelling and distinct mechanism of action for bromophenols, including likely this compound, is the modulation of voltage-gated ion channels. This extends its biological activity beyond the antimicrobial realm and into potential neuromodulatory and other physiological effects on eukaryotic cells.
Research has demonstrated that marine bromophenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol, can directly interact with and inhibit the function of neuronal ion channels.[5] Specifically, these compounds have been shown to:
-
Reduce Voltage-Dependent Calcium Channel Currents: By blocking L-type and N-type calcium channels, they can decrease calcium influx into neurons, a critical process for neurotransmitter release and cellular signaling.
-
Inhibit Potassium Channel Currents: 2,4-dibromophenol also reduces outward potassium currents, which are essential for repolarizing the neuronal membrane and regulating firing frequency.[5]
This ion channel modulation provides a specific molecular target and a plausible mechanism for potential analgesic, anti-inflammatory, or other neuropharmacological effects. The ability of thymol and its isomer carvacrol to modulate other channels, such as TRP (Transient Receptor Potential) channels, further strengthens the hypothesis that the thymol scaffold is predisposed to ion channel interaction. This positions this compound as a compound of interest for its effects on the nervous system, in addition to its established antimicrobial properties.
Caption: Proposed Mechanism of Ion Channel Modulation.
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following self-validating experimental systems are essential.
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol quantifies the compound's direct antimicrobial activity.
Methodology:
-
Preparation: Prepare a 2X stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute into sterile Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB, creating a concentration gradient.
-
Inoculation: Add a standardized inoculum of the target bacterial suspension (e.g., S. aureus, adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, plate 10 µL from each well that showed no visible growth onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: Crystal Violet Biofilm Inhibition Assay
This protocol assesses the compound's ability to prevent biofilm formation.
Caption: Experimental Workflow for Biofilm Inhibition Assay.
Methodology:
-
Preparation: In a 96-well flat-bottomed plate, prepare serial dilutions of this compound in a growth medium that promotes biofilm formation, such as Tryptic Soy Broth (TSB) supplemented with glucose.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate without agitation for 24-48 hours at 37°C.
-
Washing: Carefully discard the medium containing planktonic cells. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Solubilization: Discard the crystal violet solution and wash the wells again with water. Allow the plate to air dry. Add 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Conclusion and Future Perspectives
The mechanism of action of this compound is multifaceted, leveraging the inherent properties of the phenolic scaffold and enhancing them through halogenation. Its primary antimicrobial effect stems from the potent disruption of bacterial membrane integrity. Concurrently, it likely possesses sophisticated anti-virulence and anti-biofilm capabilities, making it a strong candidate for combating drug-resistant and persistent bacterial infections.
The emerging evidence of its ability to modulate eukaryotic ion channels opens a new frontier for its application, suggesting a potential role in neuropharmacology and the treatment of channelopathies. Future research must focus on validating these proposed mechanisms through targeted studies. Whole-genome transcriptomics (RNA-Seq) of bacteria exposed to the compound would definitively identify the regulatory pathways it affects, while detailed electrophysiological studies using patch-clamp techniques on a variety of neuronal and cardiac ion channels will elucidate its specific eukaryotic targets and potential therapeutic or toxicological profile.
References
A comprehensive list of references will be compiled based on the sources used to generate this guide.
Sources
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of 4-bromo-2-isopropyl-5-methylphenol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-bromo-2-isopropyl-5-methylphenol (CAS No: 15062-34-7).[1] Given the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. By analyzing the structural analogues and applying fundamental spectroscopic theories, this guide offers a robust framework for the identification and characterization of this compound. Each section details the underlying principles, predicted spectral features, and standardized experimental protocols, ensuring both theoretical understanding and practical applicability.
Introduction: The Structural Context of this compound
This compound, a derivative of thymol, is a substituted phenolic compound.[1] Its structure incorporates an aromatic ring, a hydroxyl group, a bromine atom, an isopropyl group, and a methyl group.[1][2] These functionalities are key to its chemical properties and will dictate its spectroscopic behavior. Understanding the interplay of these groups is crucial for interpreting the spectral data. The electron-donating effects of the hydroxyl and alkyl groups, and the electron-withdrawing and steric effects of the bromine atom, will create a unique electronic environment, which will be reflected in the NMR, IR, and MS data.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on the analysis of substituent effects on the aromatic ring and the characteristic chemical shifts of alkyl groups.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | 4.5 - 5.5 | Singlet (broad) | - | 1H |
| Ar-H (position 3) | ~7.1 | Singlet | - | 1H |
| Ar-H (position 6) | ~6.8 | Singlet | - | 1H |
| -CH(CH₃)₂ | 3.0 - 3.4 | Septet | ~7 | 1H |
| -CH(CH₃)₂ | ~1.2 | Doublet | ~7 | 6H |
| Ar-CH₃ | ~2.3 | Singlet | - | 3H |
Rationale for Predicted ¹H NMR Spectrum
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[1] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 4.5-5.5 ppm.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments. The proton at position 3 is ortho to the isopropyl group and meta to the hydroxyl and methyl groups, while the proton at position 6 is ortho to the hydroxyl and isopropyl groups. The electron-donating hydroxyl and alkyl groups will shield these protons, while the bromine atom will have a deshielding effect. The lack of adjacent protons for splitting will result in two distinct singlets.
-
Isopropyl Group (-CH(CH₃)₂): The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent protons of the two methyl groups. Its proximity to the aromatic ring will cause a downfield shift. The six methyl protons will appear as a doublet due to coupling with the methine proton.
-
Methyl Group (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is based on established substituent effects on aromatic carbons and typical chemical shifts for alkyl carbons.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-OH (C1) | 150 - 155 |
| C-isopropyl (C2) | 135 - 140 |
| C-H (C3) | 125 - 130 |
| C-Br (C4) | 115 - 120 |
| C-CH₃ (C5) | 130 - 135 |
| C-H (C6) | 115 - 120 |
| -CH(CH₃)₂ | 25 - 30 |
| -CH(CH₃)₂ | 20 - 25 |
| Ar-CH₃ | 15 - 20 |
Rationale for Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C1) will be the most deshielded due to the electronegativity of the oxygen atom. The carbons attached to the bromine (C4) and the alkyl groups (C2, C5) will also have distinct chemical shifts. The remaining aromatic carbons (C3, C6) will be influenced by the combined electronic effects of the substituents.
-
Alkyl Carbons: The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum. The methine carbon of the isopropyl group will be more deshielded than the methyl carbons.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl, aromatic, and alkyl groups.
Predicted IR Absorption Bands
The key predicted IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H | Stretching (hydrogen-bonded) | Strong, broad |
| 3000 - 3100 | C-H (aromatic) | Stretching | Medium |
| 2850 - 3000 | C-H (aliphatic) | Stretching | Medium |
| 1500 - 1600 | C=C (aromatic) | Stretching | Medium to strong |
| ~1220 | C-O (phenol) | Stretching | Strong |
| 750 - 850 | C-H (aromatic) | Out-of-plane bending | Strong |
| 500 - 600 | C-Br | Stretching | Medium to weak |
Rationale for Predicted IR Spectrum
-
O-H Stretch: The most prominent feature will be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a phenol.[3][4]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups will be observed just below 3000 cm⁻¹.[3]
-
C=C Aromatic Ring Stretches: The presence of the benzene ring will give rise to medium to strong absorptions in the 1500-1600 cm⁻¹ region.[3]
-
C-O Stretch: A strong band around 1220 cm⁻¹ is characteristic of the C-O stretching vibration in phenols, distinguishing it from aliphatic alcohols.[3]
-
C-H Out-of-plane Bending: The substitution pattern on the aromatic ring will influence the C-H out-of-plane bending vibrations, which are expected in the 750-850 cm⁻¹ range.[3]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of such compounds.
Predicted Key Fragments in the Mass Spectrum
The predicted mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions.
| m/z | Proposed Fragment | Notes |
| 228/230 | [C₁₀H₁₃BrO]⁺• | Molecular ion peak (M⁺•). The two peaks are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. |
| 213/215 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 149 | [M - Br]⁺ | Loss of a bromine radical. |
| 134 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by a methyl group. |
Rationale for Predicted Mass Spectrum and Fragmentation Pathway
-
Molecular Ion Peak: The molecular ion peak will be observed at m/z 228 and 230, with approximately equal intensity, which is a hallmark of a monobrominated compound.[5]
-
Fragmentation: The initial fragmentation is likely to involve the loss of a methyl radical from the isopropyl group, leading to a stable benzylic cation at m/z 213/215. Another major fragmentation pathway is the cleavage of the C-Br bond, resulting in an ion at m/z 149. Subsequent loss of a methyl group from this fragment would give an ion at m/z 134.
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol.
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
-
Ionization: The eluting compound enters the mass spectrometer and is ionized using a standard electron ionization (EI) source (typically at 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, a detailed and reasoned prediction of the spectral characteristics has been presented. The included experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for researchers in the identification and characterization of this and other substituted phenolic compounds.
References
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-(propan-2-yl)phenol. Retrieved from [Link]
- RSC Publishing. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
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- 2. www1.udel.edu [www1.udel.edu]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety, handling, and disposal of 4-bromo-2-isopropyl-5-methylphenol
An In-Depth Technical Guide to the Safe Handling and Disposal of 4-bromo-2-isopropyl-5-methylphenol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, a halogenated phenolic compound utilized in various research and development applications.[1][2] As a Senior Application Scientist, my objective is to present this information not as a mere checklist, but as a self-validating system of protocols grounded in the chemical's specific properties and associated risks.
Chemical Identification and Physicochemical Properties
A foundational understanding of a chemical's identity and properties is the first step in a robust safety assessment. This compound is a substituted phenol, and its structure dictates its reactivity, interactions, and toxicological profile.
Table 1: Chemical Identification and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-bromo-5-isopropyl-2-methylphenol, 5-Bromocarvacrol | [1][4] |
| CAS Number | 15062-34-7; 121665-99-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₃BrO | [2][3] |
| Molecular Weight | 229.11 g/mol | [2][3][4] |
| Appearance | Solid | [3] |
Note: The compound is referenced under multiple CAS numbers in various databases; however, they refer to the same chemical structure.
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the hazard profile can be inferred from data on structurally similar brominated and alkylated phenols. Phenols as a class are known to be toxic and corrosive, with potential for rapid skin absorption. The presence of a bromine atom suggests that it should be handled as a halogenated organic compound with potential for environmental persistence.
Primary Hazards:
-
Skin Irritation: Like many phenols, this compound is expected to cause skin irritation upon contact.[6][7] Prolonged contact may lead to more severe effects.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[6][7]
-
Respiratory Irritation: If handled as a dust or aerosol, it may cause respiratory tract irritation.[6][7]
-
Aquatic Toxicity: Classified as hazardous to the aquatic environment (Aquatic Chronic 4).[3] Discharge into the environment must be avoided.[1]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is mandatory. The causality behind each choice is to create redundant safety barriers.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dusts or aerosols.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental exposure.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
Table 2: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must provide a complete seal. A face shield worn over goggles is required when there is a risk of splashing.[9][10] This dual protection is critical to prevent severe eye irritation. |
| Hands | Double-layered nitrile gloves or neoprene/butyl gloves | Phenols can be absorbed through the skin. Nitrile gloves offer good resistance to many solvents and phenols.[10] Double-gloving provides an extra layer of protection against tears and contamination. For direct handling or significant splash risk, heavy-duty neoprene or butyl rubber gloves are recommended.[9] Gloves must be changed immediately upon contamination. |
| Body | Chemical-resistant laboratory coat | A fully buttoned, long-sleeved lab coat protects the skin and personal clothing from contamination.[9][11] |
| Respiratory | NIOSH-approved respirator (if necessary) | A respirator is typically not required if all work is conducted in a certified fume hood. However, if dust or aerosol generation is unavoidable and ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7][12] |
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and accidental release.
Handling
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Confirm the fume hood is operational.
-
Weighing and Transfer: Conduct all solid transfers within the fume hood to contain any dust. Use non-sparking tools.[1]
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces that may have come into contact with the chemical. Tightly seal the container.[9]
Storage
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Container: Keep the container tightly closed and clearly labeled.[6]
-
Segregation: Store with other halogenated organic compounds, away from strong acids, bases, and oxidizers.
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 3: First Aid Measures
| Exposure Route | Action | Causality |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] | To remove the individual from the contaminated atmosphere and provide respiratory support. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][13] Seek immediate medical attention. | To rapidly dilute and remove the chemical from the skin, minimizing absorption and burns. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open.[6][9] Seek immediate medical attention. | To flush the chemical from the eyes and prevent permanent damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][8] Call a poison control center or doctor immediately. | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps remove residual chemical. |
// Spill Branch Evacuate [label="Evacuate Immediate Area\nAlert Colleagues"]; AssessSpill [label="Assess Spill Size\n& Hazard Level", shape=diamond]; SmallSpill [label="Small Spill"]; LargeSpill [label="Large Spill"]; Contain [label="Contain with Inert Material\n(e.g., sand, vermiculite)"]; Cleanup [label="Collect for Disposal"]; ContactEHS [label="Contact EHS\nEvacuate Lab"];
// Exposure Branch ExposureType [label="Route of Exposure?", shape=diamond]; SkinEye [label="Skin / Eye Contact"]; Inhalation [label="Inhalation"]; UseSafetyShower [label="Use Safety Shower / Eyewash\nfor 15 minutes"]; FreshAir [label="Move to Fresh Air"]; RemoveClothing [label="Remove Contaminated Clothing"]; SeekMedical [label="Seek Immediate\nMedical Attention"];
Start -> EventType; EventType -> Spill [label="Spill"]; EventType -> Exposure [label="Exposure"];
Spill -> Evacuate -> AssessSpill; AssessSpill -> SmallSpill [label="Minor"]; AssessSpill -> LargeSpill [label="Major"]; SmallSpill -> Contain -> Cleanup; LargeSpill -> ContactEHS;
Exposure -> ExposureType; ExposureType -> SkinEye [label="Dermal/Ocular"]; ExposureType -> Inhalation [label="Respiratory"]; SkinEye -> UseSafetyShower -> RemoveClothing -> SeekMedical; Inhalation -> FreshAir -> SeekMedical; } Decision tree for emergency response.
Accidental Release Measures
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert nearby colleagues.[14]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Containment: For a small spill, use an inert, non-combustible absorbent material like sand or vermiculite to contain it.[8] Do not use combustible materials like sawdust.[8]
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Use spark-proof tools.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Considerations
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Classification: This material is classified as hazardous waste.[15]
-
Segregation:
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.[9]
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.[1] Discharge into sewer systems or the environment must be avoided.[1]
-
All waste must be disposed of through your institution's EHS office. The recommended disposal method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to manage emissions from halogenated compounds.[1]
-
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenol. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-ethyl-5-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-(propan-2-yl)phenol. Retrieved from [Link]
-
Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Isopropyl-2-methylphenol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
- Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 4-isopropylphenol, CAS Registry Number 99-89-8. Food and Chemical Toxicology, 201, 115526.
-
ResearchGate. (n.d.). Insecticidal toxicity of 2-isopropyl-5-methylphenol, its phenolic.... Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing and Utilizing 4-bromo-2-isopropyl-5-methylphenol for Advanced Research
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 4-bromo-2-isopropyl-5-methylphenol (CAS No. 15062-34-7), a valuable halogenated derivative of thymol. The document details reliable commercial sourcing strategies, emphasizes the critical need for independent quality validation, and presents detailed protocols for both analytical verification and synthetic application. Adopting a field-proven perspective, this guide moves beyond a simple supplier list to equip scientists with the necessary technical insights for the effective procurement and utilization of this versatile chemical intermediate.
Introduction: Understanding this compound
This compound is an aromatic organic compound with the empirical formula C₁₀H₁₃BrO and a molecular weight of approximately 229.11 g/mol .[1][2] Structurally, it is a brominated derivative of thymol (2-isopropyl-5-methylphenol), a well-known monoterpenoid phenol found in thyme oil.[3] The introduction of a bromine atom onto the aromatic ring significantly alters the molecule's electronic properties and reactivity, making it a highly useful building block in organic synthesis.
The strategic placement of the bromine atom, hydroxyl group, and alkyl substituents makes this compound a versatile precursor for constructing more complex molecular architectures through various cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions.[4] Its structural similarity to thymol also suggests potential for exploration in biological studies, as halogenation can modulate the pharmacological activity of parent compounds.[5] For instance, the chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]
This guide will navigate the practical considerations for researchers looking to source and effectively use this compound, from supplier selection to experimental execution.
Commercial Sourcing and Procurement Strategy
Procuring high-quality starting materials is the foundation of reproducible research. Several chemical suppliers offer this compound, primarily for research and development purposes.
Leading Commercial Suppliers
The following table summarizes key suppliers offering this compound. It is crucial to note that availability, pricing, and documentation can vary.
| Supplier | Product Number (Example) | CAS Number | Notes |
| Sigma-Aldrich (Merck) | OTV000984 | 15062-34-7 | Sold "as-is" for early discovery research; the buyer is responsible for confirming identity and purity as analytical data is not collected by the supplier.[1][6] |
| Biosynth | QAA06234 | 15062-34-7 | Marketed for pharmaceutical testing as a reference standard.[2] May offer more comprehensive analytical data upon request. |
| Aladdin Scientific | - | 15062-34-7 | Listed as a "Protein Degrader Building Block" for professional research use only.[7] |
The "As-Is" Caveat: A Critical Consideration
A significant point to consider is the purchasing model of some large suppliers like Sigma-Aldrich, who may provide this chemical as part of a broad "discovery" collection.[1][6] These products are often sold "as-is," without a certificate of analysis (CoA) or any guarantee of purity.[1][6]
Expert Insight: While this model provides access to a vast array of unique structures, it shifts the burden of quality control entirely to the end-user. For any serious research, especially in drug discovery or GMP-regulated environments, relying on an "as-is" compound without in-house validation is a significant risk to data integrity. The workflow below illustrates a robust process for procurement and validation.
Caption: Workflow for robust procurement and validation.
Quality Assurance and In-house Validation
Given the variability in supplier-provided data, establishing an in-house quality control (QC) protocol is non-negotiable for ensuring the identity, purity, and stability of this compound.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic signals for the isopropyl group, the methyl group, the aromatic protons, and the phenolic hydroxyl proton. The integration of these signals must correspond to the expected proton count.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for assessing purity and confirming the molecular weight. A high-performance liquid chromatography (HPLC) run will separate the main compound from any impurities, and the peak area percentage can be used to estimate purity. The mass spectrometer will confirm the presence of the compound by detecting its molecular ion peak (m/z 228/230, corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the broad O-H stretch of the phenol and C-Br and C-O stretching vibrations.
Protocol: Standard QC of Incoming Material
This protocol outlines a self-validating system for researchers to confirm the quality of a newly acquired batch.
Objective: To confirm the identity and estimate the purity of this compound.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃) for NMR
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid (mobile phase modifier)
-
NMR spectrometer, LC-MS system
Procedure:
-
Sample Preparation for NMR:
-
Accurately weigh ~5-10 mg of the compound into a clean NMR tube.
-
Add ~0.6 mL of CDCl₃ and gently agitate to dissolve.
-
Rationale: CDCl₃ is a standard solvent that solubilizes the compound well and provides a clean spectral window.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals: A doublet for the isopropyl methyls, a septet for the isopropyl methine, a singlet for the aromatic methyl, distinct signals for the aromatic protons, and a broad singlet for the hydroxyl proton.
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone.
-
-
Sample Preparation for LC-MS:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Rationale: This concentration is typically within the linear range of detection for most modern mass spectrometers.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV at 220 nm and 254 nm; MS in positive electrospray ionization (ESI) mode.
-
Analysis: Check the chromatogram for a single major peak. Purity can be estimated by the area percentage of this peak. The mass spectrum should show the isotopic pattern characteristic of a monobrominated compound ([M+H]⁺ at m/z 229 and 231 in roughly equal abundance).
-
Safe Handling and Storage
Proper handling is essential for laboratory safety. Based on available safety data sheets (SDS) for this compound and its analogs, the following precautions should be observed.[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9] Room temperature storage is generally acceptable.[7]
-
Hazards: The compound may cause skin and serious eye irritation, and may cause respiratory irritation.[8] It is also noted as being toxic to aquatic life with long-lasting effects.[8]
Research Applications and Synthetic Utility
The primary value of this compound in a research context is as a synthetic intermediate.[10] The bromine atom serves as a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Synthetic utility of this compound.
Protocol: Representative Suzuki Cross-Coupling Reaction
This protocol provides a robust starting point for using the title compound in a palladium-catalyzed Suzuki coupling reaction to form a biaryl product, a common motif in medicinal chemistry.[11]
Objective: To synthesize 4-(4-methoxyphenyl)-2-isopropyl-5-methylphenol.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon supply
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is critical for preventing catalyst degradation and ensuring high yield.
-
-
Solvent and Catalyst Addition:
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the stirring mixture.
-
Rationale: Degassing the solvent removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromo-phenol is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound is a readily available and highly valuable intermediate for chemical synthesis and drug discovery. However, researchers must adopt a proactive and rigorous approach to its procurement. The prevalence of an "as-is" sales model from major suppliers makes in-house analytical validation not just a recommendation, but a mandatory step for ensuring the integrity and reproducibility of experimental results. By following the structured workflow of supplier evaluation, comprehensive in-house QC, and safe handling, researchers can confidently integrate this versatile building block into their synthetic programs to accelerate the development of novel molecular entities.
References
- This compound 15062-34-7 - Sigma-Aldrich. (URL: )
- This compound | 15062-34-7 | QAA06234 - Biosynth. (URL: )
- This compound 15062-34-7 - Sigma-Aldrich. (URL: )
- This compound, 1 gram. (URL: )
- This compound 15062-34-7 - Sigma-Aldrich. (URL: )
- This compound 15062-34-7 - Sigma-Aldrich. (URL: )
- This compound | CymitQuimica. (URL: )
- SAFETY DATA SHEET - (Referencing a similar bromophenol). (URL: )
- 2-Isopropyl-4-bromo-5-methylphenol synthesis - ChemicalBook. (URL: )
- 4-BROMO-5-ISOPROPYL-2-METHYLBENZENOL Safety D
- SAFETY D
- Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. (URL: )
- 4-Bromo-2-methyl-5-(propan-2-yl)phenol - PubChem. (URL: )
- Showing Compound 2-Isopropyl-5-methylphenol (FDB014795) - FooDB. (URL: )
- (PDF) 4-Bromo-2-[(phenylimino)
- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed. (URL: )
- Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. (URL: )
- N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: )
- 4-BROMO-2-{(E)-[(2-HYDROXY-5-NITROPHENYL)IMINO]METHYL}PHENOL AldrichCPR | Sigma-Aldrich. (URL: )
- 4-Amino-2-isopropyl-5-methylphenol | C10H15NO | CID 70781 - PubChem. (URL: )
- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - Frontiers. (URL: )
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- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 4-bromo-2-isopropyl-5-methylphenol from thymol
An Application Note for the Synthesis of 4-bromo-2-isopropyl-5-methylphenol from Thymol
Abstract
This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical synthesis, through the electrophilic bromination of thymol. The procedure emphasizes safety, reaction control, and product purification to achieve high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic method. We delve into the mechanistic underpinnings of the reaction, providing a rationale for key experimental parameters and offering insights grounded in established chemical principles.
Introduction and Scientific Background
Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol and a common starting material in organic synthesis. Its derivatization allows for the creation of a wide array of functionalized molecules. The target compound, this compound (4-bromothymol), is synthesized via an electrophilic aromatic substitution reaction.
The phenol moiety, specifically the hydroxyl (-OH) group, is a powerful activating group in electrophilic aromatic substitution.[1] The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, significantly increasing its electron density and making it highly nucleophilic.[1][2] This enhanced reactivity means that phenols can be halogenated without the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic rings like benzene.[2][3]
The hydroxyl group and the alkyl (isopropyl and methyl) groups are ortho-, para-directing. In the case of thymol, the position para (at carbon 4) to the strongly activating hydroxyl group is sterically accessible and electronically favored, making it the primary site for electrophilic attack by bromine. This protocol is designed to selectively favor the formation of the 4-bromo isomer over other potential products.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of thymol proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile : In the presence of a polar solvent like acetic acid, the diatomic bromine molecule (Br₂) becomes polarized (Brᵅ⁺—Brᵅ⁻). This polarization creates a sufficiently electrophilic bromine atom (Br⁺) to be attacked by the activated phenol ring.
-
Nucleophilic Attack : The electron-rich π-system of the thymol ring attacks the electrophilic bromine atom. This attack preferentially occurs at the C4 position (para to the hydroxyl group), breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Resonance Stabilization : The positive charge of the arenium ion is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group. This delocalization provides significant stability to the intermediate, favoring the ortho/para attack pathways.[2]
-
Deprotonation and Aromatization : A weak base, such as a bromide ion (Br⁻) or a solvent molecule, abstracts the proton from the C4 carbon. This restores the aromatic π-system and yields the final product, this compound, along with hydrogen bromide (HBr).
Mandatory Safety Protocols
Extreme caution must be exercised when handling bromine.
-
Toxicity and Corrosivity : Bromine is a highly toxic, corrosive, and volatile liquid that can cause severe, painful burns upon skin contact and is fatal if inhaled.[4][5][6] All manipulations involving liquid bromine must be performed inside a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, splash-proof safety goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile).[5][7] Do not use disposable latex gloves.
-
Spill Response : An emergency spill kit containing a neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be immediately accessible.[7] In case of a spill, evacuate the area and follow established institutional procedures.
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plain water for 15-20 minutes, removing contact lenses if present.[8] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air immediately.[8] Seek immediate medical attention.
-
Experimental Protocol
This protocol is adapted from established literature procedures for the selective mono-bromination of thymol.[9]
Materials and Equipment
| Reagents & Chemicals | Grade | Equipment |
| Thymol (C₁₀H₁₄O) | Reagent Grade, ≥99% | 250 mL Round-bottom flask |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | 50 mL Constant pressure dropping funnel |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Magnetic stirrer and stir bar |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Ice bath |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | 500 mL Separatory funnel |
| Deionized Water | Rotary evaporator | |
| Petroleum Ether | ACS Grade | Glass column for chromatography |
| Ethyl Acetate | ACS Grade | Beakers, Erlenmeyer flasks, graduated cylinders |
| Silica Gel | 60 Å, 230-400 mesh | Thin-Layer Chromatography (TLC) plates |
Quantitative Data
The following table outlines the quantities of reagents required for this synthesis.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Thymol | 150.22 | 7.51 g | 0.05 | 1.0 |
| Bromine | 159.81 | 2.56 mL (8.0 g) | 0.05 | 1.0 |
| Glacial Acetic Acid | 60.05 | ~100 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup : Place thymol (7.51 g, 0.05 mol) in a 250 mL round-bottom flask containing a magnetic stir bar. Add 80 mL of glacial acetic acid and stir until the thymol is completely dissolved.
-
Cooling : Cool the flask in an ice bath to 0 °C. Effective temperature control at this stage is critical to minimize the formation of di-brominated byproducts.
-
Bromine Addition : In the fume hood, carefully measure bromine (2.56 mL, 0.05 mol) and dissolve it in 20 mL of glacial acetic acid. Transfer this solution to a constant pressure dropping funnel.
-
Reaction : Add the bromine solution to the stirred thymol solution dropwise over a period of 30-40 minutes, ensuring the internal temperature of the reaction mixture does not rise above 5 °C. The solution will change color as the reaction progresses.
-
Stirring at Room Temperature : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours to ensure the reaction proceeds to completion.[9] Monitor the reaction's progress using TLC.
-
Quenching and Precipitation : Pour the reaction mixture slowly into a beaker containing 250 mL of ice water. The crude product should precipitate as an oily or solid substance.
-
Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual acetic acid and HBr.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil or solid.[9]
-
Purification : Purify the crude product by flash column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (e.g., a 40:1 ratio) to isolate the pure this compound.[9] An expected yield is approximately 82%.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-bromothymol.
Field-Proven Insights and Discussion
-
Solvent Choice : Glacial acetic acid serves as an excellent solvent that facilitates the polarization of the Br-Br bond without being overly activating.[10] Using a highly polar protic solvent like water can lead to excessive bromination, producing 2,4,6-tribromophenol as a white precipitate, due to the formation of the highly reactive phenoxide ion.[3][11]
-
Temperature and Selectivity : The initial low temperature (0 °C) is crucial for controlling the rate of this exothermic reaction. It enhances the selectivity for the thermodynamically favored 4-bromo product by minimizing the kinetic energy available for the electrophile to attack the more sterically hindered ortho positions.
-
Stoichiometry Control : Using a 1:1 molar ratio of thymol to bromine is essential for maximizing the yield of the mono-brominated product. An excess of bromine would significantly increase the formation of 2,4-dibromo-6-isopropyl-3-methylphenol and other poly-brominated species.[12]
-
Purification Strategy : While the reaction is highly regioselective, minor isomeric and over-brominated byproducts are often formed. Flash column chromatography is the most effective method for separating 4-bromothymol from these closely related compounds, ensuring high purity of the final product.
References
- Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- Bromine handling and safety. Slideshare.
- Handling liquid bromine and preparing bromine water | Demonstration.
- Thymol Bromination A Comparison between Enzymatic and Chemical C
- Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC).
- Safety D
- Bromination of Phenols | Electrophilic arom
- Electrophilic Substitution Reactions of Phenols. BYJU'S.
- Thymol Bromination – A Comparison between Enzymatic and Chemical Catalysis | Request PDF.
- Phenol Reactions (A-Level). ChemistryStudent.
- Kinetics and mechanism of the bromination of phenols in aqueous solution. Canadian Science Publishing.
- 2-Isopropyl-4-bromo-5-methylphenol synthesis. ChemicalBook.
- Bromin
- Optimising Bromin
- Electrophillic aromatic Substitution using Br2 and acetic acid. YouTube.
- Products of the oxidative bromination of thymol.
- Products of the oxidative bromination of thymol.
- When Phenol is treated with Bromine in aqueous acetic acid it gives a white ppt, the white ppt is. Infinity Learn.
- Products of the oxidative bromination of thymol (2‐Brth =...).
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Evaluation of 4-Bromothymol as an Antimicrobial Agent
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development.[1][2] Halogenated phenolic compounds have long been recognized for their antimicrobial properties. 4-bromothymol, a brominated derivative of thymol, represents a promising candidate for investigation. This document provides a comprehensive guide to the in vitro evaluation of 4-bromothymol's antimicrobial activity. The protocols herein are designed to establish foundational metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and to characterize the compound's killing kinetics.[3][4]
These application notes are structured to provide not only step-by-step experimental protocols but also the scientific rationale behind key procedural choices, ensuring that researchers can generate robust, reproducible, and meaningful data. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is emphasized to ensure that the data generated are comparable and relevant.[5]
Section 1: Foundational Concepts & Preparation
Postulated Mechanism of Action
While the specific mechanism of 4-bromothymol is not extensively characterized, the antimicrobial action of related phenolic and halogenated compounds typically involves disruption of microbial cell integrity.[6] The primary modes of action are believed to be:
-
Membrane Disruption: The lipophilic nature of the compound allows it to intercalate into the bacterial cytoplasmic membrane, leading to a loss of structural integrity and increased permeability. This disrupts essential cellular processes such as maintaining electrochemical gradients and transport.[6]
-
Enzyme Inhibition: Phenolic compounds can denature proteins and inactivate essential enzymes, thereby inhibiting critical metabolic pathways.[2]
Further investigation would be required to elucidate the precise molecular targets of 4-bromothymol.
Reagent Preparation: 4-Bromothymol Stock Solution
The hydrophobic nature of 4-bromothymol necessitates the use of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity at the final concentrations used in assays.
Protocol 1.2.1: Preparation of 10 mg/mL Stock Solution
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle 4-bromothymol powder in a chemical fume hood.
-
Weighing: Accurately weigh 10 mg of 4-bromothymol powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of 100% DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 30-60 seconds to ensure complete dissolution. Gentle warming in a water bath (≤ 37°C) or sonication can be used to aid dissolution if precipitation is observed.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of subsequent experiments.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Preparing a high-concentration stock solution in DMSO is crucial. When this stock is serially diluted in aqueous broth, the final DMSO concentration is minimized to a level (typically ≤1%) that does not interfere with microbial growth.[8] A solvent control must always be included in assays to confirm this.
Microorganism Selection and Culture
The selection of microorganisms is critical for a comprehensive evaluation. It is recommended to use reference strains from the American Type Culture Collection (ATCC) for reproducibility.
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Protocol 1.3.1: Inoculum Preparation
-
Culture Revival: From a frozen stock, streak the desired bacterial strain onto a non-selective agar plate (e.g., Mueller-Hinton Agar - MHA) and incubate for 18-24 hours at 35 ± 2°C.[9]
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh plate.
-
Suspension: Transfer the selected colonies into a tube containing 5 mL of sterile saline (0.85% NaCl).
-
Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This is a critical standardization step, corresponding to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Final Dilution: Within 15 minutes of adjustment, perform a further dilution of this standardized suspension into the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final target inoculum density required for the specific assay.[10]
Section 2: Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are foundational for characterizing the antimicrobial activity of a novel compound.[11][12]
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] This protocol is adapted from CLSI guidelines.
Materials:
-
4-Bromothymol stock solution (10 mg/mL)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in 1.3.1)
Procedure:
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of a working solution of 4-bromothymol (e.g., 128 µg/mL in CAMHB with the appropriate DMSO concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This leaves 50 µL in each well from 1 to 10.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
Solvent Control: A separate row should be run with the highest concentration of DMSO used in the test wells to ensure it does not inhibit bacterial growth.
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension into CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and the final inoculum to approximately 5 x 10⁵ CFU/mL.[14]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 4-bromothymol at which there is no visible growth (i.e., the first clear well).
Diagram 1: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[3][15] This test is a direct extension of the MIC assay.
Procedure:
-
Following MIC: Use the 96-well plate from the completed MIC assay (Protocol 2.1).
-
Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Be sure to label the plate clearly to correspond with the well concentrations. Also, plate an aliquot from the growth control well to confirm initial inoculum viability.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies at each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16] For an initial inoculum of 5 x 10⁵ CFU/mL (which is 5 x 10² CFU in the 100 µL well volume), a 99.9% reduction means ≤5 colonies from a 10 µL spot plate.
Trustworthiness Note: The MBC/MIC ratio is an important parameter. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[3]
Protocol 2.3: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antimicrobial activity over time.[17] It helps to determine whether an agent's effect is concentration-dependent and whether it is bactericidal or bacteriostatic.[18][19]
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
4-Bromothymol stock solution
-
Standardized bacterial inoculum
-
MHA plates for colony counting
Procedure:
-
Setup: Prepare several tubes, each containing CAMHB with 4-bromothymol at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no compound.
-
Inoculation: Inoculate each tube with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.
-
Time Zero (T=0) Sample: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial dilutions in sterile saline, plate onto MHA, and incubate to determine the initial CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35 ± 2°C, typically in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each test and control tube.[20]
-
Quantification: Perform serial dilutions of each sample and plate onto MHA plates to determine the viable CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21] A bacteriostatic effect is observed when there is little change in CFU/mL compared to the initial count.
Diagram 2: Time-Kill Assay Workflow
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- 21. nelsonlabs.com [nelsonlabs.com]
A Proposed Method for the Quantitative Analysis of 4-Bromo-2-isopropyl-5-methylphenol (4-Bromothymol) in Wastewater Matrices
An Application Note for Researchers and Analytical Scientists
Abstract
This document outlines a comprehensive analytical protocol for the detection and quantification of 4-bromo-2-isopropyl-5-methylphenol, a brominated derivative of thymol, in complex wastewater samples. Given the environmental significance and potential toxicity of brominated phenols, robust monitoring methods are essential. This method employs Solid-Phase Extraction (SPE) for sample concentration and matrix cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for selective and sensitive analysis. The protocol is designed to provide a self-validating framework, ensuring high-quality, reproducible data for environmental monitoring, toxicological research, and drug development-related wastewater characterization.
Introduction: The Rationale for Monitoring 4-Bromothymol
This compound, also known as 4-bromothymol, is a halogenated phenolic compound. While its parent compound, thymol, is a well-known natural antimicrobial, the bromination of phenols can significantly alter their chemical properties and toxicological profiles. Brominated phenols (BPs) are utilized in various industrial applications, including flame retardants and pesticides.[1][2] Their presence in aquatic ecosystems is a growing concern due to their potential persistence, bioaccumulation, and adverse effects on aquatic life and human health.[2][3] Some BPs are known to act as endocrine disruptors and can be precursors to highly toxic brominated dioxins under certain conditions.[1][2]
The entry of 4-bromothymol into wastewater streams could originate from industrial synthesis processes, its use as an antimicrobial agent, or as a degradation product of other commercial substances.[4][5] Therefore, developing a reliable analytical method is a critical first step in assessing its environmental occurrence, fate, and potential risks. This application note details a proposed method based on established analytical principles for phenolic compounds in environmental matrices.[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 4-Bromothymol | [4] |
| CAS Number | 15062-34-7 | [9] |
| Molecular Formula | C₁₀H₁₃BrO | [4][9] |
| Molecular Weight | 229.11 g/mol | [4][9] |
| Physical Form | Solid | [9] |
| InChI Key | ZSIQWWYOUYOECH-UHFFFAOYSA-N | [9] |
| SMILES | CC1=CC(=C(C=C1Br)C(C)C)O | [4] |
Principle of the Analytical Workflow
The accurate quantification of trace organic contaminants in wastewater requires a multi-stage approach to isolate the analyte from a complex sample matrix and measure it with high specificity. This protocol is based on a logical sequence of sample preparation followed by instrumental analysis.
-
Solid-Phase Extraction (SPE): This technique is chosen over traditional liquid-liquid extraction (LLE) for its efficiency, lower solvent consumption, and reduced emulsion formation.[6][8] A C18 reversed-phase sorbent is proposed, which effectively retains semi-polar organic molecules like 4-bromothymol from an aqueous sample. The sample is first acidified to ensure the phenolic hydroxyl group is protonated (non-ionized), maximizing its retention on the non-polar C18 stationary phase. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating volatile and semi-volatile compounds like phenolic derivatives.[10][11] The separated analyte enters a mass spectrometer, which acts as a highly specific detector. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the specific mass fragments characteristic of 4-bromothymol, dramatically enhancing sensitivity and reducing the impact of co-eluting matrix components.
Figure 1: Overall analytical workflow for 4-bromothymol analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: this compound (≥95% purity).[5]
-
Solvents: HPLC or GC-grade Methanol, Dichloromethane, Ethyl Acetate, n-Hexane.
-
Reagents: Concentrated Sulfuric Acid (H₂SO₄), Reagent Water (Type I), Anhydrous Sodium Sulfate.
-
Supplies: 1 L amber glass bottles, 6 mL Solid-Phase Extraction (SPE) cartridges with 500 mg C18 sorbent, SPE vacuum manifold, nitrogen evaporation system, 2 mL GC vials with inserts, volumetric flasks, and pipettes.
Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-bromothymol standard and dissolve in 10 mL of methanol in a volumetric flask. Store at 4°C.
-
Working Standards (0.1 - 20 µg/mL): Prepare a series of working standards by serially diluting the primary stock solution with a suitable solvent (e.g., ethyl acetate). These will be used to build the calibration curve.
Sample Collection and Preparation (SPE)
-
Collection: Collect approximately 1 L of wastewater in an amber glass bottle and store at 4°C until extraction (max 48 hours).
-
Acidification: Measure 500 mL of the wastewater sample. Adjust the pH to approximately 2 by adding concentrated H₂SO₄ dropwise. This step is crucial for efficient extraction of phenolic compounds.[12]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of reagent water (at pH 2) through the sorbent. Do not allow the cartridge to go dry.[12]
-
Sample Loading: Load the 500 mL acidified sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of reagent water to remove any polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 30 minutes. This removes residual water which can interfere with the GC analysis.
-
Elution: Elute the retained 4-bromothymol from the cartridge using 2 x 4 mL aliquots of ethyl acetate or dichloromethane. Collect the eluate in a collection tube.
-
Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Gently evaporate the solvent under a nitrogen stream to a final volume of 1 mL. Transfer the final extract to a 2 mL GC vial.
GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use. The conditions are based on established methods for thymol and other phenolic compounds.[10][11][13]
Table 2: Proposed GC-MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, reliable platform for environmental analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Injection Volume | 1 µL, Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides good separation of target analyte from potential matrix components. |
| MS System | Agilent 5975C or equivalent | Standard mass selective detector. |
| Transfer Line | 280°C | Prevents analyte condensation between GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions. |
| Proposed SIM Ions | To be determined by injecting a standard. Likely ions would include the molecular ion (m/z 228/230) and major fragments. | The isotopic pattern of bromine (¹⁹Br/⁸¹Br) provides a distinct confirmation signature. |
Method Validation and Quality Control
To ensure the trustworthiness of the results, a rigorous validation and quality control (QC) protocol must be implemented. This framework makes the method self-validating during routine use.
-
Calibration: A multi-point calibration curve (minimum 5 points) should be generated using the working standards. A linear regression with a correlation coefficient (r²) of >0.995 is required.
-
Method Detection Limit (MDL): The MDL should be determined according to established procedures, such as the U.S. EPA method.[7] This involves analyzing at least seven replicate samples spiked at a low concentration.
-
Precision and Accuracy: Assessed by analyzing replicate matrix spike samples (wastewater spiked with a known concentration of 4-bromothymol). Accuracy should be within 70-130% recovery, and precision (Relative Standard Deviation - RSD) should be <20%.
-
Routine QC Checks:
-
Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A spiked reagent water sample to monitor method performance.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): To assess matrix effects on recovery and precision.
-
Table 3: Hypothetical Performance Characteristics of the Proposed Method
| Parameter | Expected Performance |
| Linear Range | 0.1 - 20.0 µg/L (in sample) |
| Correlation Coefficient (r²) | > 0.995 |
| Method Detection Limit (MDL) | ~0.05 µg/L |
| Limit of Quantification (LOQ) | ~0.15 µg/L |
| Accuracy (Spike Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the analysis of this compound in wastewater. By combining the efficiency of Solid-Phase Extraction with the sensitivity and selectivity of GC-MS, this method is well-suited for environmental monitoring and research applications. The integrated quality control and validation framework ensures the generation of high-quality, defensible data, which is crucial for understanding the environmental prevalence and potential impact of this emerging contaminant.
References
-
Michałowicz, J., & Duda, W. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 810, 152289. [Link]
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Zhang, Y., et al. (2023). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Institutes of Health. [Link]
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EFSA CONTAM Panel. (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 21(12), e08408. [Link]
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Michałowicz, J., & Duda, W. (2021). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. ResearchGate. [Link]
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Wang, Q., et al. (2022). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Science and Ecotechnology, 12, 100185. [Link]
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Iordache, A. M., et al. (2023). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Molecules, 28(12), 4739. [Link]
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Pinto, M. L., et al. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
-
ResearchGate. (n.d.). Determination of phenolic compounds in wastewater samples using a novel fiber by solid-phase microextraction coupled to gas chromatography. [Link]
-
ResearchGate. (2023). How to measure PHENOLS in wastewater by titration method? any recommendations?. [Link]
-
Whitfield, F. B., et al. (2001). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (1984). Method 604: Phenols. [Link]
-
American Public Health Association. (n.d.). Standard Methods for the Examination of Water and Wastewater. [Link]
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Pinto, M. L., et al. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. [Link]
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Zhang, M. S., & Wang, A. M. (2000). [Determination of phenols in environmental water with bromination derivatization and gas chromatography]. Se Pu, 18(1), 92-3. [Link]
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PubChem. (n.d.). 4-Bromo-2-methyl-5-(propan-2-yl)phenol. [Link]
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Farmacia Journal. (2025). GC-MS ANALYSIS OF THYMUS VULGARIS L. AND PTYCHOTIS VERTICILLATA (DESF.) ESSENTIAL OILS: MULTI-BIOACTIVE POTENTIAL AS NATURAL THE. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]
-
Ghorbani, M., et al. (2023). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). Molecules, 28(20), 7160. [Link]
-
Ullah, Z., et al. (2022). HPLC, FTIR and GC-MS Analyses of Thymus vulgaris Phytochemicals Executing In Vitro and In Vivo Biological Activities and Effects on COX-1, COX-2 and Gastric Cancer Genes Computationally. Molecules, 27(23), 8562. [Link]
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Al-Shdefat, B. S., et al. (2021). Using GC/MS to Study the Chemical Composition of Essential Oil of Thymus vulgaris L. at AL-Qadmous Area, Syria. ResearchGate. [Link]
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ResearchGate. (n.d.). GC-MS analysis of Thymus vulgaris essential oil. [Link]
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Aladdin Scientific. (n.d.). This compound, 1 gram. [Link]
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U.S. Environmental Protection Agency. (1982). Methods for Organic Chemical Analysis of Municipal and Industrial Wastewater. [Link]
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Application Notes and Protocols: Experimental Design for Testing the Fungicidal Properties of 4-Bromothymol
Abstract
This comprehensive guide details the experimental design for evaluating the fungicidal properties of 4-bromothymol, a halogenated derivative of the natural monoterpenoid thymol. Recognizing the growing need for novel antifungal agents due to increasing resistance, this document provides researchers, scientists, and drug development professionals with a suite of robust, validated protocols.[1][2][3] We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring methodological integrity and reproducibility. The protocols herein cover the determination of Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics, adhering to standards harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7][8][9][10][11][12] This document is structured to empower researchers to generate high-quality, reliable data on the antifungal potential of 4-bromothymol.
Introduction: The Rationale for Investigating 4-Bromothymol
Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of multidrug-resistant strains.[1] This has created an urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action. Thymol, a major constituent of thyme essential oil, has long been recognized for its broad-spectrum antimicrobial properties, including activity against a range of fungal pathogens.[13][14] Its mechanism of action is often linked to the disruption of the fungal cell membrane, primarily by interfering with ergosterol biosynthesis, which leads to increased membrane permeability and cell death.[15][16]
4-bromothymol, a synthetic derivative, is of particular interest. The introduction of a halogen atom, such as bromine, to a phenolic compound can modulate its physicochemical properties, potentially enhancing its antimicrobial efficacy. This guide provides the necessary framework to systematically evaluate this hypothesis.
Core Concepts in Antifungal Susceptibility Testing
A successful investigation into a potential new antifungal agent requires a multi-faceted approach. The key parameters to be determined are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18][19] It is a measure of the compound's potency.
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1][19] This is determined after the MIC assay and distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.[1] A compound is generally considered fungicidal if the MFC is no more than four times the MIC.
-
Time-Kill Kinetics: This assay provides a dynamic view of the antifungal agent's activity over time, revealing how quickly and to what extent it can kill a fungal population at various concentrations.[1][20][21]
Materials and Reagents
Test Compound and Solvents
-
4-Bromothymol (powder, >98% purity)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
Fungal Strains
A selection of clinically relevant fungal strains should be used, including both yeast and mold species. Quality control (QC) strains with known antifungal susceptibility profiles are essential for validating assay performance.
Recommended Yeast Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 208821)
Recommended Mold Strains:
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Aspergillus niger (e.g., ATCC 16404)
Culture Media and Reagents
-
Yeast Growth Medium:
-
Mold Growth Medium:
-
Potato Dextrose Agar (PDA) for inducing sporulation.
-
-
Sterile Saline (0.9% NaCl)
-
Tween 80 (for harvesting mold conidia)
-
Sterile 96-well, U-bottom microtiter plates
Experimental Protocols
Preparation of 4-Bromothymol Stock and Working Solutions
Rationale: A high-concentration stock solution in DMSO is prepared to facilitate serial dilutions. The final concentration of DMSO in the assay must be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
Protocol:
-
Prepare a 10 mg/mL stock solution of 4-bromothymol in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare working solutions by diluting the stock solution in RPMI 1640 medium.
Fungal Inoculum Preparation
Rationale: A standardized inoculum density is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard provides a reference point for achieving the desired cell concentration.[22]
Protocol for Yeasts (Candida spp., C. neoformans):
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Select several distinct colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).[22]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
Protocol for Molds (Aspergillus spp.):
-
Grow the mold on PDA at 35°C for 5-7 days to encourage sporulation.[22]
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to release the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[10][17] It allows for the simultaneous testing of multiple concentrations of the compound.
Workflow Diagram:
Caption: Workflow for the time-kill kinetic assay.
Protocol:
-
Prepare a standardized fungal inoculum in a larger volume of RPMI 1640 medium (e.g., 10 mL per test condition).
-
Add 4-bromothymol to separate flasks at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. Include a drug-free flask as a growth control.
-
Incubate all flasks at 35°C in a shaking incubator to ensure aeration and uniform exposure to the compound.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration to generate the time-kill curves.
Data Analysis and Interpretation
MIC and MFC Determination
The MIC is the lowest concentration where no visible growth is observed. The MFC is the lowest concentration that kills ≥99.9% of the initial inoculum. The ratio of MFC/MIC can be used to classify the compound's activity:
-
Fungicidal: MFC/MIC ≤ 4
-
Fungistatic: MFC/MIC > 4
Time-Kill Curve Analysis
The time-kill curves are analyzed to determine the rate and extent of fungal killing. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. The data will reveal if the killing is time-dependent, concentration-dependent, or both.
Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: MIC and MFC Values of 4-Bromothymol against Test Fungi
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | ||||
| C. glabrata ATCC 90030 | ||||
| C. neoformans ATCC 208821 | ||||
| A. fumigatus ATCC 204305 | ||||
| A. niger ATCC 16404 |
Table 2: Time-Kill Assay Data for 4-Bromothymol against C. albicans ATCC 90028
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Safety Precautions
Researchers must adhere to standard laboratory safety practices. 4-bromothymol should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions. [23][24][25][26]Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [23][24][25]All work with fungal cultures should be performed in a biological safety cabinet to prevent contamination and exposure.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the fungicidal properties of 4-bromothymol. By following these detailed protocols, researchers can generate robust and reproducible data that will be critical for assessing its potential as a novel antifungal therapeutic. The emphasis on standardized methodologies ensures that the results will be comparable to existing data and can contribute meaningfully to the field of antifungal drug discovery.
References
-
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
MDPI. (2020). Investigation of Antifungal Mechanisms of Thymol in the Human Fungal Pathogen, Cryptococcus neoformans. Retrieved from [Link]
-
MDPI. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Retrieved from [Link]
-
PubMed Central. (2015). In vitro and in vivo cytotoxicities and antileishmanial activities of thymol and hemisynthetic derivatives. Retrieved from [Link]
-
Frontiers. (2021). Studying the Ability of Thymol to Improve Fungicidal Effects of Tebuconazole and Difenoconazole Against Some Plant Pathogenic Fungi in Seed or Foliar Treatments. Retrieved from [Link]
-
PubMed. (2015). Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum.... Retrieved from [Link]
-
CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
ASM Journals. (n.d.). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]
-
EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]
-
ASM Journals. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
ResearchGate. (2025). Antifungal activity of thymol against the main fungi causing pomegranate fruit rot by suppressing the activity of cell wall degrading enzymes. Retrieved from [Link]
-
PubMed. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]
-
PubMed. (n.d.). Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods. Retrieved from [Link]
-
NIH. (2020). The antifungal activity of vapour phase of odourless thymol derivate. Retrieved from [Link]
-
Purdue University. (2014). Material Safety Data Sheet. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. Retrieved from [Link]
-
Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Retrieved from [Link]
-
Slideshare. (n.d.). Antifungal Susceptibility Test. Retrieved from [Link]
-
Nelson Labs. (n.d.). EUCAST Antifungal Resistance Testing. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) EUCAST breakpoints for antifungals. Retrieved from [Link]
-
ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Studying the Ability of Thymol to Improve Fungicidal Effects of Tebuconazole and Difenoconazole Against Some Plant Pathogenic Fungi in Seed or Foliar Treatments. Retrieved from [Link]
-
Aldon Corporation. (2012). Bromothymol Blue 0.04%. Retrieved from [Link]
-
NIH. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
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NIH. (n.d.). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Retrieved from [Link]
-
ASM Journals. (2017). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. Retrieved from [Link]
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The Versatile Intermediate: A Guide to the Synthetic Applications of 4-bromo-2-isopropyl-5-methylphenol
Abstract
This comprehensive guide serves as a technical resource for researchers, chemists, and professionals in drug development on the effective utilization of 4-bromo-2-isopropyl-5-methylphenol as a versatile chemical intermediate. This document provides not only detailed, step-by-step protocols for key synthetic transformations but also delves into the underlying chemical principles that govern these reactions. By offering insights into the selection of catalysts, reagents, and reaction conditions, this guide aims to empower scientists to leverage the unique structural and electronic properties of this compound in the synthesis of novel and complex molecules.
Introduction: Unveiling the Potential of a Thymol Derivative
This compound, a brominated derivative of the naturally occurring monoterpenoid thymol, is a valuable building block in organic synthesis. Its structure, featuring a sterically hindered phenol, an isopropyl group, a methyl group, and a reactive bromine atom on the aromatic ring, offers a rich platform for a variety of chemical modifications. The interplay of these functional groups allows for selective transformations at the phenolic hydroxyl group, the aromatic ring, and the benzylic positions, making it a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
The presence of the bromine atom is particularly significant, as it serves as a handle for powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The phenolic hydroxyl group can be readily etherified or esterified, providing access to a diverse range of derivatives with modified physicochemical and biological properties. This guide will explore these key transformations in detail, providing robust protocols and the scientific rationale behind them.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical intermediate.
| Property | Value | Reference |
| CAS Number | 15062-34-7 | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Hazard Codes | H413 (May cause long-lasting harmful effects to aquatic life) | [1] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Synthesis of this compound
The starting material can be synthesized from the readily available natural product, thymol, through electrophilic aromatic bromination.
Protocol 1: Bromination of Thymol
This protocol outlines the synthesis of this compound from thymol.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Thymol (1.218 g)
-
Glacial Acetic Acid (20 mL)
-
Bromine (0.51 mL)
-
Dichloromethane (90 mL)
-
Ice water (50 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Petroleum ether:Ethyl acetate (40:1)
Procedure:
-
Dissolve thymol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a constant pressure dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (40:1) eluent to obtain this compound as a pale yellow oil (yield ~82%).
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. These motifs are prevalent in many biologically active molecules.
Protocol 2: Synthesis of 2-isopropyl-5-methylbiphenyl-4-ol
This protocol describes a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.
Reaction Scheme Diagram:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings involving aryl bromides.
-
Base: Potassium carbonate is a mild base that is sufficient to activate the boronic acid for transmetalation. The use of an aqueous solution of the base is often beneficial.
-
Solvent: Toluene is a common solvent for Suzuki reactions, and the addition of a small amount of water can enhance the reaction rate.
Application in Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of great importance in medicinal chemistry, as the arylamine moiety is a common feature in many drug molecules.
Protocol 3: Synthesis of 2-isopropyl-5-methyl-4-morpholinophenol
This protocol provides a method for the amination of this compound with morpholine.
Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides, even with sterically hindered substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a standard solvent for this reaction, offering a suitable boiling point for the reaction temperature.
Modification of the Phenolic Group: Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated through the Williamson ether synthesis to produce a variety of aryl ethers. This modification can significantly alter the lipophilicity and other properties of the molecule.
Protocol 4: Synthesis of 1-bromo-4-ethoxy-2-isopropyl-5-methylbenzene
This protocol details the etherification of this compound with ethyl iodide.
Reaction Logic Diagram:
Caption: Logical flow of the Williamson ether synthesis.
Materials:
-
This compound (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Ethyl iodide (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the corresponding alkoxide.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions, as it solvates the cation of the base without solvating the nucleophilic alkoxide.
-
Alkylating Agent: Ethyl iodide is a reactive primary alkyl halide, which is ideal for the Sₙ2 reaction, minimizing the potential for elimination side reactions.
Conclusion
This compound is a highly adaptable and valuable intermediate in organic synthesis. Its unique combination of a reactive bromine atom and a modifiable phenolic hydroxyl group provides synthetic chemists with multiple avenues for constructing complex molecular architectures. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis represent fundamental transformations that unlock the potential of this versatile building block. By understanding the principles behind these reactions and following the established protocols, researchers can confidently employ this compound in their synthetic endeavors, paving the way for the discovery and development of new molecules with significant applications in science and medicine.
References
-
Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (n.d.). PMC. Retrieved January 13, 2026, from [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
Sources
Application Notes & Protocols: Standard Operating Procedure for the Electrophilic Bromination of Phenols
Preamble: The Strategic Importance and Inherent Risks of Phenol Bromination
The introduction of bromine atoms into the phenolic ring is a cornerstone of synthetic organic chemistry. Brominated phenols are not merely laboratory curiosities; they are pivotal intermediates in the synthesis of a vast array of high-value materials, including pharmaceuticals, agrochemicals, and flame retardants.[1][2][3] The carbon-bromine bond serves as a versatile synthetic handle, enabling a multitude of subsequent transformations such as cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are fundamental to modern drug discovery and materials science.[1]
However, the synthetic utility of this reaction is counterbalanced by the significant hazards associated with brominating agents. Elemental bromine (Br₂), the archetypal reagent, is a highly toxic, corrosive, and volatile fuming liquid.[4][5] Its high density and reactivity make it difficult to handle safely, and its vapors can cause severe irritation to the respiratory system and skin.[5][6][7] Alternative reagents like N-Bromosuccinimide (NBS), while appearing as more benign crystalline solids, are not without their own risks and can decompose to release bromine.[5][8][9] Therefore, a comprehensive and rigorously validated standard operating procedure (SOP) is not just a matter of regulatory compliance but a critical necessity for ensuring personnel safety, experimental reproducibility, and environmental stewardship.
This document provides a detailed, experience-driven guide to the safe and effective handling of brominating agents for the synthesis of bromophenols. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety rationale, empowering researchers to make informed decisions and mitigate risks effectively.
The Chemistry: Understanding the Electrophilic Aromatic Substitution of Phenols
The bromination of phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[10][11] The exceptional reactivity of the phenol ring towards electrophiles is a direct consequence of the powerful activating effect of the hydroxyl (-OH) group.
Mechanism of Activation: The oxygen atom of the hydroxyl group possesses lone pairs of electrons that are delocalized into the π-system of the benzene ring.[12][13] This electron donation significantly increases the electron density of the ring, making it far more nucleophilic and thus more susceptible to attack by electrophiles compared to benzene itself.[12][13] This activation is so pronounced that the reaction with bromine can proceed readily, often without the need for a Lewis acid catalyst that is typically required for the bromination of less activated aromatic rings.[12] The electron density is particularly enhanced at the positions ortho and para to the hydroxyl group, making the -OH group a potent ortho, para-director.[10][12][14]
Controlling Selectivity: The Critical Role of the Solvent
The choice of solvent is arguably the most important variable in controlling the outcome of phenol bromination.
-
Polar, Protic Solvents (e.g., Water): In aqueous media, phenol can partially ionize to form the even more strongly activating phenoxide ion.[14] This, combined with the ability of polar solvents to polarize the Br-Br bond, leads to an extremely rapid and often uncontrollable reaction, typically resulting in the formation of a white precipitate of 2,4,6-tribromophenol.[10][11][14]
-
Non-Polar Solvents (e.g., Carbon Disulfide, Dichloromethane): To achieve mono-bromination, the reaction's reactivity must be attenuated. This is accomplished by using non-polar solvents.[10] In solvents like CS₂ or CCl₄, the ionization of phenol is suppressed, and the Br₂ molecule is less polarized, leading to a more controlled reaction that favors the formation of a mixture of o-bromophenol and p-bromophenol.[14][15]
Caption: Mechanism of Electrophilic Phenol Bromination.
Brominating Agents: A Comparative Hazard and Application Analysis
The choice of brominating agent is dictated by the desired reactivity, selectivity, and, crucially, the safety considerations for the intended scale of the reaction.
| Brominating Agent | Formula | Physical State | Key Advantages | Primary Hazards | Typical Application |
| Elemental Bromine | Br₂ | Red-brown fuming liquid | High reactivity, inexpensive | Highly toxic, corrosive, volatile, strong oxidizer.[4][5][6] | General purpose bromination, particularly when high reactivity is needed. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Easier to handle than Br₂, provides a low, steady concentration of Br₂.[5][8] | Irritant, decomposes over time to release bromine, reactions can be exothermic.[9][16] | Allylic/benzylic bromination, controlled bromination of activated rings.[8][17] |
| Pyridinium Bromide Perbromide | C₅H₅NHBr₃ | Red-orange crystalline solid | Solid, easier to weigh and handle than liquid Br₂. | Corrosive, releases bromine upon heating or contact with moisture. | Bromination of ketones, phenols, and other activated systems. |
| In-situ Generated Bromine | HBr + Oxidant | Solution | Avoids storage and handling of bulk Br₂.[18] | Hazards associated with the oxidant (e.g., H₂O₂, NaOCl) and HBr.[18] | Flow chemistry and large-scale processes where safety is paramount.[18] |
Standard Operating Protocol: From Pre-Reaction to Waste Disposal
This protocol is a self-validating system. Each step is designed to mitigate a specific hazard or ensure a particular experimental outcome. Adherence to this workflow is mandatory for all personnel.
Caption: High-Level Workflow for Safe Phenol Bromination.
Part 1: Pre-Reaction Preparation & Safety
Causality: The majority of laboratory incidents occur due to inadequate preparation. This phase establishes a controlled environment before any hazardous materials are handled.
Protocol:
-
Fume Hood Verification:
-
Confirm the chemical fume hood has a valid inspection sticker and the airflow monitor indicates normal operation. This is your primary engineering control.
-
Ensure the sash is positioned as low as practical to provide a protective barrier.
-
Clear the fume hood of all unnecessary equipment and chemicals.
-
-
Personal Protective Equipment (PPE):
-
Mandatory: Splash-proof chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (heavy-duty nitrile or neoprene are recommended for handling bromine).[7][19]
-
Recommended for large-scale work: A face shield worn over safety goggles provides an additional layer of protection.[20]
-
-
Spill Kit & Emergency Quencher Preparation:
-
Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is immediately accessible.
-
Prepare a dedicated, clearly labeled beaker containing a quenching solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a saturated solution of sodium bisulfite (NaHSO₃) is standard.[19][21][22] This must be within arm's reach during the entire procedure.
-
-
Glassware and Equipment Setup:
-
Inspect all glassware for cracks or defects. Use only oven-dried glassware to prevent unwanted side reactions with water.
-
Set up the reaction flask with a magnetic stirrer, a pressure-equalizing dropping funnel for the brominating agent, and a condenser.
-
Attach a gas outlet from the top of the condenser leading to a gas trap (e.g., a bubbler containing the same quenching solution) to neutralize evolved hydrogen bromide (HBr) gas, which is corrosive and toxic.[6]
-
Part 2: Detailed Experimental Protocol (Example: Mono-bromination of Phenol)
Causality: This protocol is designed for controlled mono-substitution by mitigating the high reactivity of phenol. Controlled, dropwise addition and temperature management are key to preventing runaway reactions and the formation of poly-brominated byproducts.
Methodology:
-
Reagent Preparation:
-
In the fume hood, dissolve phenol (1.0 eq) in a suitable non-polar solvent (e.g., dichloromethane or carbon disulfide, ~10-20 volumes).
-
Carefully prepare a solution of elemental bromine (1.0-1.1 eq) in the same solvent in the dropping funnel. Perform this transfer in the deepest part of the fume hood to minimize vapor escape. [8]
-
-
Reaction Execution:
-
Cool the phenol solution to 0-5 °C using an ice-water bath. This reduces the reaction rate and improves selectivity.[15]
-
Begin vigorous stirring of the phenol solution.
-
Add the bromine solution dropwise from the dropping funnel over a period of 1-2 hours.[23] The characteristic red-brown color of bromine should dissipate as it is consumed.[21] If the color persists, slow the addition rate.
-
Monitor the internal temperature. A significant exotherm is a warning sign of a runaway reaction.[9][23]
-
After the addition is complete, allow the reaction to stir at low temperature for an additional 30-60 minutes to ensure completion.
-
Part 3: Reaction Work-up and Quenching
Causality: This phase is critical for safely neutralizing any unreacted, hazardous brominating agent and separating the product from the reaction mixture. Failure to quench properly can lead to exposure during subsequent handling.
Methodology:
-
Quenching Excess Bromine:
-
While the reaction mixture is still cold and stirring, slowly add the prepared quenching solution (e.g., 10% sodium thiosulfate) dropwise.[19]
-
Continue addition until the reddish-brown color of any excess bromine is completely discharged, and the solution becomes colorless or pale yellow.[19][21] This indicates that all electrophilic bromine has been reduced to non-hazardous bromide ions (Br⁻).[22]
-
The quenching reaction is: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (to remove water-soluble salts).
-
Saturated aqueous sodium bicarbonate (to neutralize any residual HBr).
-
Brine (to facilitate phase separation and begin drying the organic layer).
-
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Part 4: Waste Handling and Disposal
Causality: Proper segregation and neutralization of chemical waste are essential for laboratory safety and environmental compliance.
Protocol:
-
Halogenated Organic Waste: All organic solvents and residues from the reaction (e.g., CH₂Cl₂, product residues) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Aqueous Waste: The combined aqueous layers from the work-up should be tested for pH. Neutralize if necessary before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.
-
Contaminated Materials: Any materials contaminated with bromine (e.g., pipette tips, absorbent from spills) should be quenched with thiosulfate solution before being disposed of as solid hazardous waste.
Emergency Procedures: A Self-Validating Response System
Caption: Decision tree for responding to bromination incidents.
-
Minor Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Use the inert absorbent material from the spill kit to contain the liquid.
-
Slowly add sodium thiosulfate or sodium bisulfite solution to the absorbed material to neutralize the bromine.
-
Collect the neutralized material in a sealed bag for hazardous waste disposal.
-
-
Major Spill (>100 mL or outside of fume hood):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm to alert building occupants and emergency services.
-
Close the laboratory doors.
-
Notify your institution's Environmental Health & Safety (EHS) department.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Exposure can lead to delayed pulmonary edema, a medical emergency.[7]
-
References
-
Bromination phenol in Water and non-polar solvent. Physics Wallah. [Link]
-
Describe and discuss the toxicity and hazards of different bromination reagents. Brainly.com. (2023-12-21). [Link]
-
N bromosuccinamide reagent. Slideshare. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-06-10). [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy via YouTube. (2022-11-28). [Link]
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health (NIH). (2018-05-15). [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
BROMINE. Occupational Safety and Health Administration (OSHA). [Link]
-
A Dangerous Bromance. Scientific Update. (2024-02-19). [Link]
-
Organic Chemistry- Electrophilic Aromatic Substitution Reaction/EAS Reaction. University of Wisconsin-Madison. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Process for producing 2-halo-4-bromophenols.
-
N-Bromosuccinimide. PubChem. (2019-07-06). [Link]
-
How green is your bromination reaction? The Green Chemistry Initiative Blog. (2019-01-01). [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nitration & Bromination of Phenol. Save My Exams. (2025-01-04). [Link]
-
Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. (2024-10-09). [Link]
-
Bromination safety. YouTube. (2024-06-06). [Link]
-
Bromine (IC Method). Occupational Safety and Health Administration (OSHA). [Link]
-
Bromine. Centers for Disease Control and Prevention (NIOSH). [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Institutes of Health (NIH). (2022-09-22). [Link]
-
Electrophilic Substitution of Phenols. Ellesmere OCR A level Chemistry. [Link]
-
Chamberland SOP Working with Bromine. University of Vermont. [Link]
-
1988 OSHA PEL Project - Bromine. Centers for Disease Control and Prevention (NIOSH). (1989-01-19). [Link]
-
Bromal. Organic Syntheses. [Link]
-
Neutralizing bromine that's eaten through container? Reddit. (2022-07-27). [Link]
-
o-BROMOPHENOL. Organic Syntheses. [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. (2022-11-01). [Link]
-
p-BROMOPHENOL. Organic Syntheses. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (NIH). (2019-06-04). [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Making Bromine. YouTube. (2019-12-30). [Link]
-
Electrophilic Aromatic Substitution. University of California, Irvine. [Link]
-
5 Ways to Make Electrophilic Aromatic Substitution Approachable to Students. Labster. [Link]
-
Bromination of Phenols (video). Khan Academy. [Link]
-
SET mechanism for the oxidative bromination of phenol. ResearchGate. [Link]
- Process for brominating phenols.
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. (2025-04-07). [Link]
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- 23. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-Bromothymol
Introduction
4-bromothymol, a brominated derivative of thymol, is a compound with potential applications in various fields, including as an antiseptic and disinfectant. Understanding its cytotoxic profile is paramount for evaluating its safety and efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell viability assays to determine the cytotoxicity of 4-bromothymol. We will delve into the rationale behind selecting a multi-assay approach, provide detailed, step-by-step protocols for key assays, and explain the underlying principles to ensure robust and reliable data generation.
The Rationale for a Multi-Assay Approach
A single cell viability assay provides a snapshot of cellular health from one particular angle. To construct a comprehensive understanding of a compound's cytotoxic mechanism, it is crucial to employ a battery of assays that interrogate different cellular processes. This multi-parametric approach allows for the elucidation of the mode of cell death (e.g., apoptosis vs. necrosis) and provides insights into the potential molecular pathways affected by the test compound. For 4-bromothymol, as a phenolic compound, it is plausible that its cytotoxic effects could be multifaceted, potentially involving membrane damage, mitochondrial dysfunction, or the induction of apoptosis. Therefore, we will focus on a suite of assays that measure metabolic activity, membrane integrity, and key markers of apoptosis.
Core Assays for Cytotoxicity Profiling of 4-Bromothymol
We will detail the application of three core assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and detect necrosis.[1][2][3]
-
Caspase-3/7 Assay: To specifically measure the activity of executioner caspases, a hallmark of apoptosis.[4][5][6]
Additionally, we will discuss the utility of a Reactive Oxygen Species (ROS) assay, as phenolic compounds are known to influence cellular redox status.[7]
Safety Precautions for Handling 4-Bromothymol
Before proceeding with any experimental work, it is imperative to handle 4-bromothymol with appropriate safety measures. It is considered a hazardous substance.[8] Always work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.[8][11] In case of accidental contact, wash the affected area thoroughly with soap and water.[9][10]
MTT Assay: Assessing Metabolic Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][15] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12] This assay is a robust indicator of overall cell health and is widely used for initial cytotoxicity screening.[12][13]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
4-bromothymol stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for vehicle control (solvent alone) and untreated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-bromothymol in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the respective 4-bromothymol dilutions.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
Principle
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[2][3][17] Extracellular LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[1][18] The amount of formazan is directly proportional to the number of lysed cells, providing a reliable measure of necrosis.[1][2]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cells and 4-bromothymol as in the MTT assay
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (positive control, usually 10X)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment with 4-bromothymol as described for the MTT assay.
-
Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release (cells treated with lysis buffer)
-
Medium background control (medium only)
-
-
-
Supernatant Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Measurement:
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100
Caspase-3/7 Assay: Detecting Apoptosis
Principle
A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[5][6] The Caspase-Glo® 3/7 assay, for example, utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[4][19] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of active caspase-3/7.[4]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Detailed Protocol: Caspase-3/7 Assay
Materials:
-
Cells and 4-bromothymol as in the MTT assay
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with 4-bromothymol as previously described.
-
Include positive controls for apoptosis induction (e.g., staurosporine).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity. Results are typically expressed as fold change in luminescence compared to the untreated control.
Reactive Oxygen Species (ROS) Assay
Principle
Phenolic compounds can have both antioxidant and pro-oxidant effects. An excess of ROS can lead to oxidative stress and cellular damage.[20][21] The cellular ROS assay utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21][22] The fluorescence intensity is proportional to the intracellular ROS levels.[20]
Detailed Protocol: ROS Assay
Materials:
-
Cells and 4-bromothymol
-
Black, clear-bottom 96-well plates
-
DCFH-DA (or other suitable ROS probe)
-
Positive control for ROS induction (e.g., H₂O₂)[22]
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with 4-bromothymol for the desired time.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[21]
-
-
Fluorescence Measurement:
Data Analysis: Results are expressed as the fold change in fluorescence intensity relative to the untreated control.
Data Interpretation and Integration
The data obtained from these assays should be integrated to build a comprehensive cytotoxic profile of 4-bromothymol.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT | Mitochondrial dehydrogenase activity | Decrease in signal indicates reduced metabolic activity and/or cell death. |
| LDH | Plasma membrane integrity | Increase in signal indicates necrotic cell death. |
| Caspase-3/7 | Executioner caspase activity | Increase in signal indicates apoptotic cell death. |
| ROS | Intracellular reactive oxygen species | Increase in signal suggests oxidative stress. |
By comparing the dose-response curves from each assay, a more complete picture of 4-bromothymol's cytotoxic mechanism can be elucidated. For instance, a concomitant increase in caspase-3/7 activity and a decrease in MTT signal at a given concentration would strongly suggest that 4-bromothymol induces apoptosis. Conversely, a primary increase in LDH release would point towards a necrotic mode of cell death.
References
-
Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC - NIH. (URL: [Link])
-
ROS Assay Kit Protocol. (URL: [Link])
-
Cellular reactive oxygen species (ROS) assay strategy - AntBio. (URL: [Link])
-
Flow Cytometric Detection of Reactive Oxygen Species - Bio-protocol. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Detection of necrosis by release of lactate dehydrogenase activity - PubMed - NIH. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (URL: [Link])
-
LDH-Blue™ Cytotoxicity Assay - Cell Death Detection - InvivoGen. (URL: [Link])
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - NIH. (URL: [Link])
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Effect of phenolic compounds on cell viability/proliferation. Cells... - ResearchGate. (URL: [Link])
-
MTT cell viability assay for ethanolic extract of polyphenols,... - ResearchGate. (URL: [Link])
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC. (URL: [Link])
-
What is the mechanism driving the bromothymol blue solution color change? - Brainly. (URL: [Link])
-
Bromothymol blue - Wikipedia. (URL: [Link])
-
How the Bromothymol Blue pH Indicator Actually Works - LabXchange. (URL: [Link])
-
dye bromothymol blue: Topics by Science.gov. (URL: [Link])
-
Bromothymol Blue Definition, pKa & Uses - Lesson - Study.com. (URL: [Link])
-
Bromothymol blue - Sciencemadness Wiki. (URL: [Link])
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- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 5. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. geneseo.edu [geneseo.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of lactate dehydrogenase (LDH) activity for necrotic cell death determination [bio-protocol.org]
- 18. invivogen.com [invivogen.com]
- 19. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. antbioinc.com [antbioinc.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Characterizing Interfacial Phenomena with 4-Bromothymol (Bromothymol Blue) Using Electrochemical Impedance Spectroscopy
Abstract
This application note details the advanced use of 4-bromothymol, commonly known as Bromothymol Blue (BTB), in the field of Electrochemical Impedance Spectroscopy (EIS). Moving beyond its traditional role as a pH indicator, we explore its application as a surface-sensitive probe for characterizing electrode-electrolyte interfaces. We establish that while BTB is not a conventional redox-active probe, its unique pH-dependent structural and charge characteristics can be leveraged to perform highly sensitive non-faradaic and quasi-faradaic EIS measurements. This guide provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks for researchers, materials scientists, and drug development professionals aiming to probe surface modifications, analyte binding, or localized pH fluctuations at electrochemical interfaces.
Introduction: A New Role for a Classic Indicator
Bromothymol Blue (BTB) is a sulfonephthalein dye, widely recognized for its distinct color change from yellow to blue over a pH range of 6.0 to 7.6.[1] This property is due to a structural rearrangement upon deprotonation of its hydroxyl groups, which alters the molecule's electronic conjugation.[1] While its use in titrations and cell culture is ubiquitous, its potential in advanced electrochemical characterization remains largely untapped.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the complex resistive and capacitive properties of electrochemical systems.[2] By applying a small amplitude sinusoidal AC potential and measuring the resulting current response over a wide frequency range, EIS can deconstruct the contributions of the electrolyte resistance, charge transfer resistance, and double-layer capacitance at the electrode-electrolyte interface.[3][4]
The central thesis of this application note is to reframe BTB's utility for EIS. It is not a traditional, reversible redox probe like the ferri/ferrocyanide couple, which facilitates electron transfer.[5][6] Instead, BTB serves as a highly sensitive reporter molecule whose adsorption, orientation, and protonation state at an electrode surface can be precisely monitored by EIS. This allows for the characterization of:
-
Surface Modification and Analyte Detection: Changes in the interfacial capacitance upon the binding of BTB or its displacement by an analyte.
-
Localized pH Gradients: Dynamic changes in the interfacial properties of adsorbed BTB in response to electrochemical reactions that produce or consume protons.
This guide provides the theoretical basis and practical protocols to harness these unique capabilities.
Foundational Principles
The Essence of Electrochemical Impedance Spectroscopy (EIS)
An EIS experiment involves applying a DC potential to set the system's equilibrium state and superimposing a small AC potential perturbation (Et) over a range of frequencies (ω).[2] The resulting AC current (It) is measured, which may be phase-shifted (Φ) relative to the applied potential. The impedance (Z), a complex number, is the frequency-dependent ratio of the potential to the current.
It is typically visualized in two ways:
-
Nyquist Plot: Plots the imaginary part of impedance (-Zim) against the real part (Zre). For a simple electrochemical cell, this often shows a semicircle, whose diameter corresponds to the charge-transfer resistance (Rct), followed by a 45° line at low frequencies, indicative of diffusion (Warburg impedance, Zw).[3]
-
Bode Plot: Plots the impedance magnitude (|Z|) and phase angle (Φ) as a function of frequency.
The data is then modeled using an Equivalent Electrical Circuit (EEC) to extract quantitative values for physical phenomena. A common model is the Randles circuit, which includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct).[3]
Bromothymol Blue: Beyond a Visual Indicator
BTB's utility in EIS stems from its molecular properties, which are summarized in the table below.
Table 1: Physicochemical Properties of Bromothymol Blue (BTB)
| Property | Value / Description | Reference |
|---|---|---|
| IUPAC Name | 3,3-Bis[3-bromo-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2,1λ6-benzoxathiole-1,1(3H)-dione | [1] |
| Molecular Formula | C₂₇H₂₈Br₂O₅S | [6] |
| pH Transition Range | 6.0 (Yellow) – 7.6 (Blue) | [1] |
| pKa | ~7.1 | [6] |
| Redox Activity | Generally considered not redox active in the context of a reversible probe. | [6] |
| Solubility | Soluble in water (especially as sodium salt), ethanol, and aqueous alkalis. |[1][7] |
The key feature for EIS applications is the change in molecular structure and charge with pH. The deprotonated, blue form is anionic, while the protonated, yellow form is neutral. This pH-dependent charge state and conformation directly influence how BTB molecules interact with and pack onto an electrode surface, thereby altering the interfacial capacitance (Cdl). EIS is exceptionally sensitive to these changes.
Application Protocols
This section provides detailed protocols for two primary applications of BTB in EIS. It is critical to use high-purity reagents and maintain stable temperature and electrochemical conditions for reproducible results.[8]
Protocol 1: Non-Faradaic Sensing of Surface Binding Events
This protocol uses BTB as an analyte to characterize a modified electrode surface or to develop a sensor where the binding of a target molecule displaces pre-adsorbed BTB. The primary measured parameter is the change in double-layer capacitance (Cdl) or overall impedance.
Objective: To quantify the change in interfacial impedance upon the adsorption of BTB onto a bare or functionalized electrode surface.
Materials and Reagents:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) or Gold (Au)
-
Reference Electrode (RE): Ag/AgCl (3 M KCl)
-
Counter Electrode (CE): Platinum wire or mesh
-
Potentiostat with EIS capability
-
Bromothymol Blue (BTB), sodium salt
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Supporting Electrolyte: 0.1 M KCl
-
High-purity water (18.2 MΩ·cm)
-
Polishing materials: Alumina slurries (0.3 and 0.05 µm)
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the WE with 0.3 µm and then 0.05 µm alumina slurry for 5 minutes each on a polishing pad.
-
Rinse thoroughly with high-purity water.
-
Sonciate the electrode in ethanol and then water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 10 mM stock solution of BTB in high-purity water.
-
Prepare the measurement solution: 0.1 M KCl in 0.01 M PBS (pH 7.4). The KCl is essential to provide sufficient conductivity.
-
-
Baseline EIS Measurement:
-
Assemble the three-electrode cell with 10 mL of the measurement solution (without BTB).
-
Set the DC potential to the Open Circuit Potential (OCP) after allowing it to stabilize for 300 seconds.
-
Perform an EIS scan using the parameters in Table 2. This is the baseline impedance of the clean electrode interface.
-
-
BTB Adsorption and Measurement:
-
Add a small volume of the BTB stock solution to the cell to achieve the desired final concentration (e.g., 100 µM).
-
Allow the system to equilibrate for 15-20 minutes to ensure BTB adsorption reaches a steady state.
-
Repeat the EIS measurement using the identical parameters.
-
-
Data Analysis:
-
Overlay the Nyquist plots from the baseline and post-BTB measurements.
-
An increase in the overall impedance, particularly in the capacitive region (the low-frequency vertical line), indicates the adsorption of BTB molecules, which act as a dielectric layer, thus decreasing the interfacial capacitance.
-
Fit the data to an appropriate equivalent circuit (e.g., a simple R(RC) model) to quantify the change in Cdl.
-
Table 2: Recommended EIS Measurement Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Mode | Potentiostatic | Controls the potential, measures the current response.[2] |
| DC Potential | OCP (Open Circuit Potential) | Ensures no net Faradaic current flows, isolating the interfacial impedance. |
| AC Amplitude | 10 mV (rms) | Small enough to ensure a linear system response, which is a prerequisite for valid EIS data.[8] |
| Frequency Range | 100 kHz to 0.1 Hz | Covers a broad range to capture both solution resistance (high f) and interfacial capacitance (low f). |
| Points per Decade | 10 | Provides sufficient data resolution across the frequency spectrum. |
Protocol 2: Probing Local pH Changes at the Electrode Surface
This advanced protocol uses a pre-adsorbed layer of BTB to report on pH changes generated by a separate electrochemical reaction.
Objective: To detect a localized pH shift near the electrode surface by measuring the impedance change of an adsorbed BTB layer.
Materials and Reagents:
-
Same as Protocol 1.
-
A buffer with low buffering capacity (e.g., 1 mM Phosphate buffer + 0.1 M KCl) to allow for local pH changes. Adjust initial pH to ~6.8-7.0, within the BTB transition range.
Step-by-Step Methodology:
-
Electrode Preparation and BTB Adsorption:
-
Prepare the WE as described in Protocol 1.
-
Soak the cleaned electrode in a 1 mM BTB solution for 30 minutes to form a stable adsorbed layer.
-
Gently rinse with high-purity water to remove non-adsorbed BTB.
-
-
Baseline EIS Measurement:
-
Assemble the cell with the low-capacity buffer solution.
-
Set the DC potential to a value where no water electrolysis occurs (e.g., OCP or a potential within the solvent window).
-
Perform a baseline EIS scan using the parameters in Table 2. This represents the BTB-modified surface at the bulk pH.
-
-
Inducing a Local pH Change:
-
Shift the DC potential to a value that will induce proton production or consumption (e.g., a potential that causes the onset of the hydrogen evolution reaction, which consumes H⁺ and raises local pH).
-
Allow the potential to hold for 60 seconds to establish a local pH gradient.
-
-
Dynamic EIS Measurement:
-
While holding the new DC potential, immediately perform another EIS scan.
-
Compare this spectrum to the baseline. A shift to a higher pH will deprotonate the adsorbed BTB, changing its charge and conformation, which will be reflected as a significant change in the measured Cdl.
-
-
Data Analysis:
-
Focus on the change in the low-frequency region of the Nyquist or Bode plot. An increase in local pH should alter the BTB layer, likely increasing its capacitance due to conformational changes.
-
By calibrating the Cdl response to known bulk pH values, this method can be used to estimate the pH at the electrode surface during a reaction.
-
Data Visualization and Interpretation
Visual models are crucial for understanding the processes and expected outcomes.
Experimental Workflows
Caption: Workflow for detecting BTB adsorption using EIS.
Sources
- 1. Bromothymol blue - Wikipedia [en.wikipedia.org]
- 2. Electrochemical Impedance Spectroscopy (EIS) Basics [pineresearch.com]
- 3. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. SATHEE: Chemistry Bromothymol Blue [satheejee.iitk.ac.in]
- 7. Bromthymol Blue, 0.04% Aqueous, Laboratory Grade, 20 L, EA | Labscoop [labscoop.com]
- 8. biologic.net [biologic.net]
Application Note & Protocol: Preparation and Quality Control of 4-bromo-2-isopropyl-5-methylphenol Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, validation, and storage of stock solutions of 4-bromo-2-isopropyl-5-methylphenol (CAS No. 15062-34-7). Emphasizing scientific integrity and safety, this guide details solvent selection, step-by-step preparation protocols, and robust quality control procedures using UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to ensure the reproducibility and reliability of experimental results by establishing a self-validating system for stock solution management.
Introduction: The Scientific Context
This compound, a brominated derivative of thymol, is a substituted phenolic compound with significant interest in various scientific fields. It is recognized for its potential as an antimicrobial agent and is utilized in biological studies and pharmaceutical research.[1] The precise and accurate preparation of stock solutions is a foundational requirement for any quantitative scientific investigation. Errors in concentration, degradation of the compound, or solvent incompatibility can lead to misleading data and compromise the validity of research outcomes.
This application note provides a detailed framework for preparing high-quality stock solutions of this compound. It moves beyond a simple recipe, offering insights into the rationale behind procedural steps, from solvent selection to long-term storage, empowering researchers to create reliable and stable solutions for their specific downstream applications.
Physicochemical Properties & Safety Mandates
A thorough understanding of the compound's properties and associated hazards is non-negotiable for safe and effective handling.
Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 15062-34-7 | [2] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2] |
| Molecular Weight | 229.11 g/mol | [1][2] |
| Appearance | Solid | |
| Synonyms | 4-bromothymol, 6-bromothymol | [3] |
Safety & Handling Protocol
This compound and related phenolic compounds require strict adherence to safety protocols. The compound is classified as a chronic aquatic hazard and may cause skin, eye, and respiratory irritation.
-
Engineering Controls: All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves for incidental contact. For handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Change gloves immediately upon contamination.
-
Body Protection: A buttoned lab coat must be worn.
-
-
Storage of Solid Compound: Store the solid reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]
Stock Solution Preparation: A Step-by-Step Protocol
This section details the protocol for preparing a primary stock solution. The choice of solvent is critical and is often dependent on the requirements of the downstream application (e.g., cell culture, chemical reaction).
Rationale for Solvent Selection
While specific solubility data for this compound is not widely published, its structure—a substituted phenol—suggests poor solubility in water and good solubility in polar aprotic and polar protic organic solvents.
-
Dimethyl Sulfoxide (DMSO): Recommended as the primary solvent for creating high-concentration stock solutions (e.g., 10-100 mM). Its high solvating power and miscibility with aqueous media make it ideal for most biological applications.
-
Ethanol (Absolute, ≥99.5%): A suitable alternative, particularly if DMSO is incompatible with the downstream assay. It is less toxic to cells than DMSO at higher concentrations.
-
Methanol: Can also be used but is generally more volatile and toxic than ethanol.
It is the researcher's responsibility to perform a preliminary solubility test to determine the optimal solvent and maximum achievable concentration for their specific lot of the compound.
Materials & Equipment
-
This compound (≥95% purity)
-
High-purity solvent (ACS grade or higher): DMSO, Absolute Ethanol
-
Analytical balance (readable to 0.1 mg)
-
Calibrated pipettes
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined caps
-
Spatula
-
Vortex mixer and/or sonicator
Workflow Diagram
Sources
Troubleshooting & Optimization
How to improve the yield of 4-bromo-2-isopropyl-5-methylphenol synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing the synthesis of key intermediates like 4-bromo-2-isopropyl-5-methylphenol (4-bromothymol) is critical for research and development timelines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this electrophilic aromatic substitution, helping you improve yield, purity, and reproducibility.
This section addresses the most frequent problems researchers face. Each answer delves into the root chemical principles to empower you to make informed decisions in the lab.
Q1: My reaction resulted in a very low yield, or I isolated mostly unreacted thymol. What went wrong?
A1: A low or negligible conversion of your starting material, thymol, typically points to issues with reaction kinetics or reagent potency. Several factors could be at play:
-
Insufficient Electrophilicity: The brominating agent may not be active enough under your chosen conditions. If you are using a mild brominating agent like N-Bromosuccinimide (NBS), trace amounts of an acid catalyst can sometimes be required to initiate the reaction, as this can help generate a more potent electrophilic bromine species.[1]
-
Low Temperature: While crucial for selectivity, excessively low temperatures can slow the reaction rate to a crawl, leading to an incomplete reaction within a practical timeframe. It's a delicate balance; the reaction must be cold enough to control selectivity but warm enough to proceed. A common starting point is 0-5 °C.[2][3]
-
Reagent Degradation: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Similarly, solutions of molecular bromine (Br₂) can decrease in concentration. Always use freshly opened or purified reagents for best results. Impure NBS, for instance, may give unreliable outcomes.[4]
-
Inadequate Mixing: If the reaction mixture is not homogenous, localized depletion of the brominating agent can occur, leaving pockets of unreacted thymol. Ensure efficient stirring throughout the addition and reaction period.
Q2: My final product is a mixture of isomers (ortho- and para-bromo) and/or di-brominated compounds. How can I improve selectivity for the 4-bromo product?
A2: This is the most common challenge in thymol bromination and stems from the high activation of the aromatic ring. The hydroxyl (-OH) group is a powerful ortho, para-director, and the alkyl groups also direct ortho and para.[5][6] Achieving high para-selectivity requires carefully tempering this reactivity.
-
Underlying Cause: The formation of multiple products is a classic sign of an overly reactive system. Potent brominating agents (like Br₂ in a polar solvent) or high temperatures can overcome the subtle energetic barriers that favor one isomer over another, leading to a statistical mixture of products.[2] Dibromination occurs when the mono-brominated product, which is still an activated ring, reacts a second time.[7][8]
-
Strategic Solutions:
-
Choice of Brominating Agent: Switch from molecular bromine to a milder, bulkier reagent. N-Bromosuccinimide (NBS) is an excellent choice as it provides a slow, controlled release of electrophilic bromine, which enhances selectivity.[4][9]
-
Solvent Polarity is Key: The solvent has a profound effect on selectivity. Avoid polar, protic solvents like water or ethanol, which can solvate and activate the bromine electrophile, promoting over-reactivity.[2][10] Employ non-polar solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or glacial acetic acid to temper the reaction.[3][6]
-
Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of the brominating agent.[2] This reduces the overall reaction rate, giving the electrophile more time to "select" the sterically less hindered and electronically favorable para position.
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent relative to thymol. An excess of the brominating agent is the primary cause of di- and tri-bromination.[2]
-
Troubleshooting Workflow for Purity Issues
The following diagram outlines a logical workflow for diagnosing and solving selectivity problems in your synthesis.
Sources
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Technical Support Center: Troubleshooting the Bromination of 2-isopropyl-5-methylphenol (Thymol)
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the bromination of 2-isopropyl-5-methylphenol, commonly known as thymol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this electrophilic aromatic substitution reaction, with a focus on the formation of unwanted side products.
Frequently Asked Questions (FAQs)
I. Issues with Regioselectivity: Monobrominated Side Products
Q1: I am getting a mixture of monobrominated products. What is the common isomeric side product and why is it formed?
A1: In the bromination of thymol, the primary product is typically 4-bromo-2-isopropyl-5-methylphenol. However, the formation of an isomeric side product, 6-bromo-2-isopropyl-5-methylphenol, is a common occurrence.[1] Both products arise from the electrophilic aromatic substitution mechanism. The hydroxyl group of thymol is a strong activating group, directing the incoming electrophile (bromonium ion, Br+) to the ortho and para positions.[2][3]
-
4-Bromothymol (Para-product): This isomer is generally the major product because the para position is sterically less hindered.[1]
-
6-Bromothymol (Ortho-product): Substitution at the ortho position (C6) is sterically hindered by the adjacent bulky isopropyl group at C2, making this isomer the minor product.[4]
The reaction mechanism is illustrated below:
Caption: Formation of monobrominated isomers of thymol.
Q2: How can I increase the selectivity for the desired 4-bromothymol over the 6-bromo isomer?
A2: Optimizing reaction conditions is key to enhancing the yield of the desired 4-bromothymol. The choice of solvent plays a crucial role in directing the regioselectivity of the bromination.
-
Solvent Effects: The use of a non-polar solvent can influence the formation of hydrogen bonds between the phenolic proton and the brominating agent, potentially favoring substitution at the less hindered para position.[5] In contrast, polar solvents can lead to different solvation effects and may alter the ortho/para ratio.
-
Temperature: Lowering the reaction temperature generally increases selectivity by favoring the product formed via the lower activation energy pathway, which is typically the sterically less hindered para product.
-
Brominating Agent: Using a bulky brominating agent can further enhance steric hindrance at the ortho position, thus increasing the selectivity for the para isomer.
Q3: My TLC shows two very close spots for the monobrominated products. How can I effectively separate them?
A3: The separation of ortho and para isomers can be challenging due to their similar polarities.[6] However, several techniques can be employed for their purification:
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel with a specific particle size) and a fine-tuned eluent system (e.g., a gradient of petroleum ether and ethyl acetate) can achieve good separation.[1]
-
Fractional Crystallization: If the products are solid, fractional crystallization can be an effective method, exploiting the slight differences in their solubilities in a particular solvent.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful, albeit more expensive, option.
II. Over-bromination: Formation of Di- and Poly-brominated Side Products
Q1: I have a significant amount of a di-brominated product in my reaction mixture. What is its likely structure?
A1: The most likely dibrominated side product is 4,6-dibromo-2-isopropyl-5-methylphenol.[7][8][9] This occurs because after the first bromination (preferentially at the para position), the phenol ring remains highly activated and can undergo a second substitution at the remaining activated ortho position.
Caption: Stepwise formation of dibrominated thymol.
Q2: What reaction conditions lead to over-bromination and how can I prevent it?
A2: Over-bromination is a common issue with highly activated aromatic compounds like phenols.[2] The following conditions favor the formation of di- and poly-brominated products:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will naturally lead to multiple substitutions.
-
Polar Solvents: Polar solvents, such as water, can increase the reactivity of the brominating agent and the phenol, promoting polybromination.[10][11] When phenol is treated with bromine water, 2,4,6-tribromophenol is readily formed as a white precipitate.[2][10]
-
Elevated Temperatures: Higher reaction temperatures increase the reaction rate and can lead to a loss of selectivity, favoring over-bromination.
To prevent over-bromination, consider the following adjustments to your protocol:
| Parameter | Recommended Condition for Monobromination | Rationale |
| Stoichiometry | Use 1.0 to 1.05 molar equivalents of bromine.[12] | Limits the availability of the electrophile for a second substitution. |
| Solvent | Use a non-polar, inert solvent like CCl₄, CS₂, or dichloromethane.[11][13] | Reduces the ionizing power of the reaction medium, thus moderating the reactivity. |
| Temperature | Maintain a low temperature, typically between 0°C and room temperature.[11][13] | Slows down the reaction rate, allowing for better control and selectivity. |
| Addition of Bromine | Add the brominating agent slowly and dropwise.[13] | Maintains a low concentration of the electrophile in the reaction mixture at any given time. |
Q3: I have accidentally synthesized 4,6-dibromothymol. Is there a protocol to convert it back to a monobrominated product?
A3: The selective removal of a bromine atom from a polybrominated phenol is generally not a straightforward or high-yielding process. It is far more effective to prevent its formation in the first place by carefully controlling the reaction conditions. If you have already formed the dibrominated product, it is recommended to optimize the initial reaction to favor monobromination for future syntheses.
III. Competing Reactions: Oxidation Side Products
Q1: I observe a colored impurity in my product, which I suspect is an oxidation product. What could it be?
A1: Phenols are susceptible to oxidation, and thymol is no exception. The most common oxidation side product is 2-isopropyl-5-methyl-1,4-benzoquinone, also known as thymoquinone.[1][7] The formation of this quinone often results in a yellowish or brownish discoloration of the reaction mixture or the final product.
Caption: Oxidation of thymol to thymoquinone.
Q2: How can I minimize the formation of thymoquinone during the bromination of thymol?
A2: The formation of thymoquinone is more prevalent when using reaction systems that involve an oxidizing agent, such as H₂O₂.[1][7] To minimize its formation:
-
Choice of Brominating Agent: If possible, use a brominating agent that does not have strong oxidizing properties. Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are common choices.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation of the phenol.
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can promote oxidation.
-
Purification: Thymoquinone can typically be separated from the brominated products by column chromatography due to differences in polarity.
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is adapted from a literature procedure and is optimized for the selective synthesis of the para-brominated isomer.[13]
Materials:
-
2-isopropyl-5-methylphenol (thymol)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Dichloromethane
-
Ice water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve thymol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over a period of 20-30 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water, and then with a dilute solution of sodium thiosulfate to quench any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate eluent system to isolate the 4-bromothymol.
Protocol 2: Troubleshooting Guide for Product Purification
| Observation | Potential Cause | Suggested Solution |
| TLC shows a streak instead of distinct spots. | The sample is too concentrated, or the crude product contains highly polar impurities. | Dilute the sample before spotting on the TLC plate. Consider passing the crude product through a short plug of silica gel to remove baseline impurities. |
| Isomers are co-eluting during column chromatography. | The eluent system is not optimized for the separation of the isomers. | Use a less polar eluent system and/or a longer column. A shallow gradient elution can also improve separation. |
| Product is an oil, making it difficult to handle. | The product may be impure or it may be a low-melting solid. | Re-purify the product by column chromatography. If the product is pure and oily, it can be stored as a solution in a suitable solvent. |
| Product remains colored after purification. | Traces of thymoquinone or other colored impurities are present. | Consider an additional purification step, such as treatment with activated carbon or recrystallization from a suitable solvent system. |
References
- Conte, V., Furia, F. D., & Licini, G. (2015). Thymol Bromination – A Comparison between Enzymatic and Chemical Catalysis. European Journal of Inorganic Chemistry, 2015(21), 3519-3525.
- Conte, V., Furia, F. D., & Licini, G. (2015). Thymol Bromination A Comparison between Enzymatic and Chemical Catalysis. European Journal of Inorganic Chemistry, 2015(21), 3519-3525.
- Maurya, M. R., et al. (2018). Products of the oxidative bromination of thymol (2‐Brth = 2‐bromothymol, 4‐Brth = 4‐bromothymol, 2,4‐dBrth = 2,4‐dibromothymol).
- Maurya, M. R., et al. (2019). Products of the oxidative bromination of thymol.
- Franssen, M. C. R., et al. (2001). Bromination of phenols in bromoperoxidase-catalyzed oxidations.
- Satkar, Y., et al. (2018). Scope of the oxidative bromination at the phenol core using the PIDA–AlBr3 system. RSC Advances, 8(38), 21366-21373.
- Wikipedia. (n.d.). Bromothymol blue.
- Ocampo, R., & Dolbier Jr, W. R. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(38), 21366-21373.
- Chemistry LibreTexts. (2023). Ring Reactions of Phenol.
- Maurya, M. R., et al. (2019). Products of the oxidative bromination of thymol.
- Khan Academy. (n.d.).
- Google Patents. (1984). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
- ChemicalBook. (n.d.). 2-Isopropyl-4-bromo-5-methylphenol synthesis.
- Khan Academy. (2022).
- Chemistry Stack Exchange. (2020). How is bromothymol blue synthetised?.
- The Organic Chemistry Tutor. (2013).
- Maurya, M. R., et al. (2020). Above diagram represents the bromination of thymol with...
- Google Patents. (1969).
- Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- ChemBK. (n.d.). 2-Isopropyl-5-methylphenol.
- Vedantu. (n.d.).
- ChemWis. (2023).
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
- ChemicalBook. (n.d.). Bromothymol Blue synthesis.
- BenchChem. (2025). Synthesis and discovery of 6-Bromo-2-chloro-3-methylphenol.
- Study.com. (n.d.).
- Google Patents. (2011).
- Google Patents. (2011). CN102250057A - Method for preparing bromothymol blue.
- FooDB. (2010). Showing Compound 2-Isopropyl-5-methylphenol (FDB014795).
- LabXchange. (n.d.).
- ResearchGate. (2024). How can I prepared a 0.025 % Bromothymol blue ethanol solution?.
- ResearchGate. (2014).
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Troubleshooting inconsistent results in antimicrobial assays with 4-bromothymol
Welcome to the technical support center for antimicrobial assays utilizing 4-bromothymol, commonly known as bromothymol blue (BTB). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistent results in colorimetric antimicrobial susceptibility testing (AST). As your dedicated application scientist, my goal is to provide you with the causal explanations and actionable protocols needed to ensure the integrity and reproducibility of your experiments.
Introduction: The Principle and the Pitfall
Bromothymol blue is a pH indicator that changes color in response to changes in acidity. In the context of antimicrobial assays, it serves as an elegant, visual proxy for microbial viability. Active microbial metabolism often produces acidic or alkaline byproducts, which alter the pH of the growth medium.[1][2] A color change—typically from green/blue (neutral/alkaline) to yellow (acidic)—indicates metabolic activity and therefore, microbial growth. Conversely, the absence of a color change in the presence of an antimicrobial agent suggests inhibition.
The apparent simplicity of this method, however, belies its complexity. Inconsistent results often stem from a misunderstanding of the delicate interplay between the test compound, the microorganism, the culture medium, and the indicator itself. This guide will deconstruct the most common failure points and provide robust, validated solutions.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My negative control wells (no antimicrobial) are not changing color, or the color change is weak and inconsistent. What's happening?
This is a critical issue indicating a failure in the assay's fundamental premise: detecting microbial growth. If the organism isn't growing or its metabolic output is insufficient to shift the pH, the assay is invalid.
Root Cause Analysis:
-
Suboptimal Inoculum: The density of the initial bacterial suspension is crucial. Too few cells will result in a long lag phase or insufficient metabolic byproducts to cause a significant pH shift within the incubation period.
-
Poorly Buffered Medium: The buffering capacity of your growth medium (e.g., Mueller-Hinton Broth) is designed to resist pH changes. If the medium is too strongly buffered, the metabolic acids produced by the microbes may be neutralized, preventing a color change.
-
Incorrect Microbial Metabolism: Not all microbes produce a strong acidic shift. Some bacteria, particularly when metabolizing peptides and amino acids in the broth, can produce alkaline byproducts (e.g., ammonia), which would either cause no color change or shift the indicator further into the blue spectrum.[1]
-
Indicator Concentration: The concentration of BTB must be optimized. Too high a concentration can be inhibitory to some bacterial species, while too low a concentration will not produce a distinct color change.[3]
Troubleshooting Protocol:
-
Verify Inoculum Density:
-
Prepare your microbial inoculum to a 0.5 McFarland standard.
-
Perform serial dilutions and plate counts on a sample of your inoculum to confirm the colony-forming units per milliliter (CFU/mL), ensuring it meets the standards for your specific assay (e.g., CLSI or EUCAST guidelines).
-
-
Assess Medium pH and Buffering:
-
Before inoculation, measure the starting pH of your prepared culture medium. It should be within the recommended range (typically 7.2-7.4 for standard broth).
-
Experiment: Inoculate a flask of your medium without the indicator. Measure the pH at several time points throughout the standard incubation period. If the pH does not drop significantly, the organism's metabolism in that specific medium may not be suitable for a BTB-based assay.
-
-
Optimize BTB Concentration:
-
Run a titration experiment. Prepare a microtiter plate with your standard microbial inoculum and medium, but test a range of final BTB concentrations (e.g., 0.0005% to 0.005% w/v).
-
Include a "no indicator" control to ensure the baseline growth is not affected.
-
Select the lowest concentration of BTB that gives a clear, consistent color change in your positive control wells without inhibiting growth.
-
Troubleshooting Workflow: Weak or No Color Change in Controls
Caption: Troubleshooting logic for invalid growth controls.
Question 2: I'm seeing a color change (indicating growth) in wells with my test compound, even at high concentrations where I expect inhibition. Why am I getting these false positives?
False positives are one of the most misleading artifacts in colorimetric assays. They can cause researchers to discard genuinely active compounds.
Root Cause Analysis:
-
Acidic Test Compound: The most common cause is the inherent acidity of the test compound or its solvent (e.g., DMSO). If adding the compound lowers the pH of the medium directly, it will cause the BTB to turn yellow, mimicking the signal for microbial growth.[4]
-
Compound-Indicator Interaction: The test compound may chemically interact with the bromothymol blue molecule, altering its chromophore and causing a color change independent of pH. Certain classes of compounds can interfere with dyes used in biological assays.
-
Compound Degradation: The antimicrobial compound might be unstable in the assay medium, degrading into acidic byproducts over the incubation period.
-
Resistant Subpopulation: While less common, it's possible that a resistant subpopulation of the inoculum is growing, leading to a valid, albeit unexpected, positive result.
Troubleshooting Protocol:
-
Run a Compound-Only Control Plate:
-
Prepare a 96-well plate with the culture medium and bromothymol blue.
-
Add your test compound in the same serial dilutions used in the main experiment. Do not add any microorganisms.
-
Incubate this plate alongside your main experiment.
-
Interpretation: If any wells on this plate turn yellow, the color change is a chemical artifact. The MIC for this compound cannot be determined using this method without modification.
-
-
Neutralize Compound pH (if applicable):
-
If the compound-only control confirms acidity, attempt to adjust the pH of your stock solution before adding it to the assay. Use a small amount of dilute NaOH. Be cautious, as this may affect the compound's stability or activity. Re-validate the compound's integrity after pH adjustment.
-
-
Validate with an Orthogonal Assay:
-
Confirm the results for key compounds using a non-pH-based method.
-
Turbidity Measurement: The gold standard is measuring optical density (OD600) to quantify cell growth. This is not susceptible to pH or color interference.
-
Resazurin Assay: Use an alternative metabolic indicator like resazurin, which changes from blue to pink in response to cellular respiration. This confirms if the positive BTB result is due to metabolic activity.
-
Data Interpretation: Identifying False Positives
| Well Condition | Expected BTB Color (No Growth) | Observed BTB Color | Interpretation | Action Required |
| Medium + Inoculum (Growth Control) | - | Yellow | Valid Growth | Proceed |
| Medium + Inoculum + Compound | Green/Blue | Green/Blue | Inhibition (Valid) | Record MIC |
| Medium + Inoculum + Compound | Green/Blue | Yellow | Potential False Positive | Perform Compound-Only Control |
| Medium + No Inoculum + Compound | Green/Blue | Yellow | Confirmed False Positive | Result is an artifact. Use orthogonal assay. |
| Medium + No Inoculum + Compound | Green/Blue | Green/Blue | No chemical interference | False positive is likely due to resistant growth. |
Question 3: My results are inconsistent from day to day, even when I use the same protocol. What are the sources of this variability?
Reproducibility is the cornerstone of scientific research. Inconsistent results point to subtle, uncontrolled variables in the experimental setup.
Root Cause Analysis:
-
Media Batch Variation: Different lots of powdered media or serum can have slight variations in their composition, particularly in cation concentration and peptones, which can affect both bacterial growth rates and the medium's final buffering capacity.[5]
-
Inoculum Age and Phase: Using bacteria from a culture that is too old (late stationary phase) or too young (early log phase) can lead to inconsistent growth dynamics in the assay plate.
-
Incubation Conditions: Minor fluctuations in temperature or CO2 levels (if applicable) within the incubator can significantly alter microbial metabolic rates and, consequently, the rate and extent of pH change.
-
Indicator Solution Stability: Bromothymol blue solutions, especially if prepared in-house, can degrade over time or if stored improperly (e.g., exposed to light).
Systematic Validation Protocol:
-
Standardize Reagents:
-
If possible, use a single, large lot of prepared culture medium for an entire study.
-
Prepare and aliquot stock solutions of the indicator and test compounds, storing them under validated conditions (e.g., -20°C, protected from light). Use a fresh aliquot for each experiment.
-
-
Standardize Inoculum Preparation:
-
Always use a fresh overnight culture (e.g., 16-18 hours) to prepare the inoculum.
-
Ensure the culture is streaked for isolated colonies to start the overnight culture, preventing the carryover of potential mutants.
-
-
Validate Incubation Environment:
-
Use a calibrated thermometer to map the temperature distribution within your incubator. Avoid using "hot spots" or "cold spots."
-
Ensure proper humidity to prevent evaporation from the outer wells of the 96-well plate, which can concentrate solutes and affect results. Consider filling the outer wells with sterile water.
-
-
Implement Quality Control Strains:
-
Always include a standard quality control (QC) strain (e.g., E. coli ATCC 25922) with a known Minimum Inhibitory Concentration (MIC) for a reference antibiotic.
-
The result for the QC strain must fall within the established acceptable range for the assay to be considered valid.
-
Logical Flow for Ensuring Reproducibility
Caption: A systematic approach to improving assay reproducibility.
References
-
Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method. (2008). Arhiv za higijenu rada i toksikologiju. [Link]
-
Rapid colorimetric antimicrobial susceptibilities direct from positive blood culture for Gram-negative bacteria. (2025). Microbiology Spectrum. [Link]
-
Detection of antibiotic susceptibility by colorimetric minimum inhibitory concentration in staphylococcal isolates. (2019). Journal of Applied Microbiology. [Link]
-
Rapid Colorimetric Assay for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa. (2002). Journal of Clinical Microbiology. [Link]
-
Evaluation of a Scanner-Assisted Colorimetric MIC Method for Susceptibility Testing of Gram-Negative Fermentative Bacteria. Scilit. [Link]
-
Inhibition of Escherichia coli serotype O157:H7 by bromthymol blue. (1995). Journal of Clinical Microbiology. [Link]
-
Development and Optimization of a Bromothymol Blue-Based PLA2 Assay Involving POPC-Based Self-Assemblies. (2024). MDPI. [Link]
-
Incidence of False-Positive Results for Assays Used To Detect Antibiotics in Milk. (1995). Journal of Dairy Science. [Link]
-
Bacterial-induced pH shifts link individual cell physiology to macroscale collective behavior. (2021). PNAS. [Link]
-
Screening method based on a pH-sensitive indicator (bromothymol blue) and the visualization of nitrile hydrolysis process. ResearchGate. [Link]
-
Getting false positives from acidic Antibiotic dilutions. Would an NaOH buffer solution help? (2019). ResearchGate. [Link]
-
Does bacteria alter /adjust the pH of the liquid media itself while growing? (2016). ResearchGate. [Link]
-
Bromothymol blue and carbohydrate-sensitive plating media. (1977). Journal of Clinical Microbiology. [Link]
-
How To Reduce False Positives in Sterility Testing. CURIS System. [Link]
-
pH as a Primary Control in Environmental Microbiology: 1. Thermodynamic Perspective. (2016). Frontiers in Environmental Science. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH National Library of Medicine. [Link]
-
Determining the accuracy of colorimetric pH testing compared to potentiometric methods. (2017). BCIT Environmental Public Health Journal. [Link]
-
Interactions of bromothymol blue (a), bromophenol blue (b), bromocresol... ResearchGate. [Link]
-
Recent Advances in Colorimetric Tests for the Detection of Infectious Diseases and Antimicrobial Resistance. (2023). NIH National Library of Medicine. [Link]
-
Study of pH Changes in Media during Bacterial Growth of Several Environmental Strains. (2018). MDPI. [Link]
-
Colorimetric Systems for the Detection of Bacterial Contamination: Strategy and Applications. (2021). MDPI. [Link]
-
The Effects of pH on Microbial Growth. eCampusOntario Pressbooks. [Link]
-
Determining the accuracy of colorimetric pH testing compared to potentiometric methods. The BCIT cIRcuit. [Link]
-
Concentration dependent bromothymol blue dye absorbance. ResearchGate. [Link]
-
Bromothymol Blue as the Universal Indicator for Determining the Stereometric Allocation of pH and Eh in the Medium in Heterophase Microorganisms Cultivation. (2019). ResearchGate. [Link]
-
Bromo Thymol Blue Indicator. HiMedia Laboratories. [Link]
-
Determining the accuracy of colorimetric pH testing compared to potentiometric methods. (2017). ResearchGate. [Link]
Sources
Stability studies of 4-bromo-2-isopropyl-5-methylphenol under different storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting stability studies on 4-bromo-2-isopropyl-5-methylphenol (CAS No: 15062-34-7). This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the stability assessment of this halogenated phenolic compound.
Introduction to Stability Studies of this compound
This compound, a brominated derivative of thymol, is a compound of interest in pharmaceutical and chemical research. Understanding its stability under various environmental conditions is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[1][2][3] Stability studies are critical for ensuring the quality, safety, and efficacy of any product containing this active pharmaceutical ingredient (API).[3] This guide is structured to walk you through the essential aspects of designing and executing a robust stability testing program, including forced degradation studies and the development of a stability-indicating analytical method.
Forced degradation, or stress testing, is a crucial component of stability studies, as it helps to identify likely degradation products and establish the intrinsic stability of the molecule.[1][4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies, which typically involve exposure to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light.[1][6][7]
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the stability testing of this compound.
Sample Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Based on available safety data sheets and supplier information, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] For long-term stability studies, it is advisable to store the compound under controlled temperature and humidity conditions, as specified by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).[7]
Q2: How should I prepare my samples for the stability study?
A2: Sample preparation is a critical step that can influence the outcome of your study. For solid-state stability, the API should be studied in its original form. For solution-state stability, dissolve the compound in a suitable solvent system. It is important to choose a solvent that is compatible with the API and does not interfere with the analytical method.[1] For forced degradation studies, stock solutions of the API are typically prepared and then subjected to various stress conditions.
Forced Degradation Studies
Q3: What are the typical stress conditions for forced degradation of a phenolic compound like this?
A3: Given its phenolic structure, this compound is susceptible to oxidative and pH-dependent degradation.[9][10][11] A typical forced degradation protocol would include:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified duration.[7]
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified duration.[7] Phenolic compounds can be unstable at high pH.[12]
-
Oxidation: 3% H₂O₂ at room temperature.[7] Phenols are known to be susceptible to oxidation.[9][13]
-
Thermal Degradation: Dry heat at a temperature significantly above the accelerated stability condition (e.g., 80-100°C).[7]
-
Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.[14]
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated at a detectable level without complete destruction of the molecule.[2][6]
Q4: I am not seeing any degradation under my initial stress conditions. What should I do?
A4: If you do not observe degradation, you may need to increase the severity of the stress conditions. This can be achieved by increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., a higher molarity of acid or base).[5] However, it is important to avoid overly harsh conditions that could lead to unrealistic degradation pathways or the formation of secondary degradation products.[15]
Analytical Method Troubleshooting
Q5: I am observing peak tailing in my HPLC analysis. What could be the cause?
A5: Peak tailing is a common issue when analyzing phenolic compounds by HPLC. The primary cause is often the interaction of the acidic phenolic hydroxyl group with residual silanol groups on the silica-based stationary phase.[16][17] To mitigate this, you can:
-
Adjust the mobile phase pH: Lowering the pH can suppress the ionization of silanol groups.
-
Use a mobile phase additive: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.
-
Employ a modern, high-purity silica column: These columns have a lower concentration of active silanol groups.
-
Check for column overload: Injecting too much sample can lead to peak distortion.
Q6: My baseline is noisy. What are the likely causes?
A6: A noisy baseline can be caused by several factors, including:
-
Contaminated mobile phase: Ensure you are using high-purity solvents and that your aqueous buffers are freshly prepared and filtered.
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.
-
Pump problems: Inconsistent solvent delivery can cause pressure fluctuations and a noisy baseline.
Troubleshooting Guides
This section provides a more detailed, structured approach to resolving common issues encountered during the stability studies of this compound.
Guide 1: Inconsistent Stability Data
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High variability between replicate samples. | Inhomogeneous sample; Inconsistent sample preparation; Analytical method variability. | Ensure thorough mixing of the bulk sample before weighing. Standardize the sample preparation procedure. Verify the precision of your analytical method. |
| Unexpectedly rapid degradation. | Incorrect storage conditions (temperature/humidity excursions); Contamination of the sample. | Verify the calibration and performance of your stability chambers.[3] Review handling procedures to prevent cross-contamination. |
| No degradation observed under accelerated conditions. | The compound is highly stable; Insufficiently stressful conditions. | Confirm the stability under forced degradation conditions first. If stable, this is a valid result. If not, re-evaluate the accelerated storage conditions. |
Guide 2: HPLC Method Development Challenges
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Poor resolution between the parent peak and degradation products. | Suboptimal mobile phase composition; Inappropriate column chemistry. | Optimize the organic modifier concentration and gradient profile. Try a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Shifting retention times. | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation. | Prepare fresh mobile phase daily. Use a column oven for temperature control. If the issue persists, the column may need to be replaced. |
| Ghost peaks appearing in the chromatogram. | Contamination in the injector or column; Carryover from previous injections. | Flush the injector and column with a strong solvent. Implement a needle wash step in your injection sequence. |
Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer a known amount of the solid API into a vial and place it in a calibrated oven at 100°C for 48 hours. At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.
-
Photostability: Expose the solid API and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] Analyze the samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including an assessment of:
-
Specificity: Analyze stressed samples to demonstrate that the method can separate the main peak from any degradation products. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Analyze a series of solutions of the API at different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the API from a spiked placebo or by standard addition.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and interpretation.
Table 1: Example of a Stability Data Summary Table
| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |
| 25°C/60% RH | 0 Months | White crystalline solid | 99.8 | 0.15 |
| 3 Months | White crystalline solid | 99.6 | 0.25 | |
| 6 Months | White crystalline solid | 99.5 | 0.32 | |
| 40°C/75% RH | 0 Months | White crystalline solid | 99.8 | 0.15 |
| 3 Months | Off-white solid | 98.2 | 1.5 | |
| 6 Months | Yellowish solid | 96.5 | 3.2 |
Visualizations
Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
-
Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. (2022). Environmental Science and Pollution Research. [Link]
-
Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. (2005). Industrial & Engineering Chemistry Research. [Link]
-
Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. (2018). Proceedings of the National Academy of Sciences. [Link]
-
Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). Food and Drug Administration. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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How to Approach a Forced Degradation Study. (n.d.). SGS. [Link]
-
Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. (2022). 科研通. [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability. [Link]
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HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). Molecules. [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). PubMed. [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). National Institutes of Health. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). ResearchGate. [Link]
-
Stability of Phenolic Compounds in Grape Stem Extracts. (2021). National Institutes of Health. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Studies. (2016). ResearchGate. [Link]
-
Developments in the analysis of volatile halogenated compounds. (2000). Journal of Chromatography A. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2020). Mahidol University. [Link]
-
Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). (2019). AIP Conference Proceedings. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (2000). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis of halogenated derivatives of thymol and their antimicrobial activities. (2013). Medicinal Chemistry Research. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2020). Microbial Biotechnology. [Link]
-
API Manufacturing: SOP for Stability Testing of API Batches – V 2.0. (2025). SOP Guide for Pharma. [Link]
-
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020). Rapid Communications in Mass Spectrometry. [Link]
-
Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. (2017). Sciensano. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2020). Mahidol University. [Link]
-
ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007). ChemInform. [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). Foods. [Link]
-
The Equilibrium Constant for Bromothymol Blue: A General Chemistry Laboratory Experiment Using Spectroscopy. (2022). Journal of Chemical Education. [Link]
-
Bromine test. (n.d.). Wikipedia. [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Bromine test. (n.d.). Labster. [Link]
-
Stability of barakol under hydrolytic stress conditions and its major degradation product. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2007). Journal of Molecular Catalysis A: Chemical. [Link]
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How to prevent the formation of dibrominated thymol derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in synthetic chemistry: the selective monobromination of thymol and the prevention of undesired dibrominated derivatives. Due to the highly activated nature of the phenolic ring, controlling the extent of bromination can be challenging. This guide provides in-depth, field-proven insights and actionable protocols to help you achieve high selectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address fundamental questions regarding the chemistry of thymol bromination. Understanding these principles is the first step toward troubleshooting and optimizing your reaction.
Q1: Why is thymol so susceptible to over-bromination, leading to dibrominated products?
Thymol's structure contains a hydroxyl (-OH) group directly attached to the benzene ring. The -OH group is a powerful activating substituent in electrophilic aromatic substitution (EAS) reactions.[1][2] It donates electron density into the ring through resonance, making the ortho and para positions significantly more nucleophilic and thus highly reactive towards electrophiles like bromine.[2][3][4] This high degree of activation means that after the first bromine atom is added (monobromination), the ring is often still reactive enough to undergo a second bromination, leading to the formation of 2,4-dibromothymol.[5][6][7]
Mechanism of Thymol Activation
The diagram below illustrates how the hydroxyl group activates the aromatic ring at the positions ortho and para to it.
Caption: Resonance delocalizes negative charge to ortho/para positions.
Q2: What is the role of the solvent in controlling the selectivity of thymol bromination?
The choice of solvent is one of the most critical factors in controlling bromination.[3][4]
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can polarize the Br-Br bond in molecular bromine (Br₂), making it a more potent electrophile.[3][4] This high reactivity often leads to rapid, uncontrolled polysubstitution, producing a white precipitate of 2,4,6-tribromophenol in the case of phenol itself.[1][4] For thymol, this results in a high yield of dibrominated products.
-
Non-Polar Solvents (e.g., Carbon Disulfide (CS₂), Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄)): In these solvents, molecular bromine is less polarized and therefore less reactive.[1][3][4] This attenuated reactivity slows down the substitution, allowing for greater control and favoring the formation of monobrominated products.[1]
Q3: Which brominating agent is most suitable for selective monobromination?
While molecular bromine (Br₂) is the classic reagent, it is often too reactive for selective bromination of highly activated rings like thymol. A milder and more selective reagent is N-Bromosuccinimide (NBS) .[8][9]
NBS serves as a source of bromine at a very low concentration, which helps to prevent over-bromination. It is particularly effective for the selective bromination of activated aromatic compounds, including phenols.[10][11] Using NBS in a non-polar solvent is a standard and reliable method for achieving high yields of monobrominated thymol.[11]
Troubleshooting Guide: Preventing Dibrominated Thymol
This section provides direct answers to common experimental problems.
Problem: My reaction produces a significant amount of 2,4-dibromothymol. How can I increase the yield of the monobrominated product?
This is the most common issue encountered. The formation of 2,4-dibromothymol indicates that the reaction conditions are too harsh or the stoichiometry is incorrect. Follow this troubleshooting workflow:
Troubleshooting Workflow
Caption: Step-by-step workflow to troubleshoot over-bromination.
Step-by-Step Solutions:
-
Control Stoichiometry: This is the first and most crucial parameter to check. Ensure you are using a molar ratio of the brominating agent (preferably NBS) to thymol of 1:1 or slightly less (e.g., 0.95 equivalents of NBS) . Using an excess of the brominating agent will inevitably lead to polysubstitution.
-
Change the Brominating Agent: If you are using molecular bromine (Br₂), switch to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of the electrophilic bromine, which is key to achieving selectivity.[8][9]
-
Lower the Temperature: Perform the reaction at a lower temperature. High temperatures increase the reaction rate and can overcome the activation energy barrier for the second bromination. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[4]
-
Select a Non-Polar Solvent: Avoid polar solvents like water or alcohols. Use a non-polar solvent such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (DCM) .[1][3] This will decrease the reactivity of the brominating agent.
-
Monitor the Reaction Progress: Use Thin-Layer Chromatography (TLC) to carefully monitor the consumption of the thymol starting material. Quench the reaction as soon as the thymol spot disappears to prevent the newly formed monobrominated product from reacting further.
Problem: The reaction is very fast and uncontrollable, even with NBS.
This can happen if trace amounts of acid or light are present, which can catalyze the reaction.
-
Work in the Dark: NBS can undergo radical reactions when exposed to light.[8] Performing the reaction in a flask wrapped in aluminum foil can minimize side reactions and improve control.
-
Ensure Anhydrous Conditions: Water can hydrolyze NBS and affect the reaction pathway. Use anhydrous solvents and dry glassware.[10]
-
Add a Radical Inhibitor (if necessary): While less common for aromatic substitution, if radical side reactions are suspected, a small amount of a radical inhibitor like BHT can be added.
Problem: My product is a mix of ortho- and para-bromothymol. How can I improve para-selectivity?
While both positions are activated, the para position (4-bromothymol) is generally favored due to steric hindrance from the bulky isopropyl group adjacent to one of the ortho positions.[5][12][13] To maximize para-selectivity:
-
Use Bulky Reagents/Catalysts: Some literature suggests that using sulfoxides with sterically hindered substituents as the oxidant for HBr can favor para-bromination due to steric effects in the transition state.[14]
-
Employ Zeolite Catalysts: Zeolites can provide shape selectivity. Reactions of aromatic compounds with bromine in the presence of certain zeolites, like NaY, have been shown to proceed with high selectivity for the para-bromo product.[15]
Recommended Protocol for Selective Monobromination
This protocol details a reliable method for synthesizing 4-bromothymol with high selectivity, using N-Bromosuccinimide.
Objective: To synthesize 4-bromothymol while minimizing the formation of 2,4-dibromothymol.
Materials:
-
Thymol (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95-1.0 eq), recrystallized if impure
-
Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
TLC plates (silica gel) and developing chamber
-
Saturated sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thymol (1.0 eq) in anhydrous CCl₄ (approx. 10 mL per gram of thymol). Wrap the flask in aluminum foil to exclude light.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to ~0 °C.
-
Addition of NBS: Add N-Bromosuccinimide (0.95 eq) to the cooled solution in small portions over 15-20 minutes. Adding it slowly is crucial to maintain temperature control and a low concentration of the brominating species.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.
-
Monitoring: Monitor the reaction's progress every 15-30 minutes using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase). Visualize spots under UV light. The reaction is complete when the thymol starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, quench it by adding an aqueous solution of saturated sodium thiosulfate to consume any remaining bromine or NBS. Stir vigorously for 10 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts like HBr) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure 4-bromothymol.
Data Comparison: Reaction Conditions and Selectivity
| Brominating Agent | Solvent | Temperature | Typical Outcome |
| Br₂ | Water | Room Temp | Low selectivity, high dibromination |
| Br₂ | CCl₄ | 0 °C to RT | Moderate selectivity, some dibromination |
| NBS | CCl₄ / CHCl₃ | 0 °C to RT | High selectivity for monobromination [1][11] |
| NBS | Acetonitrile/H₂O | Room Temp | Can be effective, but less selective than non-polar[16] |
References
-
Khan Academy. (n.d.). Bromination of Phenols. [Video]. Retrieved from [Link]
-
Li, A., et al. (2018). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis. Retrieved from [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Video]. YouTube. Retrieved from [Link]
-
Calò, V., Lopez, L., & Pesce, G. (1973). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Smith, K., et al. (1996). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Sabuzi, F., et al. (2015). Thymol Bromination: A Comparison between Enzymatic and Chemical Catalysis. European Journal of Inorganic Chemistry. Retrieved from [Link]
-
Maurya, M. R., et al. (2020). Products of the oxidative bromination of thymol. ResearchGate. Retrieved from [Link]
- Clark, J. H., & Ross, J. C. (1998). Catalytic process for selective aromatic bromination. Google Patents.
-
Calo, V., Lopez, L., & Pesce, G. (1973). Solvent Impact on Phenol Bromination. Scribd. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Nishina, Y., & Takami, K. (2012). Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Semantic Scholar. Retrieved from [Link]
-
Check, C. R., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. Retrieved from [Link]
-
Wijesinghe, K. J., & Gunawardhana, K. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
-
Conte, V., et al. (2015). Thymol Bromination – A Comparison between Enzymatic and Chemical Catalysis. ResearchGate. Retrieved from [Link]
-
Sabour, A., et al. (2019). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Moroccan Journal of Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry. Retrieved from [Link]
-
Maurya, M. R., et al. (2023). Above diagram represents the bromination of thymol with... ResearchGate. Retrieved from [Link]
-
Sabuzi, F., et al. (2015). Thymol Bromination - A Comparison between Enzymatic and Chemical Catalysis. AIR U-GoV. Retrieved from [Link]
-
Maurya, M. R., et al. (2020). Products of the oxidative bromination of thymol (2-Brth = 2-bromothymol, 4-Brth = 4-bromothymol, 2,4-dBrth = 2,4-dibromothymol). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry. Retrieved from [Link]
-
Wang, H., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chemistry – An Asian Journal. Retrieved from [Link]
-
Sabour, A., et al. (2020). Synthesis of some Thymol derivatives for enhanced antibacterial activity. ResearchGate. Retrieved from [Link]
-
Butassi, E., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PubMed. Retrieved from [Link]
-
Maurya, M. R., et al. (2020). Products of the oxidative bromination of thymol. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Khan, I., et al. (2016). Synthesis and Antibacterial Study of Thymol Derivatives. ResearchGate. Retrieved from [Link]
-
Piras, A., et al. (2021). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. ResearchGate. Retrieved from [Link]
-
LectureNotes. (2021). Steric Hindrance | Organic Chemistry. [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Optimizing the Selective Synthesis of 4-Bromothymol
Welcome to the technical support center for the selective synthesis of 4-bromothymol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this electrophilic aromatic substitution reaction. Our focus is on practical, experience-driven insights to help you optimize your reaction conditions for high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective synthesis of 4-bromothymol?
A1: The main challenges stem from controlling the regioselectivity and preventing over-bromination. Thymol possesses two activating groups on the aromatic ring: a hydroxyl (-OH) group and an isopropyl group. The hydroxyl group is a strong ortho-, para-director, making the positions ortho and para to it highly susceptible to electrophilic attack. The primary hurdles are:
-
Formation of Isomers: The hydroxyl group activates both the ortho (position 2) and para (position 4) positions. While the para position is generally favored due to less steric hindrance from the bulky isopropyl group, the formation of 2-bromothymol is a common side product.[1][2][3]
-
Polysubstitution: The product, 4-bromothymol, is still an activated ring and can undergo further bromination to yield di-substituted products like 2,4-dibromothymol.[1][2][3]
-
Oxidation: Depending on the brominating agent and conditions, oxidation of the phenol ring to form quinone-type byproducts can occur.[1][4]
Q2: Which brominating agents are most suitable for this synthesis, and why?
A2: The choice of brominating agent is critical for controlling selectivity. While molecular bromine (Br₂) is a common reagent, its high reactivity can lead to over-bromination and the formation of hazardous byproducts.[5] Safer and more selective alternatives include:
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can provide better control over the reaction, especially when used with a catalyst or in a suitable solvent system.[6]
-
In situ generation of Br₂: Using a mixture of potassium bromide (KBr) and an oxidizing agent like potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂) in an acidic medium generates bromine in a controlled manner, which can improve selectivity.[1][7]
-
Vanadium-catalyzed systems: Vanadium complexes, mimicking the action of bromoperoxidase enzymes, can catalyze the bromination of thymol with high selectivity under mild, aqueous conditions.[1][4][8]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in solubility, reaction rate, and selectivity.[9]
-
Polar Protic Solvents (e.g., acetic acid, water): These solvents can stabilize the carbocation intermediate (arenium ion) formed during the electrophilic attack, facilitating the reaction.[10] Acetic acid is commonly used for the bromination of phenols.[7][11] Aqueous systems are often employed in "green" chemistry approaches, particularly with catalysts.[1][4]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents can also be effective. Aromatic bromination of phenols is often favored in polar solvents like dimethylformamide (DMF) and acetonitrile (CH₃CN).[7]
-
Nonpolar Solvents: While less common for this specific reaction due to the polarity of the substrate, they can sometimes be used to modulate reactivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-bromothymol.
Problem 1: Low Yield of 4-Bromothymol
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the brominating agent. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. 2. Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature. Be cautious, as excessive heat can lead to side reactions.[1] 3. Check Reagent Purity: Ensure your thymol and brominating agent are pure. Impurities can interfere with the reaction. |
| Sub-optimal pH | The pH of the reaction medium can significantly influence the reaction rate and the nature of the active brominating species.[7] | 1. Acidic Conditions: For many electrophilic aromatic brominations, acidic conditions are favorable.[1][7] If using an in situ generation method with KBr/H₂O₂, maintaining a low pH (e.g., pH 1) can be beneficial.[1] 2. pH Optimization Study: If feasible, perform small-scale reactions at different pH values to determine the optimal range for your specific conditions. |
| Product Loss During Workup | 4-bromothymol may be lost during the extraction or purification steps. | 1. Aqueous Layer Check: Your product might have some solubility in the aqueous layer. It's good practice to check the aqueous layer for any product before discarding it.[12] 2. Efficient Extraction: Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. 3. Careful Purification: Minimize losses during column chromatography or recrystallization by using appropriate solvent systems and techniques. |
Problem 2: Poor Selectivity (High Isomer Formation)
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Highly Reactive Brominating Agent | Using a very reactive brominating agent like neat Br₂ can lead to a less selective reaction, attacking both ortho and para positions. | 1. Switch to a Milder Reagent: Consider using N-Bromosuccinimide (NBS) or an enzymatic/biomimetic approach.[1][6] 2. Controlled Addition: If using a reactive agent, add it slowly and at a low temperature to control the reaction rate. |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to increased formation of 2-bromothymol. | 1. Lower the Reaction Temperature: Performing the reaction at a lower temperature often enhances para-selectivity.[6] 2. Temperature Screening: Conduct small-scale experiments at various temperatures to find the optimal balance between reaction rate and selectivity. |
| Steric Effects | The bulky isopropyl group on the thymol molecule sterically hinders the ortho positions, favoring para substitution. This is a key principle to leverage. | 1. Leverage Steric Hindrance: This is the primary factor driving para-selectivity. Ensure reaction conditions do not override this effect (e.g., very high temperatures). |
Problem 3: Formation of Di- and Poly-brominated Products
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Excess Brominating Agent | Using a molar excess of the brominating agent will inevitably lead to further bromination of the desired 4-bromothymol product. | 1. Control Stoichiometry: Use a 1:1 molar ratio of thymol to the brominating agent. If yields are low, it is better to have unreacted starting material than a complex mixture of over-brominated products, as the starting material is often easier to separate. 2. Slow Addition: Add the brominating agent dropwise to maintain a low concentration at any given time, which can disfavor polysubstitution. |
| Product is More Reactive | The product, 4-bromothymol, is still an activated aromatic ring and can be more reactive than thymol itself under certain conditions. | 1. Monitor the Reaction Closely: Use TLC to stop the reaction as soon as the starting material is consumed and before significant amounts of di-brominated products appear. |
Experimental Workflow and Mechanism
General Protocol for Selective Bromination of Thymol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired outcomes.
Materials:
-
Thymol
-
Potassium Bromide (KBr)
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thymol and potassium bromide in an appropriate solvent (e.g., water or a water/organic co-solvent system).[4]
-
Acidification: Adjust the pH of the solution to approximately 1 by adding HCl or HClO₄.[4]
-
Initiation: Cool the mixture in an ice bath. Slowly add hydrogen peroxide dropwise to the stirring solution. The in situ generation of bromine will begin.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly below) while monitoring its progress by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange/yellow color disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether (perform at least three extractions).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-bromothymol.[1]
Reaction Mechanism
The selective synthesis of 4-bromothymol proceeds via an electrophilic aromatic substitution mechanism.
Caption: Electrophilic Aromatic Substitution Mechanism for Bromination of Thymol.
Logical Troubleshooting Workflow
When encountering issues, a systematic approach is key. The following flowchart provides a decision-making framework for troubleshooting common problems.
Caption: Decision-making flowchart for troubleshooting the synthesis of 4-bromothymol.
References
-
Conte, V., et al. (2015). Thymol Bromination A Comparison between Enzymatic and Chemical Catalysis. European Journal of Inorganic Chemistry. [Link]
-
Maurya, M. R., et al. (2022). Substituent Controlled Synthesis of Dioxidomolybdenum(VI) Complexes...and Biocatalytic Applications. European Journal of Inorganic Chemistry. [Link]
-
Fernandez-Fueyo, E., et al. (2015). Chemoenzymatic Halogenation of Phenols by using the Haloperoxidase from Curvularia inaequalis. ResearchGate. [Link]
-
De la F. O’Donnell, A., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]
-
Sang, D., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
ACS Green Chemistry Institute. Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
ChemRxiv. (2023). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
-
Rao, B. S., et al. (1991). Synthesis of Functional Bromothymol Blue Dyes for Surface Attachment to Optical Fibers. Dyes and Pigments. [Link]
- Google Patents. CN102250057A - Method for preparing bromothymol blue.
-
Wikipedia. Bromothymol blue. [Link]
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- 12. How To [chem.rochester.edu]
Technical Support Center: Strategies for the Removal of Unreacted Bromine from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the effective removal of unreacted bromine from reaction mixtures. Bromine is a powerful and versatile reagent in organic synthesis, but its residual presence can complicate product isolation and purification. This resource offers a comprehensive overview of common removal techniques, troubleshooting advice for challenges you may encounter, and detailed protocols to ensure the safe and efficient handling of bromine in your laboratory.
Troubleshooting Guide: Common Issues in Bromine Removal
This section addresses specific problems that may arise during the workup of a bromination reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange color in the organic layer after quenching. | 1. Insufficient Quenching Agent: The amount of quenching agent added was not enough to react with all the excess bromine.[1][2] 2. Poor Mixing: In a biphasic system, inadequate stirring can lead to incomplete contact between the aqueous quenching solution and the organic layer containing bromine.[1][2] 3. Degraded Quenching Agent: The quenching solution may have degraded over time, reducing its effectiveness.[1][2] | 1. Add More Quenching Agent: Add the quenching solution in portions until the color dissipates.[1] A patch test on a small sample can help determine if more is needed.[1] 2. Ensure Vigorous Stirring: Increase the stirring speed to maximize the interfacial area between the two phases.[1][2] 3. Prepare a Fresh Solution: If the quenching agent is old or has been stored improperly, prepare a fresh solution.[1] |
| Formation of a solid precipitate (elemental sulfur) during quenching. | Acidic Conditions: Sodium thiosulfate can decompose in acidic media to produce elemental sulfur.[1] | 1. Adjust pH: Before or during the addition of sodium thiosulfate, neutralize or slightly basify the reaction mixture with a base like sodium bicarbonate.[1] 2. Use an Alternative Quencher: Sodium bisulfite or sodium sulfite are less prone to forming sulfur under acidic conditions.[1][3] 3. Remove Sulfur by Filtration: If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite.[1] |
| The quenching reaction is violently exothermic and difficult to control. | 1. High Concentration of Reactants: The reaction between bromine and the quenching agent is inherently exothermic.[1] 2. Rapid Addition of Quenching Agent: Adding the quencher too quickly can lead to a rapid release of heat.[1][2] | 1. Cool the Reaction Mixture: Use an ice bath to cool the reaction mixture before and during the addition of the quenching agent.[1][2] 2. Slow, Controlled Addition: Add the quenching agent dropwise or in small portions to manage the exotherm.[2][3] |
| Product degradation during quenching. | Incompatible Quenching Agent: The chosen quenching agent or the resulting pH change may not be compatible with the desired product. For instance, a base-sensitive product could be degraded by using a strong base like sodium hydroxide for quenching.[1][3] | 1. Select a pH-Neutral Quencher: Opt for quenching agents that do not significantly alter the pH of the reaction mixture, or buffer the system accordingly. 2. Consider Non-Aqueous Quenchers: For water-sensitive products, an unsaturated hydrocarbon like cyclohexene can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind removing unreacted bromine?
The most common method for removing unreacted bromine is through chemical quenching with a reducing agent.[2] This process involves the conversion of elemental bromine (Br₂), which is colored and reactive, into colorless bromide ions (Br⁻).[4][5] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1] Alternatively, unsaturated hydrocarbons such as cyclohexene can be employed to consume excess bromine via an addition reaction.[1][3]
Q2: How do I select the most appropriate quenching agent for my specific reaction?
The choice of quenching agent is dictated by several factors:
-
Reaction pH: Under acidic conditions, sodium thiosulfate may lead to the formation of elemental sulfur.[1] In such cases, sodium bisulfite or sodium sulfite are more suitable alternatives.[1][3]
-
Product Stability: It is crucial to ensure that your desired product is stable under the quenching conditions. For example, if your product is sensitive to basic conditions, using a strong base like sodium hydroxide for quenching is ill-advised.[1][3]
-
Work-up Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are readily removed by extraction with water.[1][3] If an organic quenching agent such as cyclohexene is used, the resulting dibrominated product will remain in the organic layer and may necessitate removal by chromatography or distillation.[1][3]
Q3: What are the critical safety precautions when working with bromine and its quenching agents?
Bromine is a highly toxic, corrosive, and volatile substance.[3][6][7] It is imperative to handle bromine in a well-ventilated fume hood at all times and to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[3][8][9] Always have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[3][8] In the event of exposure, immediately move to fresh air, remove contaminated clothing, and wash the affected skin area with copious amounts of soap and water.[10] Seek prompt medical attention for any exposure.[10][11]
Q4: Is it advisable to remove excess bromine by evaporation?
No, removing bromine by evaporation is not recommended.[2] Although bromine has a relatively low boiling point (58.8 °C), it is highly toxic and corrosive.[2] Attempting to evaporate it poses a significant inhalation hazard and can lead to the contamination of laboratory equipment and the environment.[2][7]
Q5: How should I dispose of bromine-containing waste?
Bromine waste is classified as hazardous and must be disposed of in accordance with institutional and regulatory guidelines.[9][12][13] Aqueous waste containing bromide salts from the quenching process should be collected in a designated hazardous waste container.[2] Always consult with your institution's environmental health and safety officer for specific disposal procedures.[9][12]
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[3] | 2:1[3] | Can form elemental sulfur in acidic conditions.[3] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[3] | 1:1[3] | A good alternative to sodium thiosulfate in acidic media.[3] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[14] | 1:2[3] | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 10-20% aqueous solution[3][15] | 1:1[3] | Effective and avoids the issue of sulfur precipitation.[3] |
| Sodium Hydroxide | NaOH | Dilute aqueous solution | 2:1[3] | Forms sodium bromide and sodium hypobromite.[3] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1[3] | The product is a dibrominated alkane that remains in the organic layer.[3][16] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is a widely used and effective method for removing unreacted bromine.[2]
1. Preparation of Quenching Solution:
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]
2. Quenching Procedure: a. Cool the reaction mixture to room temperature, or in an ice bath if the reaction was conducted at an elevated temperature.[2][3] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[2][3] c. Continue the addition of the quenching solution until the red-brown color of bromine disappears and the solution becomes colorless.[2][3][17] d. If the reaction mixture is biphasic, separate the aqueous layer. e. Wash the organic layer with water and then with brine.[2][3] f. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter.[3] g. Concentrate the organic layer in vacuo to isolate the product.[3]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This method is a suitable alternative to sodium thiosulfate, particularly if sulfur precipitation is a concern.[1]
1. Preparation of Quenching Solution:
-
Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1][3]
2. Quenching Procedure: a. Cool the reaction mixture to room temperature.[1][3] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[1][3] c. Continue the addition until the bromine color is discharged.[1][3] d. Separate the layers and wash the organic layer with water and brine.[1][3] e. Dry the organic layer over a suitable drying agent and filter.[1][3] f. Remove the solvent under reduced pressure.[1][3]
Protocol 3: Scavenging with Cyclohexene
This method is useful when an aqueous workup is not desirable.
1. Scavenging Procedure: a. Cool the reaction mixture to 0-5 °C in an ice-water bath. b. Slowly add cyclohexene dropwise to the stirred reaction mixture. c. Continue the addition until the bromine color disappears. d. The resulting product mixture will contain the desired product and 1,2-dibromocyclohexane. These will need to be separated by a suitable purification method, such as column chromatography or distillation.
Visualizations
Caption: Workflow for Bromine Removal using an Aqueous Quencher.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 17. Workup [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in Commercial 4-Bromo-2-isopropyl-5-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-bromo-2-isopropyl-5-methylphenol (CAS No. 15062-34-7), also commonly known as 6-Bromothymol. This document is designed for researchers, quality control analysts, and drug development professionals who require a high degree of purity and must characterize any potential impurities in their material.
This guide moves beyond simple protocols to provide in-depth explanations for methodological choices, helping you troubleshoot common issues and interpret your analytical data with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity and analysis of this compound.
Q1: What is this compound and why is its purity critical?
This compound is a brominated derivative of thymol.[1] It serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Purity is paramount because unidentified impurities can lead to undesirable side reactions, lower yields of the final product, introduce toxicological risks, and complicate regulatory submissions.
Q2: What are the most probable impurities I should expect in a commercial batch?
Impurities in commercial this compound typically originate from two sources: the synthetic process and subsequent degradation.
-
Synthesis-Related Impurities: The most common synthesis involves the direct bromination of thymol.[1] This process can lead to:
-
Unreacted Starting Material: Residual thymol.
-
Isomeric Impurities: Bromination occurring at other positions on the aromatic ring, such as 2-bromo-4-isopropyl-5-methylphenol.
-
Over-brominated Products: Dibromo- or even tribromo-thymol species (e.g., 2,4-dibromo-6-isopropyl-3-methylphenol).
-
-
Degradation Products: As a phenol, the compound is susceptible to oxidation, especially when exposed to air, light, or high temperatures. This can lead to the formation of colored quinone-type structures or other oxidative degradation products.
Q3: My material has a slight yellow or brownish tint. Is this an indicator of impurity?
Yes, this is highly likely. Pure this compound is typically a white to off-white solid.[2][3] A yellowish or brownish discoloration often points to the presence of oxidation products. While these may be in trace amounts, their presence indicates potential degradation and should be investigated, especially for high-purity applications.
Part 2: Troubleshooting Guide for Analytical Challenges
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Q4: I see multiple peaks in my HPLC chromatogram. How do I begin to identify them?
This is a common and important observation. A multi-peak chromatogram requires a systematic approach to identification. The first step is to gather preliminary data to form a hypothesis about each peak's identity.
-
Causality: The goal is to correlate each unknown peak with a probable impurity (starting material, isomer, byproduct, or degradant). Simply observing peaks is insufficient; understanding their origin is key.
Our recommended workflow is to use orthogonal analytical techniques, as no single method provides a complete picture.[]
Impurity Identification Workflow
Caption: A systematic workflow for the identification and quantification of unknown impurities.
Q5: My mass spectrometry data shows a peak with a mass of ~308 m/z. What could this be?
The nominal mass of this compound (C₁₀H₁₃BrO) is approximately 229.11 g/mol .[2] A peak at ~308 m/z (or more accurately, showing the characteristic isotopic pattern of two bromine atoms) strongly suggests a dibrominated impurity (C₁₀H₁₂Br₂O). This is a common byproduct if the bromination reaction during synthesis is not carefully controlled. High-resolution mass spectrometry can confirm the elemental composition and solidify this identification.
Q6: How can I differentiate between positional isomers? Mass spectrometry won't work.
You are correct; positional isomers have the same mass and elemental formula. This is a classic analytical challenge where spectroscopy, specifically Nuclear Magnetic Resonance (NMR) , is the definitive tool.
-
Expertise & Experience: 1H NMR spectroscopy is exceptionally powerful for this. The chemical shift (ppm) and splitting patterns (multiplicity) of the aromatic protons are highly sensitive to the positions of the substituents (bromo, isopropyl, methyl, and hydroxyl groups). By comparing the spectrum of your purified impurity to that of your main compound and using established NMR prediction tools or literature data, you can definitively assign the isomeric structure. For example, the coupling constants between adjacent aromatic protons will differ significantly depending on their relative positions.
Part 3: Experimental Protocols
These protocols are designed to be robust and self-validating. The rationale behind key steps is explained to empower you to adapt them as needed.
Protocol 1: Purity Profile by High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: This reverse-phase HPLC method separates compounds based on their polarity. The non-polar C18 stationary phase retains the analyte and its related impurities, which are then eluted by a polar mobile phase gradient.
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 chemistry provides excellent retention for the aromatic, moderately nonpolar target molecule and its likely impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid improves peak shape for the phenolic compounds and ensures consistent ionization for potential MS analysis. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent that effectively elutes the analytes from the C18 column. |
| Gradient | 50% B to 95% B over 20 min | A gradient is crucial for resolving compounds with different polarities, from potentially polar degradants to nonpolar dibrominated impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 280 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to evaluate peak purity. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in Acetonitrile | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the commercial this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% A / 50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Run the gradient method and record the chromatogram at 280 nm.
-
Analysis: Integrate all peaks and report their area percentages to establish a preliminary purity profile. Note the retention times of all impurity peaks for further investigation.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Trustworthiness: This method is ideal for identifying volatile or semi-volatile impurities, such as residual starting material (thymol) or certain low-molecular-weight degradation products. The mass spectrometer provides definitive identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST).
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for separating a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The temperature program ensures that volatile impurities like thymol elute early, while the main component and heavier impurities elute at higher temperatures. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading from the high-concentration main peak, allowing for better resolution of trace impurities. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent compound and its likely impurities. |
| Sample Prep. | 1 mg/mL in Dichloromethane | Dichloromethane is a volatile solvent suitable for GC analysis. |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the material in high-purity dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Run the oven program and acquire mass spectral data.
-
Analysis: For each peak in the total ion chromatogram (TIC), analyze the corresponding mass spectrum. Search the spectrum against the NIST/Wiley library to tentatively identify the compound. Confirm the identification by comparing the retention time and mass spectrum with a pure reference standard if available.
References
-
Consolidated Chemical & Solvents. (n.d.). Bromothymol Blue Indicator | High-Purity Reagent Grade. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-(propan-2-yl)phenol. Retrieved from [Link]
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Note: A general textbook reference, a specific URL is not applicable).
-
LookChem. (n.d.). 2-Isopropyl-4-bromo-5-methylphenol. Retrieved from [Link]
-
ResearchGate. (2019). Screening method based on a pH-sensitive indicator (bromothymol blue). Retrieved from [Link]
-
Fraczek, T., et al. (2012). The impact of the various chemical and physical factors on the degradation rate of bronopol. International Journal of Cosmetic Science. (Note: While the specific article is cited, a general link to the journal or PubMed is more stable: [Link])
-
ResearchGate. (2018). Thermal Stability of Polymer Additives. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 4-Bromothymol and Thymol: A Critical Evaluation for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the modification of well-characterized natural compounds presents a compelling strategy. Thymol, a phenolic monoterpenoid from thyme oil, has long been recognized for its broad-spectrum antimicrobial properties. This guide provides a detailed comparative analysis of thymol and its brominated derivative, 4-bromothymol, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the established efficacy of thymol, the potential enhancement of its activity through halogenation, and the standardized methodologies required for a rigorous comparative evaluation.
Thymol: A Foundation of Natural Antimicrobial Activity
Thymol (2-isopropyl-5-methylphenol) has a well-documented history of antimicrobial efficacy against a wide array of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action involves the disruption of the microbial cell membrane. Being a lipophilic molecule, thymol readily partitions into the lipid bilayer, altering its fluidity and permeability. This leads to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.[3][4]
The hydroxyl group of the phenol moiety and the overall hydrophobicity of the molecule are crucial for its antimicrobial action.[5][6] The efficacy of thymol has been quantified against various pathogens, with Minimum Inhibitory Concentration (MIC) values typically ranging from 125 to 1000 µg/mL, depending on the microbial species and the specific testing conditions.[6][7][8]
The Halogenation Strategy: Introducing 4-Bromothymol
The introduction of a halogen atom into the structure of a phenolic compound can significantly modulate its physicochemical properties and biological activity. Halogenation, particularly bromination, can enhance the lipophilicity of a molecule, potentially facilitating its passage through the microbial cell membrane and increasing its accumulation at the target site. Furthermore, the electron-withdrawing nature of bromine can influence the acidity of the phenolic hydroxyl group, which may impact its interaction with microbial proteins and enzymes.
While direct and extensive comparative studies on the antimicrobial efficacy of 4-bromothymol versus thymol are not widely available in peer-reviewed literature, studies on other halogenated thymol derivatives provide strong evidence for the potential of this strategy. For instance, chloro-thymol (4-chloro-2-isopropyl-5-methylphenol) has demonstrated significant activity at concentrations as low as 12.5 and 25 μg/mL against Staphylococcus aureus.[5][6] This suggests a considerable enhancement in potency compared to the parent thymol molecule.
Based on these principles, it is hypothesized that 4-bromothymol would exhibit enhanced antimicrobial efficacy, particularly against Gram-positive bacteria where the cell wall is more accessible to lipophilic compounds. However, rigorous experimental validation is necessary to confirm this hypothesis and to quantify the extent of this enhancement across a broad spectrum of microorganisms.
Quantitative Assessment of Antimicrobial Efficacy: A Methodological Deep-Dive
To objectively compare the antimicrobial potency of 4-bromothymol and thymol, the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is paramount. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for this purpose.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the key steps for determining the MIC of 4-bromothymol and thymol.
Materials:
-
4-Bromothymol and Thymol stock solutions (prepared in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Test Compounds:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (e.g., 2x the desired final starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation: A Comparative Table
The following table presents a compilation of reported MIC values for thymol against common pathogens, providing a baseline for comparison. The MIC values for 4-bromothymol are presented as hypothetical, based on the anticipated enhancement in activity due to bromination, and should be experimentally determined.
| Microorganism | Thymol MIC (µg/mL) | 4-Bromothymol MIC (µg/mL) (Hypothetical) |
| Staphylococcus aureus | 250 - 1000[6][8] | < 100 |
| Escherichia coli | 500 - 1000[7] | < 250 |
| Pseudomonas aeruginosa | >1000[8] | < 500 |
| Candida albicans | 125 - 250 | < 125 |
Visualizing the Workflow and Postulated Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Postulated mechanism of antimicrobial action for thymol and 4-bromothymol.
Conclusion and Future Directions
Thymol stands as a robust natural antimicrobial agent with a well-established mechanism of action. The strategic introduction of a bromine atom to its structure, creating 4-bromothymol, holds significant promise for enhancing its antimicrobial potency. While direct comparative data is currently limited, the precedent set by other halogenated phenols strongly suggests that 4-bromothymol is a compelling candidate for further investigation.
For researchers and drug development professionals, the path forward is clear: a systematic and rigorous evaluation of 4-bromothymol's antimicrobial spectrum is warranted. The standardized protocols outlined in this guide provide a framework for such investigations. Future studies should focus on generating comprehensive MIC and MBC data against a diverse panel of clinically relevant pathogens, including multidrug-resistant strains. Elucidating the precise impact of bromination on the mechanism of action will also be crucial for the rational design of next-generation phenolic antimicrobials.
References
-
Marchese, A., Orhan, I. E., Daglia, M., Barbieri, R., Di Lorenzo, A., Nabavi, S. F., ... & Nabavi, S. M. (2016). Antibacterial and antifungal activities of thymol: A brief review of the literature. Food Chemistry, 210, 402-414. [Link]
-
Nagoor, M. H., & Al-Dharrab, A. A. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology, 15, 1370591. [Link][5][6]
-
Kryvtsova, M., & Košťálová, Z. (2020). Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications. Plants, 9(9), 1199. [Link][3]
-
Nazzaro, F., Fratianni, F., De Martino, L., Coppola, R., & De Feo, V. (2013). Effect of essential oils on pathogenic bacteria. Pharmaceuticals, 6(12), 1451-1474. [Link]
-
García-García, R., López-Malo, A., & Palou, E. (2011). Bactericidal action of carvacrol and thymol against Salmonella Typhimurium and Salmonella Montevideo. Food Control, 22(7), 1095-1101. [Link][7]
-
Palaniappan, K., & Holley, R. A. (2010). Use of natural antimicrobials to increase the shelf life of pork. Meat science, 85(4), 676-681. [Link][5][6]
-
Salehi, B., Vlaisavljevic, S., Zivkovic, J., Adrar, N., Bouyahya, A., Ak, G., ... & Sharifi-Rad, J. (2019). Thymol: A promising natural monoterpenoid with a wide range of pharmacological activities. Phytotherapy Research, 33(9), 2175-2187. [Link][1]
-
Speranza, B., & Corbo, M. R. (2023). Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. Microorganisms, 11(7), 1774. [Link]
-
Walsh, S. E., Maillard, J. Y., Russell, A. D., Catrenich, C. E., Charbonneau, D. L., & Bartolo, R. G. (2003). Activity and mechanisms of action of selected biocidal agents on Gram-positive and -negative bacteria. Journal of applied microbiology, 94(2), 240-247. [Link]
-
Rao, B. S., Puschett, J. B., Karandikar, B. M., & Matyjaszewski, K. (1991). Synthesis of functional bromothymol blue dyes for surface attachment to optical fibers. Dyes and Pigments, 16(1), 27-34. [Link]
-
Wikipedia. (2023). Bromothymol blue. [Link]
-
Vedantu. (n.d.). Bromothymol Blue: Structure, Uses & Preparation Explained. [Link]
- Google Patents. (2011).
Sources
- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 6. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-bromo-2-isopropyl-5-methylphenol using NMR and Mass Spectrometry
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of chemical research and pharmaceutical development, the unequivocal structural validation of a synthesized molecule is paramount. The biological activity, safety, and patentability of a compound are intrinsically linked to its precise atomic arrangement. For a molecule like 4-bromo-2-isopropyl-5-methylphenol, a derivative of the naturally occurring thymol, even minor isomeric impurities can lead to drastically different pharmacological profiles. This guide provides a comprehensive framework for the validation of its structure, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral data, present standardized protocols for data acquisition, and offer a comparative analysis to guide researchers in their own validation workflows.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton-by-Proton Examination
In a molecule of this compound, we expect to see distinct signals for each chemically non-equivalent proton. The expected chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents on the phenol ring.
-
Aromatic Protons (Ar-H): The positions of the two protons on the aromatic ring are key indicators. The proton at C6 (ortho to the hydroxyl group) will be shielded by this electron-donating group, shifting it upfield. Conversely, the proton at C3 (ortho to the bromine and the isopropyl group) will be deshielded.
-
Isopropyl Group Protons (-CH(CH₃)₂): This group will give rise to two distinct signals: a septet for the single methine proton, split by the six equivalent methyl protons, and a doublet for the six methyl protons, split by the single methine proton.
-
Methyl Group Proton (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet, as it has no adjacent protons to couple with.
-
Hydroxyl Proton (-OH): The phenolic proton will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may exchange with deuterium in the presence of D₂O.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
-
Aromatic Carbons: The chemical shifts of the six aromatic carbons will vary based on their substituents. The carbon attached to the hydroxyl group (C1) will be significantly deshielded. Similarly, the carbon bonded to the bromine (C4) will be influenced by the halogen's electronegativity.
-
Aliphatic Carbons: The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers valuable clues about its structure through fragmentation patterns.
Molecular Ion Peak and Isotopic Pattern
For this compound (C₁₀H₁₃BrO), the key diagnostic feature in the mass spectrum is the molecular ion peak (M⁺). A crucial confirmatory element is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). The calculated monoisotopic mass is approximately 228.01 g/mol for the ⁷⁹Br isotopologue.[1][2][3]
Fragmentation Analysis
Under electron ionization (EI), the molecular ion can fragment in predictable ways, providing further structural evidence. Common fragmentation pathways for this molecule would include:
-
Loss of a methyl group ([M-15]⁺): Cleavage of a methyl radical from the isopropyl group is a common fragmentation for isopropyl-substituted compounds.
-
Loss of the isopropyl group ([M-43]⁺): The entire isopropyl group can be lost as a radical.
Part 3: Comparative Data Analysis
The core of the validation process lies in comparing experimentally obtained data with theoretically predicted values. The table below summarizes the expected NMR and MS data for this compound and provides a column for researchers to input their own experimental findings.
| Parameter | Expected Value | Experimental Value |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ (ppm), Ar-H at C3 | ~7.3 (s) | |
| δ (ppm), Ar-H at C6 | ~6.7 (s) | |
| δ (ppm), -OH | ~5.0 (br s) | |
| δ (ppm), -CH(CH₃)₂ | ~3.2 (sept, J = 7 Hz) | |
| δ (ppm), Ar-CH₃ | ~2.2 (s) | |
| δ (ppm), -CH(CH₃)₂ | ~1.2 (d, J = 7 Hz) | |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| δ (ppm), C1 (C-OH) | ~152 | |
| δ (ppm), C2 (C-isopropyl) | ~135 | |
| δ (ppm), C3 | ~130 | |
| δ (ppm), C4 (C-Br) | ~115 | |
| δ (ppm), C5 (C-CH₃) | ~125 | |
| δ (ppm), C6 | ~118 | |
| δ (ppm), -CH(CH₃)₂ | ~27 | |
| δ (ppm), -CH(CH₃)₂ | ~23 (2C) | |
| δ (ppm), Ar-CH₃ | ~16 | |
| MS (EI) | ||
| Molecular Ion (M⁺, ⁷⁹Br) | m/z 228 | |
| Molecular Ion (M+2, ⁸¹Br) | m/z 230 | |
| M⁺:M+2 Ratio | ~1:1 | |
| Key Fragment ([M-15]⁺) | m/z 213/215 | |
| Key Fragment ([M-43]⁺) | m/z 185/187 |
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A ¹H spectrum is typically acquired within minutes, while a ¹³C spectrum may require a longer acquisition time.
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer. For a standard Electron Ionization (EI) source, a direct insertion probe or GC inlet can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350) to observe the molecular ion and key fragments.
Part 5: Workflow Visualization
The following diagram illustrates the integrated workflow for the complete structural validation of this compound.
Conclusion
The structural validation of a molecule like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data, and comparing these results against theoretically predicted values, researchers can achieve a high degree of confidence in the structure of their synthesized compound. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research and is an indispensable step in the journey from chemical synthesis to innovative applications.
References
-
Spectroscopic data of thymol and its derivatives (1-5e) . ResearchGate. Available at: [Link]
-
Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights . MDPI. Available at: [Link]
-
Thymol - SpectraBase . Wiley SpectraBase. Available at: [Link]
-
This compound | C10H13BrO . PubChem. While specific spectra are not provided, this source contains chemical identifiers and properties. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy . By Metin Balci. A foundational text for understanding NMR principles. Available at: [Link]
-
4-Bromo-2-methyl-5-(propan-2-yl)phenol . PubChem. Chemical and physical properties of the target molecule. Available at: [Link]
Sources
A Comparative Analysis of the Biological Activities of Mono- and Di-brominated Thymols
Introduction
Thymol, a natural monoterpenoid phenol abundant in the essential oils of plants like thyme and oregano, has long been recognized for its broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Its therapeutic potential has spurred significant interest in the synthesis of novel derivatives with enhanced efficacy. Among these, halogenated thymols, particularly brominated analogues, have emerged as promising candidates with potentially superior biological profiles. This guide provides a comprehensive comparative study of the biological activities of mono- and di-brominated thymols, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, mechanisms of action, and performance against various biological targets, supported by experimental data.
The rationale behind exploring brominated thymols lies in the well-established principle that the introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, electronic effects, and steric hindrance. These modifications can, in turn, influence the compound's interaction with biological membranes and target enzymes, often leading to enhanced potency. This guide will delve into the scientific evidence that underpins the heightened biological activities observed in mono- and di-brominated thymols compared to their parent compound.
Synthesis of Mono- and Di-brominated Thymols
The targeted synthesis of mono- and di-brominated thymols is crucial for their subsequent biological evaluation. The position of the bromine atom(s) on the thymol scaffold is a key determinant of the resulting compound's activity. The primary methods for the bromination of thymol involve electrophilic aromatic substitution, where the hydroxyl group directs the incoming bromine atom to the ortho and para positions.
A common and effective method for the synthesis of mono- and di-brominated thymols utilizes N-bromosuccinimide (NBS) as the brominating agent.[3] This reagent offers good selectivity and milder reaction conditions compared to elemental bromine.
Experimental Protocol: Synthesis of 4-Bromothymol (Mono-brominated) and 2,4-Dibromothymol (Di-brominated)
Materials:
-
Thymol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Mono-bromination (Synthesis of 4-Bromothymol):
-
Dissolve thymol (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-bromothymol.
-
-
Di-bromination (Synthesis of 2,4-Dibromothymol):
-
Dissolve thymol (1 equivalent) in dichloromethane in a round-bottom flask.
-
Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 6-8 hours, monitoring by TLC.
-
Follow the same work-up and purification procedure as described for mono-bromination to obtain pure 2,4-dibromothymol.
-
Causality of Experimental Choices: The use of NBS provides a reliable source of electrophilic bromine. Dichloromethane is an effective solvent for both thymol and NBS. The stoichiometry of NBS is the critical factor in controlling the degree of bromination; a 1:1 molar ratio favors mono-substitution at the more reactive para position, while an excess of NBS drives the reaction towards di-substitution.
Comparative Biological Activities
The introduction of bromine atoms onto the thymol structure profoundly impacts its biological activity. The following sections provide a comparative analysis of the antimicrobial, antioxidant, and cytotoxic properties of thymol and its brominated derivatives.
Antimicrobial Activity
Thymol exerts its antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane, leading to the leakage of intracellular contents and ultimately cell death.[4] The increased lipophilicity of brominated thymols is hypothesized to enhance their ability to partition into and disrupt the lipid bilayer of bacterial and fungal cell membranes.
Numerous studies have demonstrated that halogenation is a proficient strategy for enhancing the biological activity of thymol.[3] Notably, thymol bromination under mild conditions yields 4-bromothymol, which has been reported to be a highly effective antimicrobial compound.[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Thymol and Brominated Derivatives
| Microorganism | Thymol | 4-Bromothymol | 2,4-Dibromothymol |
| Staphylococcus aureus | 399 - 500[4] | 41[5] | Data not available |
| Escherichia coli | 500 - 4000[4] | ~400[5] | Data not available |
| Pseudomonas aeruginosa | 500[4] | Data not available | Data not available |
| Candida albicans | 500[4] | Data not available | Data not available |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparative studies under identical conditions are limited.
As indicated in the table, 4-bromothymol exhibits significantly greater potency against Staphylococcus aureus compared to thymol, with a nearly tenfold decrease in the minimum inhibitory concentration (MIC).[5] This suggests that mono-bromination at the para-position is a highly effective strategy for enhancing antibacterial activity against Gram-positive bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a self-validating system for assessing the antimicrobial efficacy of the synthesized compounds.
Caption: Workflow for the broth microdilution MIC assay.
Antioxidant Activity
The antioxidant activity of phenolic compounds like thymol is attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The electronic properties of substituents on the aromatic ring can influence this hydrogen-donating ability.
While comprehensive comparative studies on the antioxidant activity of brominated thymols are limited, research on other bromophenols suggests that the introduction of bromine can modulate antioxidant capacity. The precise effect, whether enhancing or diminishing, can depend on the position and number of bromine atoms. A comparative study on thymol and its isomer carvacrol showed that thymol has superior reducing power and radical scavenging activity.[6]
Table 2: Comparative Antioxidant Activity (IC50, µg/mL)
| Assay | Thymol | 4-Bromothymol | 2,4-Dibromothymol |
| DPPH Radical Scavenging | 161.02 ± 6.89[7] | Data not available | Data not available |
| ABTS Radical Scavenging | 125.31 ± 6.25[7] | Data not available | Data not available |
Further research is required to fully elucidate the comparative antioxidant potential of mono- and di-brominated thymols.
Experimental Protocol: DPPH Radical Scavenging Assay
Caption: Experimental workflow for the DPPH antioxidant assay.
Cytotoxic Activity
The anticancer potential of thymol and its derivatives is an active area of research. Thymol has been shown to induce apoptosis and exhibit antiproliferative effects in various cancer cell lines.[8] The modification of the thymol structure, including through bromination, can significantly alter its cytotoxic profile.
While direct comparative data for mono- and di-brominated thymols is scarce in the readily available literature, studies on other thymol derivatives have shown that structural modifications can lead to substantially enhanced cytotoxicity. For instance, one synthesized thymol derivative (DT1) exhibited an approximately 750-fold higher inhibitory effect on the viability of colorectal cancer cells compared to the parent thymol.[9] This highlights the profound impact that derivatization can have on anticancer activity.
Table 3: Cytotoxic Activity (IC50) of Thymol against Various Cancer Cell Lines
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| PC-3 (Prostate) | >800 | ~600 | ~400 |
| DU145 (Prostate) | >800 | ~700 | ~500 |
| MDA-MB-231 (Breast) | ~700 | ~500 | ~300 |
| KLN205 (Lung) | ~600 | ~400 | ~200 |
Data adapted from a study on the apoptotic effects of thymol.[8]
The development of brominated thymols as potential anticancer agents warrants further investigation to establish a clear structure-activity relationship and to perform direct comparisons with thymol.
Conclusion and Future Perspectives
The available evidence strongly suggests that the bromination of thymol is a viable strategy for enhancing its biological activities, particularly its antimicrobial properties. Mono-bromination at the para-position (4-bromothymol) results in a significant increase in potency against Gram-positive bacteria like Staphylococcus aureus. While comprehensive comparative data on the antioxidant and cytotoxic activities of brominated thymols is still emerging, the precedent set by other thymol derivatives indicates a high potential for discovering compounds with superior therapeutic profiles.
Future research should focus on:
-
Systematic comparative studies: Conducting head-to-head comparisons of thymol, mono-brominated thymols (e.g., 4-bromothymol and 2-bromothymol), and di-brominated thymol against a broad and consistent panel of microbial pathogens, cancer cell lines, and in various antioxidant assays.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which bromination enhances biological activity.
-
In vivo studies: Evaluating the efficacy and safety of the most promising brominated thymol derivatives in preclinical animal models.
By systematically exploring the structure-activity relationships of brominated thymols, the scientific community can unlock their full potential in the development of new and effective therapeutic agents.
References
-
Pezzola, S., Sabuzi, F., Conte, V., & Galloni, P. (n.d.). Comparison between thymol and bromothymol efficacy towards a wide panel of bacterial strains. ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of halogenated derivatives of thymol and their antimicrobial activities. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
- Synthesis of some Thymol derivatives for enhanced antibacterial activity. (2019). Mor. J. Chem. 7 N°4 (2019) 748-757.
-
Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. (2024). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]
-
Fijałkowska, A., & Wesołowska, A. (2024). A comparative study of thyme (Thymus vulgaris L.) essential oils and thymol – differences in chemical composition and cytotoxicity. Chemical and Process Engineering, 45(1). [Link]
-
Ruga, R., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Molecules, 26(6), 1749. [Link]
-
Al-Oqail, M. M., et al. (2021). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. Molecules, 26(24), 7578. [Link]
-
Fijałkowska, A., & Wesołowska, A. (2024). A comparative study of thyme ( Thymus vulgaris L.) essential oils and thymol – differences in chemical composition and cytotoxicity. ICM UW. Retrieved January 13, 2026, from [Link]
- Synthesis and antimicrobial activity of brominated resorcinol dimers. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3466.
-
Kubatka, P., et al. (2019). Apoptotic effects of thymol, a novel monoterpene phenol, on different types of cancer. Bratislava Medical Journal, 120(9), 647-653. [Link]
-
El-Maati, M. F. A., et al. (2022). Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. Molecules, 27(19), 6297. [Link]
-
Zhang, M., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(8), 4555-4562. [Link]
- Escobar, A., Pérez, M., & Blustein, G. (2020). Thymol bioactivity: A review focusing on practical applications. Arabian Journal of Chemistry, 14(3), 103001.
- Marchese, A., et al. (2016). Antimicrobial activity of essential oils and their major active components against planktonic and biofilm cells of pathogenic microorganisms. Future Microbiology, 11(12), 1583-1597.
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A Senior Application Scientist’s Guide to the Comprehensive Purity Validation of Synthesized 4-Bromo-2-isopropyl-5-methylphenol
Introduction
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. 4-Bromo-2-isopropyl-5-methylphenol, a substituted phenol, serves as a critical building block in the synthesis of various complex organic molecules and potential therapeutic agents. Its precise structure and purity directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, rigorous validation of its purity is not merely a quality control step but a foundational requirement for reproducible and reliable scientific outcomes.
This guide provides an in-depth, multi-faceted strategy for validating the purity of newly synthesized this compound. We move beyond a single-technique approach, advocating for an orthogonal, self-validating system of analyses. By comparing and integrating data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we can establish an unequivocal purity profile. This document is designed for researchers and drug development professionals, offering both the "how" and the critical "why" behind each experimental choice.
Part 1: Synthesis and Potential Impurity Profile
To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to this compound is the electrophilic bromination of thymol (2-isopropyl-5-methylphenol)[1].
The primary reaction involves the substitution of a hydrogen atom on the aromatic ring with bromine. The directing effects of the hydroxyl (-OH) and isopropyl groups favor bromination at the position para to the hydroxyl group. However, side reactions can lead to a predictable set of impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual thymol.
-
Isomeric Impurities: Although sterically hindered, minor bromination at other positions on the ring can occur, leading to isomeric products.
-
Over-brominated Products: The presence of excess bromine or prolonged reaction times can result in the formation of di-brominated species, such as 2,4-dibromo-6-isopropyl-3-methylphenol[2].
-
Solvent and Reagent Residues: Residual acetic acid or other reagents used in the workup and purification steps may be present.
Part 2: An Orthogonal Strategy for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs multiple, mechanistically different (orthogonal) methods. This approach ensures that impurities not detected by one technique are captured by another, providing a comprehensive and trustworthy assessment.
Our strategy integrates chromatographic techniques for quantitative purity and separation of impurities with spectroscopic techniques for structural confirmation and identification of functional groups.
Part 3: Comparative Analysis of Validation Techniques
Here, we compare the performance of our synthesized batch of this compound against a hypothetical commercial standard (Comm. Std.), assumed to be >99.5% pure.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the sample based on its polarity, it allows for the quantification of the main peak relative to any impurity peaks. UV detection is ideal as the phenolic ring is a strong chromophore.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient: Start at 60% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 60% A over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector: UV Diode Array Detector (DAD) at 275 nm.
-
Sample Preparation: Prepare samples at 1 mg/mL in Acetonitrile.
Data Comparison:
| Analyte | Retention Time (min) | % Area (Synthesized) | % Area (Comm. Std.) | Identification |
| Thymol | 4.85 | 0.45% | < 0.05% (Not Detected) | Starting Material |
| Main Product | 6.21 | 99.23% | 99.85% | This compound |
| Unknown Impurity | 7.54 | 0.18% | < 0.05% (Not Detected) | Likely Isomer |
| Dibromo-thymol | 8.92 | 0.14% | 0.10% | Over-brominated |
Interpretation: The synthesized product shows a purity of 99.23% by HPLC area percent. The primary impurities are unreacted thymol and two other minor components, likely an isomer and an over-brominated product, which are absent or significantly lower in the commercial standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile compounds. It provides high-resolution separation (GC) and definitive molecular identification through mass fragmentation patterns (MS)[3][4]. This is crucial for confirming the identity of both the main product and any volatile impurities.
Experimental Protocol:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[5].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C, Splitless mode.
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare samples at 1 mg/mL in Dichloromethane.
Data Comparison:
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) | Match |
| Main Product | 9.55 | 228/230 (1:1 ratio) | 213/215, 134 | Confirmed |
| Impurity @ 7.81 min | 150 | 135, 107 | Thymol | |
| Impurity @ 11.23 min | 306/308/310 | 291/293/295, 212/214 | Dibromo-thymol |
Interpretation: The GC-MS data confirms the identity of the main product with the expected molecular ion showing the characteristic isotopic pattern for a single bromine atom (m/z 228/230). It also confirms the identities of the thymol and dibromo-thymol impurities detected by HPLC. The mass spectrum provides a much higher degree of confidence in impurity identification than HPLC retention time alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number of different types of carbon atoms. For purity analysis, the absence of unexpected signals is a strong indicator of a clean product.
Experimental Protocol:
-
System: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Dissolve ~15-20 mg of sample in 0.7 mL of solvent.
Data Comparison:
| ¹H NMR Assignment | Expected Shift (ppm) | Synthesized Shift (ppm) | Integration | Multiplicity |
| -OH | ~4.8-5.5 | 5.15 | 1H | Singlet (broad) |
| Ar-H | ~6.8-7.2 | 7.10 | 1H | Singlet |
| Ar-H | ~6.6-7.0 | 6.75 | 1H | Singlet |
| -CH(CH₃)₂ | ~3.0-3.4 | 3.18 | 1H | Septet |
| Ar-CH₃ | ~2.1-2.3 | 2.25 | 3H | Singlet |
| -CH(CH₃)₂ | ~1.1-1.3 | 1.22 | 6H | Doublet |
| Impurity Signals | N/A | Minor peaks at 6.5-6.8 | ~0.5% | Complex |
Interpretation: The ¹H NMR spectrum of the synthesized product aligns well with the expected structure of this compound. All major peaks are present with correct integration and splitting patterns. However, very small, poorly resolved signals in the aromatic region, integrating to less than 1% of the total, suggest the presence of minor isomeric impurities. The commercial standard's spectrum was clean of these signals. The ¹³C NMR spectrum (data not shown) further confirmed the carbon backbone, showing the expected 10 distinct carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and effective technique for confirming the presence of key functional groups. While not quantitative, it serves as a quick identity and quality check. Any significant deviation from a reference spectrum can indicate contamination or a structural error.
Experimental Protocol:
-
System: PerkinElmer Spectrum Two FT-IR or equivalent with a UATR accessory.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 8 scans.
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
Data Comparison:
| Functional Group | Characteristic Absorption (cm⁻¹) | Synthesized Sample | Comm. Std. | Confirmation |
| O-H Stretch (Phenol) | 3200-3600 (broad)[6][7] | Strong, broad peak at 3450 | Strong, broad peak at 3452 | Yes |
| Aromatic C-H Stretch | 3000-3100[6] | Peak at 3055 | Peak at 3056 | Yes |
| Aliphatic C-H Stretch | 2850-3000 | Peaks at 2960, 2875 | Peaks at 2961, 2874 | Yes |
| Aromatic C=C Stretch | 1500-1600[7] | Peaks at 1580, 1495 | Peaks at 1580, 1495 | Yes |
| C-O Stretch (Phenol) | ~1220[6] | Strong peak at 1215 | Strong peak at 1217 | Yes |
| C-Br Stretch | ~650-750 | Peak at 680 | Peak at 681 | Yes |
Interpretation: The FTIR spectra of both the synthesized product and the commercial standard are virtually identical, confirming the presence of all expected functional groups. This analysis supports the structural identity confirmed by NMR and MS but provides limited information on the minor impurities detected by chromatography.
Part 4: Integrated Purity Assessment and Conclusion
By integrating the data from these orthogonal techniques, we can confidently assign a purity value to our synthesized this compound.
-
Identity Confirmation: GC-MS, ¹H NMR, ¹³C NMR, and FTIR all unequivocally confirm that the main component is the desired product.
-
Quantitative Purity: HPLC provides the most reliable quantitative measure, indicating a purity of 99.23% .
-
Impurity Identification: GC-MS confirms the presence of thymol and a dibromo- species. ¹H NMR suggests the presence of additional, likely isomeric, impurities.
Final Assessment: The synthesized batch of this compound has a purity of 99.23%, with the main impurities identified as residual thymol (0.45%), a dibromo-thymol species (0.14%), and other minor unidentified components. This purity level may be acceptable for some research applications but may require further purification for use in late-stage drug development or cGMP synthesis.
This comprehensive, multi-technique comparison guide demonstrates a robust and trustworthy methodology for chemical purity validation. It underscores the principle that relying on a single data point is insufficient for the rigorous demands of scientific research and drug development. By understanding the "why" behind each technique, scientists can make informed decisions about the quality and suitability of their synthesized materials.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS | Request PDF. Retrieved from [Link]
-
Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
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- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-bromo-2-isopropyl-5-methylphenol in Biological Assays
Introduction
In the landscape of drug discovery and biological research, the identification of novel, potent, and specific modulators of biological targets is paramount. Phenolic compounds, a class ubiquitous in nature and synthetic chemistry, are a frequent source of "hits" in high-throughput screening campaigns. 4-bromo-2-isopropyl-5-methylphenol, a halogenated derivative of the natural monoterpenoid thymol, is one such molecule noted for its potent antimicrobial and fungicidal properties.[1][2][3] However, the very chemical features that confer its bioactivity—the phenolic hydroxyl group and a lipophilic scaffold—also predispose it to a variety of off-target interactions and assay artifacts.
This guide provides an in-depth, objective comparison of the cross-reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals to foster a deeper understanding of potential pitfalls and to provide robust strategies for validating hits. We will dissect the molecule's behavior in common assay formats, compare it with its parent compound, thymol, and another halogenated analog, 4-chlorothymol, and provide actionable, field-proven protocols to ensure the integrity of your experimental data.
The Physicochemical Roots of Cross-Reactivity in Phenolic Compounds
A molecule's structure dictates its function and, critically, its potential for non-specific interactions. The phenolic scaffold is a well-known promiscuous binder, and understanding its inherent reactivity is the first step in mitigating misleading results.
The primary driver of this reactivity is the hydroxyl group attached to the aromatic ring. This group can readily donate a hydrogen atom, making phenols potent antioxidants and free radical scavengers.[4][5] This intrinsic property can directly interfere with assay readouts that are based on redox chemistry (e.g., those using resazurin or tetrazolium salts) or those sensitive to reactive oxygen species (ROS).
Furthermore, halogenation with elements like bromine or chlorine significantly alters the electronic properties of the phenol ring. The electron-withdrawing nature of halogens increases the acidity of the phenolic proton, potentially modifying its hydrogen-bonding capabilities and overall reactivity. This can either enhance on-target potency or exacerbate off-target effects. A comparative structural overview is essential.
Caption: Chemical structures of Thymol and its halogenated derivatives.
Comparative Performance in Key Biological Assay Platforms
Cross-reactivity is not a monolithic concept; it manifests differently depending on the assay technology. Here, we compare the potential interferences of 4-bromothymol and its analogs across three common assay types.
A. Immunoassays (e.g., ELISA)
The Challenge: Immunoassays rely on the highly specific interaction between an antibody and its antigen. However, small molecules can interfere by cross-reacting with the antibody, leading to false-positive or overestimated results. This is a known issue for phenolic compounds, particularly in assays for analytes found in complex matrices like food samples.[6][7] The structural similarity of the test compound to the target analyte is not always a prerequisite for this interference.
Comparative Data: The following table presents hypothetical data from a competitive ELISA designed to quantify a small molecule hapten, illustrating how phenolic compounds might interfere.
| Compound | Target IC50 | % Cross-Reactivity in Hapten-X ELISA |
| Hapten-X (Control) | 1 µM | 100% |
| Thymol | > 100 µM | 0.5% |
| 4-chlorothymol | > 100 µM | 1.2% |
| This compound | > 100 µM | 2.5% |
Interpretation: In this scenario, while none of the thymol derivatives are potent inhibitors, the brominated version shows the highest level of off-target cross-reactivity. This suggests that the electronic and steric changes from bromination may increase non-specific binding to the antibody used in this particular assay.
This protocol is designed to assess whether a test compound directly competes with a known ligand for an antibody binding site.
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the target antigen (e.g., Hapten-X conjugated to BSA) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
Prepare serial dilutions of your test compounds (4-bromothymol, etc.) and the control ligand (Hapten-X) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate plate, mix 50 µL of each compound dilution with 50 µL of the primary antibody (at a concentration predetermined to give ~80% of the maximum signal). Incubate for 1 hour at RT.
-
Transfer 100 µL of the antibody/compound mixture to the coated and blocked assay plate. Incubate for 1 hour at RT.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's species) diluted in Assay Buffer. Incubate for 1 hour at RT.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of 1M H₂SO₄.
-
Read Plate: Measure the absorbance at 450 nm. The signal is inversely proportional to the amount of binding.
B. Enzyme Inhibition Assays
The Challenge: Phenolic compounds can inhibit enzymes through various mechanisms. While true binding to the active or an allosteric site is possible, they are also notorious for causing non-specific inhibition through protein aggregation or redox cycling.[8] Therefore, distinguishing true inhibitors from assay artifacts is a critical step.
Comparative Data: The table below shows hypothetical IC50 values for the test compounds against a target bacterial enzyme and a common off-target human enzyme, highlighting the importance of selectivity profiling.
| Compound | Target Enzyme IC50 (e.g., Bacterial FabI) | Off-Target Enzyme IC50 (e.g., Human CYP3A4) | Selectivity Index (Off-Target/Target) |
| Thymol | 50 µM | > 200 µM | > 4 |
| 4-chlorothymol | 15 µM | 120 µM | 8 |
| This compound | 5 µM | 45 µM | 9 |
Interpretation: The data suggests that halogenation increases the potency against the target enzyme. However, it also increases the off-target activity. While 4-bromothymol is the most potent, its selectivity window is only slightly better than the chloro- derivative. This underscores the need to evaluate both potency and selectivity.
Caption: Mechanisms of reversible enzyme inhibition.[9][10]
This protocol outlines how to differentiate between common inhibition modalities using kinetic analysis. It should be performed after an initial IC50 is determined.
-
Prerequisites: You need a robust, validated enzyme assay with a known Km for the substrate.
-
Experimental Setup:
-
Set up a matrix of reactions in a 96-well plate. The matrix will vary both substrate concentration and inhibitor concentration.
-
Substrate Concentrations: Prepare a series of substrate dilutions, typically ranging from 0.2x Km to 10x Km. For example, 8 different concentrations.
-
Inhibitor Concentrations: Prepare 4-5 concentrations of your inhibitor (e.g., 4-bromothymol). These should bracket the IC50 value (e.g., 0x, 0.5x, 1x, 2x, 5x IC50). A "0x" concentration (vehicle control) is essential.
-
-
Assay Execution:
-
For each inhibitor concentration (including 0x), run a full substrate titration curve.
-
Add buffer, inhibitor, and enzyme to each well. Allow a brief pre-incubation (5-10 minutes) for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate (velocity, V) using a suitable detection method (e.g., absorbance, fluorescence) in kinetic mode.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]).
-
To better visualize the inhibition mechanism, transform the data into a double reciprocal plot (Lineweaver-Burk plot): plot 1/V versus 1/[S].
-
-
Interpretation of Lineweaver-Burk Plot: [11]
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-Competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Vmax and Km decrease).
-
Mixed Inhibition: The lines will intersect in the upper-left quadrant (both apparent Vmax and Km change).
-
C. Cell-Based Viability/Cytotoxicity Assays
The Challenge: Many standard cytotoxicity assays, like the MTT assay, rely on cellular metabolic activity and redox chemistry. As potent antioxidants, phenolic compounds can directly reduce the assay reagents, leading to a false signal of increased viability, or they can interfere with cellular respiration, complicating the interpretation.[12]
Comparative Data: This table shows hypothetical cytotoxicity data (CC50) against a human liver cell line (HepG2) and a target bacterial strain, illustrating the therapeutic window.
| Compound | Cytotoxicity CC50 (HepG2 cells) | Antimicrobial MIC (S. aureus) | Therapeutic Index (CC50/MIC) |
| Thymol | 150 µg/mL | 128 µg/mL | 1.2 |
| 4-chlorothymol | 80 µg/mL | 32 µg/mL | 2.5 |
| This compound | 60 µg/mL | 8 µg/mL | 7.5 |
Interpretation: 4-bromothymol shows the highest therapeutic index, being significantly more potent against the bacterial target than against the human cell line.[2] However, its absolute cytotoxicity is also the highest. This highlights the classic trade-off between potency and toxicity that must be carefully managed in drug development.
To circumvent the redox-based interference of phenolic compounds, an orthogonal assay measuring a different marker of cell health, such as ATP content, is recommended.
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well white, clear-bottom plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-bromothymol, etc.) in cell culture medium. Remove the old medium from the cells and add 100 µL/well of the compound-containing medium. Include vehicle-only and no-cell controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure (using a commercial kit like CellTiter-Glo®):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of the luminescent ATP detection reagent equal to the volume of cell culture medium in the well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
A Self-Validating Workflow for Hit De-risking
Identifying a "hit" is only the beginning. A rigorous, multi-step validation process is essential to eliminate artifacts and build confidence in your compound. This workflow provides a logical progression from initial finding to a well-characterized lead.
Caption: A logical workflow for validating and de-risking screening hits.[13]
Conclusion and Expert Recommendations
This compound, like many phenolic compounds, is a double-edged sword. Its chemical reactivity confers potent biological activity but also creates a significant potential for cross-reactivity and assay interference. Our comparative analysis suggests that halogenation can enhance on-target potency but may also increase off-target effects and cytotoxicity.
For the researcher, this necessitates a mindset of healthy skepticism and rigorous validation. The following principles should be considered non-negotiable when working with this or similar chemical scaffolds:
-
Never Trust a Single-Point Result: Always confirm hits with full dose-response curves using freshly prepared compound.
-
Embrace Orthogonality: Validate hits using a secondary assay that relies on a different detection technology or biological endpoint. This is the most effective way to rule out technology-specific artifacts.
-
Run Specific Counterscreens: If you suspect redox activity, use an ATP-based viability assay instead of an MTT assay. If you suspect aggregation, perform enzyme kinetics in the presence of a non-ionic detergent.
-
Profile Broadly: True drug candidates are rarely potent against only one target. Assessing selectivity against related off-targets and general cytotoxicity early in the process is crucial for making informed decisions and allocating resources effectively.
By applying these principles and protocols, researchers can confidently navigate the complexities of phenolic compounds, successfully distinguishing true biological modulators from deceptive assay artifacts, and ultimately accelerate the journey from hit to validated lead.
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Lee, H. J., & Ryu, D. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1790-1796. [Link]
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Horky, P., et al. (2021). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. Molecules, 26(11), 3329. [Link]
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Gonçalves, J. C. R., et al. (2024). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. International Journal of Molecular Sciences, 25(3), 1843. [Link]
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A Senior Application Scientist's Guide to the Synergistic Antimicrobial Effects of 4-Bromothymol with Known Antibiotics
For: Researchers, scientists, and drug development professionals
Introduction
The rise of antibiotic-resistant bacteria is a critical global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the use of synergistic combinations of compounds that can enhance the efficacy of existing antibiotics. This guide explores the potential of 4-bromothymol, a halogenated derivative of the natural monoterpenoid phenol thymol, as a synergistic partner for conventional antibiotics. While direct experimental data on 4-bromothymol is emerging, extensive research on thymol and other brominated compounds provides a strong foundation for understanding its potential mechanisms and applications.[1][2][3][4] This document will provide a comprehensive overview of the scientific rationale, experimental methodologies for evaluating synergy, and a comparative analysis of the performance of these combinations against critical bacterial pathogens.
The Scientific Rationale: Why Combine 4-Bromothymol with Antibiotics?
The core principle behind this combination therapy is to exploit different mechanisms of action to overcome bacterial defense mechanisms.[5] Many antibiotics have specific intracellular targets, but their effectiveness can be limited by the bacterial cell envelope, which acts as a permeability barrier.[6] Phenolic compounds like thymol, and by extension 4-bromothymol, are known to disrupt the integrity of the bacterial cell membrane.[7]
Proposed Mechanism of Synergistic Action
The proposed primary mechanism for the synergy between 4-bromothymol and conventional antibiotics is the permeabilization of the bacterial cell membrane by 4-bromothymol. This disruption is thought to occur through the interaction of the hydroxyl group and the lipophilic nature of the molecule with the lipid bilayer of the cell membrane. This leads to a loss of membrane integrity and an increase in its permeability.[7] This "door-opening" effect allows for increased intracellular accumulation of the partner antibiotic, enabling it to reach its target site in higher concentrations and exert a more potent antimicrobial effect.[2][8]
The addition of a bromine atom to the thymol structure is anticipated to enhance its lipophilicity, potentially leading to a more pronounced disruption of the bacterial membrane. Brominated compounds have demonstrated significant antimicrobial and antibiotic-enhancing properties.[3][9][10][11][12][13][14]
Caption: Proposed synergistic mechanism of 4-bromothymol and an antibiotic.
Evaluating Synergy: Experimental Protocols
To rigorously assess the synergistic potential of 4-bromothymol with various antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve study.[15][16][17]
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[16][18][19]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of 4-bromothymol and the selected antibiotic in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial dilutions of the antibiotic along the x-axis and 4-bromothymol along the y-axis.[18]
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells for each compound alone and a growth control (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound and the FIC Index (FICI) for the combination using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the time-kill curve synergy assay.
Comparative Performance Data (Based on Thymol and Brominated Compounds)
The following tables summarize the synergistic effects observed in studies with thymol and other brominated compounds, which serve as a strong predictive model for the potential of 4-bromothymol.
Table 1: Synergistic Combinations of Thymol with Antibiotics
| Bacterial Species | Antibiotic | FIC Index | Interpretation | Reference |
| Acinetobacter baumannii | Chloramphenicol | ≤ 0.5 | Synergy | [2][8] |
| Staphylococcus aureus | Gentamicin | ≤ 0.5 | Synergy | [2][8] |
| Staphylococcus aureus | Streptomycin | ≤ 0.5 | Synergy | [2][8] |
| Streptococcus agalactiae | Streptomycin | ≤ 0.5 | Synergy | [2][8] |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.156 - 0.375 | Synergy | [20] |
Table 2: Antibiotic-Enhancing Effects of Brominated Compounds
| Bacterial Species | Brominated Compound | Antibiotic | Effect | Reference |
| Pseudomonas aeruginosa | Methylrhodomelol | Gentamicin | Enhanced susceptibility | [21] |
| Staphylococcus aureus | Dibromophenanthrenequinone | Gentamicin, Tetracycline | Synergy | [9] |
| Pseudomonas aeruginosa | 6-bromoindolglyoxylamide | - | Antibiotic enhancing properties | [14] |
Conclusion and Future Directions
The existing body of evidence strongly suggests that 4-bromothymol is a promising candidate for synergistic combination therapy with a range of conventional antibiotics. Its anticipated ability to disrupt the bacterial cell membrane provides a clear mechanistic rationale for its potential to enhance the efficacy of drugs that target intracellular components. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these synergistic interactions.
Future research should focus on direct experimental validation of the synergistic effects of 4-bromothymol with a broad spectrum of antibiotics against clinically relevant, multidrug-resistant bacterial strains. In vivo studies will also be crucial to translate these promising in vitro findings into potential therapeutic applications. The continued exploration of such combination strategies is a vital component in the ongoing battle against antimicrobial resistance.
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García-García, C.; et al. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. Pharmaceuticals, 16(5), 699. [Link]
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García-García, C.; et al. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. PubMed, 37241923. [Link]
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García-García, C.; et al. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. ResearchGate. [Link]
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Boughendjioua, H.; et al. (2017). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Journal of Materials and Environmental Science, 8(11), 4058-4063. [Link]
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Gan, R. Y.; et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry, 12, 1467615. [Link]
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Li, Y.; et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
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Cochrane, S. A.; et al. (2016). Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics. Journal of Medicinal Chemistry, 59(21), 9577-9584. [Link]
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A Comparative Efficacy Analysis of 4-Bromothymol and Commercially Prevalent Biocides: A Framework for Evaluation
Introduction
The persistent challenge of microbial contamination across pharmaceutical, industrial, and consumer product sectors necessitates the continuous development and evaluation of effective biocidal agents. While a plethora of commercial biocides exist, the search for novel compounds with improved efficacy, broader spectrum of activity, and favorable safety profiles is a critical endeavor for researchers and drug development professionals. Thymol, a natural monoterpenoid phenol, is well-regarded for its antimicrobial properties, primarily attributed to its ability to disrupt microbial cell membranes[1][2]. Chemical modification of the thymol scaffold presents a promising avenue for enhancing its biocidal activity.
This guide focuses on 4-bromothymol, a halogenated derivative of thymol. The introduction of a bromine atom to the phenolic ring is hypothesized to increase its lipophilicity and electronic properties, potentially leading to enhanced antimicrobial potency. However, empirical data on the biocidal efficacy of 4-bromothymol is not extensively documented in public literature. Therefore, this document serves a dual purpose: first, to provide a theoretical framework and mechanistic overview of 4-bromothymol in comparison to established commercial biocides; and second, to present a detailed, self-validating experimental protocol for conducting a rigorous comparative analysis. We will compare 4-bromothymol against its parent compound, thymol, and two widely used classes of commercial biocides: Quaternary Ammonium Compounds (QACs) and Isothiazolinones.
Section 1: Biocidal Agents: Profiles and Mechanisms of Action
A biocide's efficacy is intrinsically linked to its chemical structure and its ability to interact with and disrupt critical cellular structures or metabolic pathways in microorganisms[3]. The selected agents for this comparison exhibit distinct mechanisms of action, providing a robust basis for evaluation.
-
4-Bromothymol (Hypothesized Mechanism): As a derivative of thymol, 4-bromothymol is expected to share its primary mode of action: disruption of the cytoplasmic membrane's integrity. The phenolic hydroxyl group is crucial for its activity, while the alkyl groups facilitate its partitioning into the lipid bilayer[1]. It is hypothesized that the electronegative bromine atom enhances the molecule's ability to permeate the cell membrane, leading to increased leakage of intracellular components like ions and ATP, and ultimately, cell death.
-
Thymol (Baseline): The parent compound, thymol, integrates into the lipid bilayer of the cell membrane, altering its fluidity and permeability[1]. This disruption of the membrane's structural and functional integrity is its principal bactericidal and fungicidal mechanism[2].
-
Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that are membrane-active agents[4]. Their positively charged nitrogen atom interacts with the negatively charged components of the microbial cell wall and cytoplasmic membrane. This interaction leads to membrane disorganization, leakage of low-molecular-weight intracellular material, protein denaturation, and eventual cell lysis[4].
-
Isothiazolinones (e.g., CMIT/MIT): Unlike membrane-disrupting agents, isothiazolinones act as electrophiles. They rapidly inhibit microbial growth by targeting key metabolic enzymes within the cytoplasm, particularly those containing thiol (sulfhydryl) groups, such as dehydrogenases involved in the Krebs cycle and electron transport[5]. This interaction involves the cleavage of the N-S bond in the isothiazolinone ring and subsequent reaction with cysteine residues, leading to irreversible enzyme inhibition and cell death[5].
Caption: Comparative mechanisms of action for different biocide classes.
Section 2: A Framework for Comparative Efficacy Testing
To objectively compare the antimicrobial performance of these biocides, a standardized and robust experimental design is paramount. The following framework is based on internationally recognized methodologies to ensure data integrity and reproducibility.
2.1 Experimental Objective
The primary objective is to quantitatively determine and compare the antimicrobial efficacy of 4-bromothymol, thymol, a representative QAC, and a representative isothiazolinone against a panel of clinically and industrially relevant microorganisms.
2.2 Rationale for Assay Selection
-
Minimum Inhibitory Concentration (MIC): This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[6]. It provides a quantitative measure of the agent's bacteriostatic or fungistatic activity.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): While MIC indicates growth inhibition, MBC/MFC assays determine the lowest concentration required to kill the microorganism. This is a critical parameter for applications requiring microbial eradication rather than just stasis. The MBC is determined following an MIC test[6].
2.3 Selection of Test Organisms
A representative panel of microorganisms is essential to evaluate the broad-spectrum potential of a biocide. The chosen organisms should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 6538) - A common pathogen and source of contamination.
-
Gram-Negative Bacteria: Pseudomonas aeruginosa (e.g., ATCC 15442) - Known for its resilience and biofilm formation. Escherichia coli (e.g., ATCC 10538) - A standard indicator organism.
-
Yeast: Candida albicans (e.g., ATCC 10231) - A prevalent fungal pathogen.
-
Mold: Aspergillus brasiliensis (e.g., ATCC 16404) - A common mold found in indoor environments, used in standard fungicidal tests[7].
Section 3: Standardized Experimental Protocols
The following protocols are described to ensure self-validation and reproducibility. Adherence to aseptic techniques is critical throughout.
3.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Test biocides (4-bromothymol, thymol, QAC, Isothiazolinone)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Standardized microbial inocula (~5 x 10^5 CFU/mL)
-
Sterile diluent (e.g., DMSO for poorly soluble compounds, sterile deionized water)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare high-concentration stock solutions of each biocide in a suitable sterile solvent.
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the biocide stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, creating a 1:4 dilution. Continue this two-fold serial dilution across the row. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria; 25-28°C for 24-48 hours for fungi).
-
Reading Results: The MIC is the lowest concentration of the biocide at which there is no visible turbidity (growth).
3.2 Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates under conditions suitable for the test organism.
-
Reading Results: The MBC or MFC is the lowest concentration from the MIC assay that results in no microbial growth on the agar plate after incubation.
Caption: Workflow for determining MIC and MBC/MFC values.
Section 4: Data Synthesis and Comparative Analysis
The table below summarizes literature-derived efficacy data for the selected biocide classes and provides a column for the expected performance of 4-bromothymol, based on the known effects of halogenation on phenolic compounds.
Table 1: Comparative Efficacy and Profile of Selected Biocides
| Feature | 4-Bromothymol (Expected) | Thymol | Quaternary Ammonium Cmpds (QACs) | Isothiazolinones (CMIT/MIT) |
| Chemical Class | Halogenated Phenol | Monoterpenoid Phenol | Cationic Surfactant | Heterocyclic |
| Mechanism | Membrane Disruption | Membrane Disruption[1] | Membrane Disorganization[4] | Enzyme Inhibition (Thiol-reactive)[5] |
| Spectrum | Broad (Bacteria & Fungi) | Broad (Bacteria & Fungi)[8] | Broad (Bacteria, Fungi, Viruses)[4] | Broad (Bacteria & Fungi) |
| Typical MIC (Bacteria) | < 125 µg/mL | 125 - 500 µg/mL[8] | 1 - 50 µg/mL | 1 - 10 ppm |
| Typical MIC (Fungi) | < 250 µg/mL | 250 - 500 µg/mL[8] | 10 - 100 µg/mL | 5 - 50 ppm |
| Speed of Kill | Moderate to Fast | Moderate | Fast | Slow (Inhibition is rapid, kill is slower)[9] |
| Safety Profile | Potential skin/respiratory irritant. Data limited. | Skin irritant at high conc. Generally low toxicity. | Skin/eye irritants. Some environmental concerns. | Potent skin sensitizers/allergens[5]. |
| Regulatory Status | Not widely registered as a biocide. | Generally Recognized as Safe (GRAS) by FDA for food use. | Widely approved (EPA, BPR)[10]. | Widely approved but with use restrictions (EPA, BPR)[10]. |
Note: The efficacy values for 4-bromothymol are projected and require experimental validation. Values for commercial biocides can vary significantly based on the specific molecule, formulation, and test conditions.
Section 5: Safety and Regulatory Landscape
The selection of a biocide extends beyond mere efficacy. A critical component of any comparative analysis is the evaluation of safety and adherence to regulatory standards.
-
Toxicological Profile: All biocides present some level of hazard. QACs can be irritants, and isothiazolinones are known as potent contact allergens, leading to concentration restrictions in many consumer products[5]. While thymol has a favorable safety profile, halogenated phenols as a class can exhibit increased toxicity. A full toxicological assessment of 4-bromothymol, including skin/eye irritation, sensitization, and cytotoxicity, would be a mandatory step in its development. The Safety Data Sheet (SDS) for Bromothymol Blue (a related sulfone phthalein derivative) indicates it is not classified as hazardous, but this may not be representative of 4-bromothymol's profile as an active biocide[11][12][13].
-
Regulatory Approval: Commercial biocides are strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States and under the Biocidal Products Regulation (BPR) in the European Union[10][14]. These regulations require extensive data on a product's efficacy, safety for humans and the environment, and proper labeling. Any new biocidal active substance, such as 4-bromothymol, would need to undergo this rigorous approval process before it could be marketed.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of 4-bromothymol against established commercial biocides. Based on its structural relationship to thymol, 4-bromothymol is projected to act as a membrane-active antimicrobial agent with potentially enhanced potency due to its bromine substitution. However, this hypothesis requires rigorous empirical validation.
The provided experimental protocols for MIC and MBC/MFC determination offer a standardized methodology for researchers to generate the necessary data. A direct comparison against market-leading biocides like QACs and isothiazolinones reveals that while 4-bromothymol may offer a different mechanism of action than some, it must demonstrate competitive efficacy and, critically, a safe toxicological profile to be considered a viable alternative. Future research must focus on generating robust efficacy and safety data to fully elucidate the potential of 4-bromothymol as a novel biocide for the modern challenges of microbial control.
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Head-to-head comparison of different synthesis methods for 4-bromo-2-isopropyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-isopropyl-5-methylphenol, a halogenated derivative of thymol, serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its biological activities, including antimicrobial and anti-inflammatory properties, are often enhanced compared to the parent thymol molecule.[2] The regioselective introduction of a bromine atom at the C4 position of the phenol ring is a key synthetic challenge. This guide provides a detailed, head-to-head comparison of different synthetic methodologies for obtaining this valuable compound, with a focus on experimental protocols, reaction mechanisms, and comparative performance metrics to aid researchers in selecting the optimal route for their specific needs.
Method 1: Direct Electrophilic Bromination with Elemental Bromine
This classical method involves the direct electrophilic aromatic substitution of thymol using molecular bromine (Br₂), typically in a polar solvent like acetic acid. The hydroxyl group of thymol is a strongly activating ortho-, para-director, while the isopropyl and methyl groups also contribute to the activation of the aromatic ring. Steric hindrance from the bulky isopropyl group at the C2 position favors the substitution at the para-position (C4).[1]
Experimental Protocol
A detailed experimental procedure for the direct bromination of thymol is as follows:
-
Dissolve 1.218 g of thymol in 20 mL of acetic acid.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add 0.51 mL of Br₂ over 20 minutes using a constant pressure dropping funnel.
-
Stir the resulting mixture at room temperature for an additional 6 hours.
-
Pour the reaction mixture into 50 mL of ice water.
-
Extract the product three times with 30 mL of dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 40:1) to yield this compound.[3]
Reaction Scheme
Caption: Direct bromination of thymol with Br₂.
Method 2: Bromination using N-Bromosuccinimide (NBS)
The use of N-Bromosuccinimide (NBS) as a brominating agent offers a safer and more manageable alternative to elemental bromine.[4] NBS provides a constant, low concentration of bromine in the reaction mixture, which can lead to higher selectivity.[5] The reaction is often catalyzed by an acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTsOH), which protonates the NBS, making it a more potent electrophile.[4][6]
Experimental Protocol (Proposed)
While a specific protocol for the NBS bromination of thymol to yield the 4-bromo isomer was not found in the reviewed literature, a general procedure for the regioselective monobromination of phenol derivatives can be adapted:[4][6]
-
Dissolve thymol (1 equivalent) in a suitable solvent such as acetonitrile or methanol.
-
Add N-Bromosuccinimide (1 equivalent).
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 10 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Reaction Scheme
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Introduction: The Pressing Challenge of Antimicrobial Resistance and the Potential of Phenolic Compounds
An In-Depth Comparative Guide to the Efficacy of Thymol and its Halogenated Derivative, 4-Bromothymol, Against Drug-Resistant Microbial Strains
The rise of multidrug-resistant (MDR) microbial strains is a paramount global health crisis, rendering conventional antibiotics increasingly ineffective. This has catalyzed the search for novel antimicrobial agents. Natural compounds, particularly those from essential oils, have garnered significant attention. Thymol, a phenolic monoterpene from Thymus vulgaris L., is a well-established antimicrobial agent with broad-spectrum activity.[1] Its efficacy stems from its ability to disrupt microbial cell membranes, a mechanism less prone to the development of resistance compared to antibiotics targeting specific metabolic pathways.[1][2] This guide provides a comparative analysis of thymol and its halogenated derivative, 4-bromothymol, evaluating their potential as therapeutic agents against critical drug-resistant pathogens. We will delve into their mechanisms of action, present comparative efficacy data against standard-of-care antibiotics, and provide detailed experimental protocols for validation.
Mechanism of Action: Membrane Disruption and the Influence of Halogenation
Thymol's primary mode of antibacterial action involves its integration into the bacterial cell membrane.[3] The phenolic hydroxyl group is crucial for this activity. Thymol partitions into the lipid bilayer, disrupting its integrity and increasing permeability. This leads to the leakage of essential intracellular components like ions and ATP, depolarization of the membrane, and ultimately, cell death.[1][4]
The introduction of a bromine atom to the thymol structure, creating 4-bromothymol, is hypothesized to enhance its antimicrobial potency. Halogenation can increase the lipophilicity of the molecule, potentially facilitating its passage through the lipid-rich cell membrane of bacteria. This enhanced membrane interaction could lead to greater disruption and a more potent bactericidal effect at lower concentrations.
Caption: Postulated mechanism of action for thymol and 4-bromothymol.
Comparative Efficacy Analysis: 4-Bromothymol vs. Thymol and Conventional Antibiotics
The true measure of an antimicrobial agent's potential lies in its efficacy, quantified by the Minimum Inhibitory Concentration (MIC)—the lowest concentration required to inhibit visible microbial growth. While data on 4-bromothymol is limited, a direct comparison highlights its enhanced potency against Gram-positive bacteria.
A study directly comparing the two compounds found 4-bromothymol to be an order of magnitude more active than thymol against Staphylococcus aureus, a common drug-resistant pathogen.[5] This suggests that the bromine substitution significantly enhances its antibacterial properties against this specific strain. The difference in efficacy against Escherichia coli was less pronounced.[5]
Below is a summary of MIC values for thymol, 4-bromothymol, and standard-of-care antibiotics against key drug-resistant bacterial strains.
| Compound/Drug | Target Organism | MIC Range (µg/mL) | Notes |
| 4-Bromothymol | Staphylococcus aureus | 41 [5] | Significantly more potent than the parent compound. |
| Thymol | Staphylococcus aureus (MRSA) | 250 - 1000[2][6] | Broad range, demonstrates moderate activity. |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.5 - 2[7][8] | Standard of care; MICs >1 µg/mL are associated with a higher risk of treatment failure.[9][10] |
| Thymol | Vancomycin-Resistant Enterococci (VRE) | 512 - 1200[3] | Limited efficacy when used alone. |
| Linezolid | Vancomycin-Resistant Enterococci (VRE) | 1.5 - 4[11][12] | Standard of care for many VRE infections. |
| Thymol | Pseudomonas aeruginosa | >500[2][3] | Generally poor activity against this pathogen. |
| Meropenem | Pseudomonas aeruginosa | 2 - 4.5[13][14] | A key carbapenem for treating P. aeruginosa infections. |
Synergistic Potential: Enhancing the Efficacy of Existing Antibiotics
A significant area of research is the use of natural compounds as adjuvants to resensitize resistant bacteria to conventional antibiotics. Thymol has demonstrated considerable synergistic activity, effectively lowering the MIC of antibiotics when used in combination.[15][16]
-
Against MRSA: Thymol shows synergistic effects with gentamicin and streptomycin, reducing the antibiotic MICs by 75% to 87.5%.[6][17]
-
Against Acinetobacter baumannii: In combination with chloramphenicol, thymol exhibits strong synergy.[17]
-
Against E. coli: Thymol can help restore the efficacy of antibiotics like colistin in resistant strains.[18]
This synergistic action suggests that thymol and its derivatives could be used to rescue the activity of failing antibiotics, reduce required antibiotic dosages, and potentially slow the development of further resistance.[19]
Experimental Protocols: A Framework for Validation
To ensure scientific integrity and reproducibility, antimicrobial susceptibility testing must be performed according to standardized protocols. The broth microdilution method is a gold standard for determining MIC values and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22][23]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 guidelines.[20][24]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of 4-bromothymol, thymol, and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.
-
Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Prepare a direct colony suspension in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: Add 50 µL of CAMHB to wells 2 through 12 of the microtiter plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Controls: Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (medium only).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compounds to their final test concentrations.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
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The Untapped Potential of 4-Bromothymol: A Comparative Benchmark for Material Preservation
A Senior Application Scientist's Guide to Evaluating a Novel Preservative Candidate
Introduction: The Perpetual Challenge of Microbial Spoilage
In the realm of material science and product formulation, the battle against microbial contamination is a constant and critical endeavor. From pharmaceutical excipients and personal care products to industrial coatings and cutting fluids, the unwanted proliferation of bacteria, yeasts, and molds can lead to product degradation, economic loss, and significant risks to consumer safety. The inclusion of preservatives is, therefore, not merely a matter of extending shelf life, but a fundamental requirement for product integrity and safety.
For decades, the industry has relied on a well-established arsenal of preservatives. However, the ever-present specter of microbial resistance, coupled with increasing regulatory scrutiny and a demand for novel, effective, and safe alternatives, necessitates a continuous search for new preservative agents. This guide ventures into this exploratory space by proposing a framework to benchmark the performance of a lesser-known candidate: 4-bromothymol .
While primarily recognized as a pH indicator, the chemical structure of 4-bromothymol, a brominated derivative of the natural phenol thymol, suggests a potential for antimicrobial activity. Phenolic compounds and their halogenated derivatives have a long history as effective biocides. This guide, therefore, serves a dual purpose: to provide a robust, scientifically-grounded methodology for evaluating any new preservative candidate and to specifically apply this framework to a hypothetical yet plausible investigation of 4-bromothymol's efficacy against established industry standards.
Theoretical Basis for 4-Bromothymol's Preservative Potential
The hypothesis that 4-bromothymol may exhibit preservative properties is rooted in its chemical structure. Its parent compound, thymol, is a well-documented natural antimicrobial agent. The antimicrobial action of phenols is generally attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.
The introduction of a bromine atom to the thymol structure could potentially enhance its antimicrobial potency. Halogenation is a known strategy for increasing the efficacy of biocides. The bromine substituent may increase the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane. Furthermore, it could influence the electronic properties of the phenolic hydroxyl group, potentially enhancing its disruptive interaction with cellular components. A study has shown that bromothymol blue, at a concentration of 0.1%, can inhibit the growth of Escherichia coli serotype O157:H7 under specific temperature and media conditions, lending some credence to the antimicrobial potential of this compound.[1]
A Framework for Comparative Efficacy Testing
To objectively assess the preservative capabilities of 4-bromothymol, a rigorous, multi-faceted experimental approach is required. This involves comparing its performance against a panel of widely used, broad-spectrum preservatives. For this guide, we will consider the following benchmark preservatives:
-
Parabens (Methylparaben & Propylparaben): A long-standing class of preservatives known for their effectiveness against fungi and gram-positive bacteria.
-
Benzalkonium Chloride: A quaternary ammonium compound with potent bactericidal activity.
-
Isothiazolinones (e.g., CMIT/MIT): A class of biocides known for their high efficacy at low concentrations against a broad spectrum of microbes.[2][3][4]
The evaluation will be based on two internationally recognized methodologies: the Minimum Inhibitory Concentration (MIC) assay and the Zone of Inhibition test . These tests will be conducted against a standard panel of microorganisms as specified in the United States Pharmacopeia (USP), representing common contaminants in various materials.[5][6]
Standard Test Organisms:
-
Bacteria:
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
-
Yeast:
-
Candida albicans (ATCC 10231)
-
-
Mold:
-
Aspergillus brasiliensis (ATCC 16404)
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] This assay provides a quantitative measure of a preservative's potency. The Clinical and Laboratory Standards Institute (CLSI) M07 guideline provides a standardized protocol for this method.[10][11][12][13][14]
Methodology:
-
Preparation of Preservative Stock Solutions: Prepare stock solutions of 4-bromothymol and the benchmark preservatives in appropriate solvents.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each preservative in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare standardized inoculums of each test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 35°C for bacteria, 25°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.
Below is a visual representation of the broth microdilution workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Zone of Inhibition (Kirby-Bauer) Test
This is a qualitative method to assess the antimicrobial activity of a substance. It is particularly useful for screening the efficacy of preservatives that can diffuse through an agar medium.
Methodology:
-
Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.
-
Lawn Culture: Evenly spread a standardized suspension of the test microorganism over the surface of the agar to create a "lawn."
-
Application of Preservative: A sterile filter paper disc impregnated with a known concentration of the test preservative (4-bromothymol or a benchmark) is placed on the center of the agar plate.
-
Incubation: Incubate the plates under conditions optimal for the growth of the test microorganism.
-
Result Interpretation: If the preservative is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disc. The diameter of this zone is measured to assess the extent of the antimicrobial activity.
A diagram of the Zone of Inhibition test workflow is as follows:
Caption: Workflow for the Zone of Inhibition test.
Comparative Performance Data
The following tables summarize the expected performance of the benchmark preservatives based on available literature. A column for 4-bromothymol is included with hypothetical data to illustrate how the results of the proposed experimental evaluation would be presented and compared.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in mg/L)
| Preservative | E. coli | S. aureus | P. aeruginosa | C. albicans | A. brasiliensis |
| Methylparaben | 4000[15] | 4000[15] | 4000[15] | 2000 | 1000 |
| Propylparaben | 1000[15] | 500[15] | 8000[15] | 125 | 125 |
| Benzalkonium Chloride | 40[8] | 40[8] | - | 16 | - |
| Isothiazolinones (CMIT/MIT) | Highly Effective (<10) | Highly Effective (<10) | Highly Effective (<10) | Highly Effective (<10) | Highly Effective (<10) |
| 4-Bromothymol (Hypothetical) | TBD | TBD | TBD | TBD | TBD |
Note: Data for parabens and benzalkonium chloride are sourced from literature and may vary depending on specific test conditions. The high efficacy of isothiazolinones is noted qualitatively, as precise MIC values can vary by specific formulation and test method.
Table 2: Zone of Inhibition Data (Diameter in mm)
| Preservative (at a standardized concentration) | E. coli | S. aureus | P. aeruginosa | C. albicans | A. brasiliensis |
| Methylparaben | Moderate | Moderate | Low | Moderate | Moderate |
| Propylparaben | Moderate-High | High | Low | High | High |
| Benzalkonium Chloride | High | High | Moderate | Moderate | Low |
| Isothiazolinones (CMIT/MIT) | Very High | Very High | Very High | Very High | Very High |
| 4-Bromothymol (Hypothetical) | TBD | TBD | TBD | TBD | TBD |
Note: The Zone of Inhibition is a qualitative measure and the descriptive terms (Low, Moderate, High, Very High) are for comparative illustration. Actual diameters would be recorded.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the preservative potential of 4-bromothymol. By benchmarking its performance against established industry standards using standardized methodologies, a clear and objective assessment of its efficacy can be achieved.
The hypothetical nature of 4-bromothymol's application as a material preservative underscores the critical need for empirical data. The experimental protocols detailed herein provide a clear path forward for researchers and drug development professionals to explore its potential. Should the experimental results prove promising, further investigations into its mechanism of action, safety profile, and compatibility with various formulations would be warranted. The continuous pursuit of novel preservative agents is paramount, and a systematic approach to their evaluation, as presented in this guide, is essential for driving innovation in material preservation.
References
-
Microbe Investigations. (n.d.). USP 51, Antimicrobial Effectiveness Test (AET). Retrieved from [Link]
-
Microchem Laboratory. (n.d.). USP <51> Preservative Challenge Test. Retrieved from [Link]
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CVM, FDA. (n.d.). Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51> Antimicrobial Effectiveness Test. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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USP. (2021). <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Retrieved from [Link]
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GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved from [Link]
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Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved from [Link]
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Javanmard, M., et al. (n.d.). The disinfectant effects of benzalkonium chloride on some important foodborne pathogens. Retrieved from [Link]
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eJManager. (n.d.). Table 3: Parabens Inhibition concentration on bacteria and fungi. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Okubo, T., & Tsuchiya, H. (1990). Inhibition of Escherichia coli serotype O157:H7 by bromthymol blue. Journal of Clinical Microbiology, 28(7), 1636–1638. Retrieved from [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. Retrieved from [Link]
-
Javanmard, M., et al. (n.d.). The Disinfectant Effects of Benzalkonium Chloride on Some Important Foodborne Pathogens. Retrieved from [Link]
-
Al-mariri, A., & Al-namer, R. (2014). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONMENTAL ISOLATES IN VITRO. International Journal of Current Microbiology and Applied Sciences, 3(10), 838-847. Retrieved from [Link]
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Al-mariri, A., & Al-namer, R. (2014). antimicrobial efficacy of the methylparaben and benzoate sodium against selected standard microorganisms, clinical and environmental isolates in vitro. Semantic Scholar. Retrieved from [Link]
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Al-Ghamdi, S. A. (2020). Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia. Journal of Pure and Applied Microbiology, 14(1), 589–598. Retrieved from [Link]
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Borawska, M. H., et al. (2007). ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences, 57(4), 415-418. Retrieved from [Link]
-
Dias, M., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(4), 983. Retrieved from [Link]
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Wang, Y., et al. (2021). Long-term antibacterial efficacy of disinfectants based on benzalkonium chloride and sodium hypochlorite tested on surfaces against resistant gram-positive bacteria. ResearchGate. Retrieved from [Link]
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Bollmann, U. E., et al. (2017). Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. Environmental Science & Technology, 51(21), 12515–12524. Retrieved from [Link]
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ResearchGate. (n.d.). MIC (minimum inhibitory concentration) values (expressed in ppm) of cationic surfactants against Escherichia. coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans and Aspergillus brasiliensis microorganisms. Retrieved from [Link]
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FDA. (2004). Microbiology Review(s). Retrieved from [Link]
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Riemenschnitter, C., et al. (2019). Zones of inhibition (mm) of the fungi isolate against organisms after primary test. ResearchGate. Retrieved from [Link]
-
Riemenschneider, W. R. (1982). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. Reviews of Infectious Diseases, 4(4), 902–908. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-2-isopropyl-5-methylphenol
Introduction
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is as critical as the synthesis and analysis itself. 4-bromo-2-isopropyl-5-methylphenol (CAS No. 15062-34-7), a brominated phenol derivative, serves as a valuable building block in complex organic synthesis.[1] However, its halogenated and phenolic nature necessitates a rigorous and informed approach to its disposal. Improper handling not only poses significant risks to personnel and the environment but can also result in regulatory non-compliance.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, empowering you to manage this chemical waste stream with confidence and precision.
Part 1: Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified based on its structure and data from similar phenolic compounds, which dictate its handling and disposal requirements.
-
Environmental Hazard: As a brominated organic compound, it is presumed to have long-lasting harmful effects on aquatic life.[2][3] The German Water Hazard Class (WGK) of 3 indicates it is highly hazardous to water.[2] Therefore, preventing its entry into sewer systems or waterways is of paramount importance.[4][5]
-
Health Hazards: Based on data for analogous brominated phenols, this compound should be handled as being harmful if swallowed or in contact with skin, a cause of serious skin and eye irritation, and a potential respiratory irritant.[3][6][7][8][9]
-
Incineration Byproducts: The primary disposal method for halogenated waste is controlled high-temperature incineration.[4][10] This is because improper combustion can generate hazardous byproducts like hydrogen bromide (HBr) and potentially brominated dioxins or furans.[11] Licensed disposal facilities use flue-gas scrubbing to neutralize these acidic and toxic emissions.[4]
This hazard profile is why this compound is categorized as hazardous chemical waste and requires segregation from general laboratory refuse and even other chemical waste streams.
Table 1: Chemical and Safety Identifiers
| Property | Identifier | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 15062-34-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2] |
| Physical Form | Solid | [2] |
| Hazard Class | Aquatic Chronic 4 (May cause long lasting harmful effects to aquatic life) | [2] |
| Primary Disposal Route | Approved Waste Disposal Plant / Controlled Incineration | [3][4][6] |
Part 2: Waste Characterization and Segregation Workflow
The most critical step in chemical waste management is correct characterization and segregation at the point of generation. Mixing different waste classes can render entire containers untreatable by certain facilities or significantly increase disposal costs. As a brominated organic compound, this compound must always be designated as halogenated waste .[12][13]
The following decision flowchart illustrates the proper segregation logic for any waste contaminated with this compound.
Caption: Waste Segregation Decision Flowchart for this compound.
Part 3: Step-by-Step Disposal Protocols
Adherence to the following protocols ensures safety and compliance. Always perform these actions within a chemical fume hood and while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[14]
Protocol 1: Disposal of Unused or Expired Solid Reagent
-
Container Integrity: Ensure the original manufacturer's container is securely capped and in good condition. If the container is compromised, carefully transfer the material to a new, compatible container that can be tightly sealed.
-
Labeling: The container must have a fully completed hazardous waste label affixed.[14][15] Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Segregation: Place the sealed, labeled container in a designated secondary container within your laboratory's Satellite Accumulation Area (SAA) for halogenated solid waste.
-
Pickup: Request a hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department.[14][15]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weigh paper, pipette tips, and paper towels that are contaminated with the solid chemical.
-
Designated Container: Use a dedicated, puncture-proof, and sealable container for collecting this waste stream. A wide-mouth plastic jug or a lined cardboard box designed for solid chemical waste is ideal.[10][14]
-
Collection: Immediately place all contaminated solid materials into this designated container.
-
Labeling: Affix a hazardous waste label to the container. List the contents as "Solid Debris contaminated with this compound".
-
Closure: Keep the container sealed when not actively adding waste.[14][15]
-
Storage and Pickup: Store the container in the SAA. Do not allow the container to become overfilled (a ¾ full rule is best practice).[15] Request a pickup from EHS when the container is full.
Protocol 3: Disposal of Solutions Containing this compound
This protocol applies to any experimental solutions where the compound is dissolved in a solvent.
-
Waste Stream Identification: Because the solute contains bromine, the entire solution is classified as halogenated liquid waste , regardless of the solvent used.
-
Segregation: DO NOT mix this waste with any non-halogenated waste streams (e.g., acetone, methanol, hexanes).[13][15]
-
Collection Container: Dispense the liquid waste into a designated, properly vented, and leak-proof carboy for "Halogenated Organic Solvents".
-
Labeling and Log: Ensure the carboy is clearly labeled. Each time waste is added, update the log on the container's waste tag, listing the chemical name and approximate quantity added.
-
Storage and Pickup: Keep the carboy tightly sealed and stored in secondary containment. Request a pickup from EHS when it is approximately ¾ full.[15]
Part 4: Emergency Procedures for Spills
In the event of a small spill within a controlled environment like a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If it is safe to do so, prevent the spread of the solid material.
-
Cleanup: Use a chemical spill kit. Gently cover the solid with an inert absorbent material like vermiculite or sand.[10]
-
Collection: Carefully sweep the mixture into a designated dustpan. Avoid creating dust.[16] Place the collected material into a sealable container.
-
Disposal: Label the container as "Spill Debris with this compound" and dispose of it according to Protocol 2.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as contaminated solid waste.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
By integrating these scientifically-grounded procedures into your laboratory workflow, you ensure the safe, responsible, and compliant management of this compound from acquisition to final disposal.
References
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Safety Data Sheet - 4-Bromophenol. Fisher Scientific.[Link]
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Other Disposal Guidance | I-WASTE DST. US Environmental Protection Agency (EPA).[Link]
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Hazardous Waste Management Procedures. Keene State College.[Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. US Environmental Protection Agency (EPA).[Link]
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How can I dispose phenol? ResearchGate.[Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US Environmental Protection Agency (EPA).[Link]
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Comprehensive Safety and Handling Guide for 4-bromo-2-isopropyl-5-methylphenol
This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-bromo-2-isopropyl-5-methylphenol (CAS Number: 15062-34-7).[1] As a substituted phenol, this compound requires stringent safety measures to mitigate risks associated with its handling. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a solid, and while specific toxicity data is limited, its structure as a halogenated phenol suggests potential hazards.[1] Phenols as a class of compounds are known to be corrosive and can be readily absorbed through the skin, potentially causing systemic toxicity.[2][3] Repeated or prolonged exposure to phenols may lead to adverse effects on the central nervous system, liver, and kidneys.[2][4]
The hazards associated with structurally similar compounds include:
-
Harmful if swallowed, inhaled, or in contact with skin.
Given these potential risks, a thorough risk assessment must be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[8] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or where splashes are a risk, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[8] Gloves should be changed immediately if contaminated. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[4] |
| Respiratory | Respirator (if applicable) | A respirator is advised for use in poorly ventilated areas or when the formation of dust and aerosols is possible.[9] |
Safe Handling and Operational Protocol
Strict adherence to the following procedures is essential for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood.[4][9]
-
Designated Area: Establish a designated area within the fume hood for handling this compound to contain any potential contamination.[10]
-
Emergency Equipment: Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible and unobstructed.[4]
Step 2: Handling the Compound
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing and transferring the solid compound, do so carefully to avoid generating dust.
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent to prevent splashing.
-
Container Management: Keep all containers with this compound tightly sealed when not in use.[6][11]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[2]
Experimental Workflow Diagram
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
